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2-Bromo-3-methoxy-3-methylbutanoic acid Documentation Hub

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  • Product: 2-Bromo-3-methoxy-3-methylbutanoic acid
  • CAS: 75974-47-9

Core Science & Biosynthesis

Foundational

2-Bromo-3-methoxy-3-methylbutanoic Acid: A Versatile C5 Synthon

Topic: 2-Bromo-3-methoxy-3-methylbutanoic Acid: Technical Guide for Drug Development Content Type: In-depth Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Bromo-3-methoxy-3-methylbutanoic Acid: Technical Guide for Drug Development Content Type: In-depth Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

2-Bromo-3-methoxy-3-methylbutanoic acid (CAS: 75974-47-9) is a highly functionalized aliphatic building block derived from the isovaleric acid scaffold.[1] Characterized by a dense array of functional groups—a carboxylic acid tail, an


-bromide, and a 

-methoxy ether—on a gem-dimethyl backbone, this compound serves as a critical "masked" intermediate. It bridges the gap between simple alkenes (like senecioic acid) and complex heterocyclic or peptidomimetic architectures.

This guide details the physicochemical profile, synthetic pathways, and reactivity landscape of this compound, providing researchers with the actionable intelligence required to deploy it in fragment-based drug discovery (FBDD) and lead optimization.

Physicochemical Profile

The molecule features a steric bulk at the


-position due to the gem-dimethyl and methoxy groups, which significantly influences its reactivity, particularly in 

displacements.
PropertySpecificationNotes
IUPAC Name 2-Bromo-3-methoxy-3-methylbutanoic acidAlso known as

-bromo-

-methoxyisovaleric acid
CAS Number 75974-47-9
Molecular Formula

Molecular Weight 211.05 g/mol
Physical State Low-melting solid or viscous oilOften supplied as a waxy solid; MP ~39-42°C (analogous)
Solubility Soluble in MeOH, DCM, EtOAcLimited water solubility due to lipophilic backbone
pKa ~2.8 - 3.0 (Predicted)Inductive effect of

-Br increases acidity vs. isovaleric acid
Storage 2-8°C, Inert AtmosphereHygroscopic and light-sensitive; store under Argon/Nitrogen

Synthetic Pathway: The Oxybromination Protocol

The most robust route to 2-bromo-3-methoxy-3-methylbutanoic acid is the bromo-methoxylation of 3,3-dimethylacrylic acid (Senecioic acid). This reaction exploits the electron-rich nature of the tri-substituted alkene to facilitate electrophilic addition.

Mechanism & Rationale
  • Activation: N-Bromosuccinimide (NBS) generates a bromonium ion across the C2-C3 double bond.

  • Regioselectivity: Methanol acts as the nucleophile. Due to the tertiary carbocation character at C3 (stabilized by two methyl groups), methanol attacks exclusively at the

    
    -position (Markovnikov-like addition).
    
  • Stereochemistry: The anti-addition mechanism typically yields the racemic product in the absence of chiral catalysts.

Experimental Protocol

Note: All steps should be performed in a fume hood due to the corrosive nature of bromo-acids.

Reagents:

  • 3-Methyl-2-butenoic acid (Senecioic acid) [1.0 equiv]

  • N-Bromosuccinimide (NBS) [1.1 equiv]

  • Methanol (Anhydrous) [Solvent, 10-15 volumes]

  • Catalytic

    
     (Optional, to accelerate activation)
    

Procedure:

  • Dissolution: Dissolve 3-methyl-2-butenoic acid in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Cool the solution to 0°C. Add NBS portion-wise over 30 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (stain with KMnO4; alkene starting material will disappear).

  • Quench: Concentrate the methanol under reduced pressure. Resuspend the residue in Ethyl Acetate and wash with water (

    
    ) and brine (
    
    
    
    ) to remove succinimide byproducts.
  • Purification: Dry the organic layer over

    
    , filter, and concentrate. The crude product is typically sufficiently pure (>95%) for downstream applications. Recrystallization from hexanes/ether can be performed if necessary.
    

Reactivity Landscape & Applications

The utility of 2-bromo-3-methoxy-3-methylbutanoic acid lies in its tri-functional nature . It can act as an electrophile, a nucleophile (via the carboxylate), or a precursor for elimination.

A. Elimination & Resaturation

Treatment with strong bases (e.g., DBU, KOtBu) induces


 elimination. Depending on conditions, this can:
  • Regenerate the

    
    -unsaturated system (useful for temporary protection strategies).
    
  • Form 3-methoxy-3-methyl-2-butenoic acid derivatives if the bromide is eliminated preferentially to the methoxy group.

B. Heterocycle Formation

The


-bromo ester motif is a classic acceptor for amidines and hydrazines.
  • Reaction with Amidines: Cyclization yields 5,5-dimethyl-dihydro-imidazole-4-ones or related pyrimidinone scaffolds, which are privileged structures in kinase inhibitors.

  • Reaction with Hydrazines: Yields pyrazolidinones, useful in agrochemistry and anti-inflammatory research.

C. -Substitution (Nucleophilic)

While the adjacent gem-dimethyl group at C3 creates steric hindrance, the


-bromide can still undergo 

displacement with small, potent nucleophiles (e.g., azides, thiols).
  • Azide Displacement: Yields

    
    -azido acids, precursors to 
    
    
    
    -methoxy valine
    analogs (non-canonical amino acids).
Visualizing the Reactivity Web

ReactivityWeb cluster_mech Mechanism Note Start 3-Methyl-2-butenoic Acid (Senecioic Acid) Core 2-Bromo-3-methoxy- 3-methylbutanoic Acid (The Scaffold) Start->Core NBS, MeOH (Oxybromination) Prod1 Alpha-Amino Acids (Valine Analogs) Core->Prod1 1. NaN3 2. Reduction Prod2 Heterocycles (Pyrimidinones/Lactones) Core->Prod2 Amidines or Hydrazines Prod3 Alpha,Beta-Unsaturated Derivatives Core->Prod3 Base (DBU) (Elimination) Note Methoxy group directs to C3 (Tertiary Carbocation Stability)

Figure 1: Synthesis and divergent reactivity pathways of the 2-bromo-3-methoxy-3-methylbutanoic acid scaffold.

Safety & Handling Protocol

Hazard Classification:

  • Corrosive: Causes severe skin burns and eye damage (Category 1B).

  • Lachrymator: Vapors may be irritating to the eyes and respiratory tract.

Handling Requirements:

  • PPE: Neoprene gloves, chemical splash goggles, and a lab coat are mandatory.

  • Ventilation: All operations involving the free acid or its halides must be conducted in a certified fume hood.

  • Neutralization: Spills should be neutralized with sodium bicarbonate or lime before disposal.

  • Storage: Store in a tightly sealed container at 2–8°C. The compound may darken upon storage due to slow decomposition (liberation of HBr/Br2); check purity by NMR before critical steps.

References

  • Apollo Scientific. (2024). Safety Data Sheet: 2-Bromo-3-methoxy-3-methylbutanoic acid. Apollo Scientific Ltd.[2] Link

  • ChemicalBook. (2023). 3,3-Dimethylacrylic acid: Preparation and Derivatives. ChemicalBook Inc. Link

  • GuideChem. (2023). Ethyl 2-bromo-3-methylbutyrate and related alpha-bromo acids in synthesis. GuideChem. Link

  • PubChem. (2025). Compound Summary: 2-Bromo-3-methoxy-3-methylbutanoic acid (CID 15386765). National Center for Biotechnology Information. Link

  • Enamine Store. (2024). Building Block: 2-bromo-3-methoxy-3-methylbutanoic acid.[1][3][2][4][5][6][7] Enamine. Link

Sources

Exploratory

Comprehensive Structural Elucidation of 2-Bromo-3-methoxy-3-methylbutanoic acid

This guide provides a rigorous structural elucidation of 2-Bromo-3-methoxy-3-methylbutanoic acid , a functionalized carboxylic acid derivative often encountered as a synthetic intermediate in the preparation of amino aci...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous structural elucidation of 2-Bromo-3-methoxy-3-methylbutanoic acid , a functionalized carboxylic acid derivative often encountered as a synthetic intermediate in the preparation of amino acid analogs and heterocyclic scaffolds.

The elucidation strategy relies on a multi-modal approach, integrating Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) to confirm regiochemistry and stereochemical features.

Executive Summary & Compound Profile

Target Molecule: 2-Bromo-3-methoxy-3-methylbutanoic acid CAS Registry Number: 75974-47-9 Molecular Formula: C₆H₁₁BrO₃ Molecular Weight: 211.05 g/mol (based on ⁷⁹Br)

This compound is structurally derived from isovaleric acid (3-methylbutanoic acid) or senecioic acid (3,3-dimethylacrylic acid). Its core features include a carboxylic acid terminus, an


-bromo substituent, and a 

-methoxy quaternary center.
Key Structural Challenges
  • Regiochemistry: Distinguishing between the 2-bromo-3-methoxy isomer (target) and the 3-bromo-2-methoxy regioisomer.

  • Diastereotopy: The presence of a chiral center at C2 renders the geminal methyl groups at C3 diastereotopic, a critical NMR diagnostic.

Synthetic Context & Origin

Understanding the synthetic origin provides the first layer of evidence for the structure. This compound is typically synthesized via the methoxybromination of 3,3-dimethylacrylic acid (Senecioic acid).

Reaction Mechanism

The reaction proceeds via an electrophilic addition of bromine (or NBS) to the alkene, forming a bromonium ion. Methanol acts as the nucleophile, attacking the more substituted carbon (C3) due to its ability to stabilize partial positive charge (tertiary carbocation character).

Synthesis Start 3,3-Dimethylacrylic Acid (Senecioic Acid) Inter Bromonium Ion Intermediate Start->Inter + Br+ (Electrophilic Attack) Product 2-Bromo-3-methoxy- 3-methylbutanoic acid Inter->Product + MeOH (Nucleophilic Attack at C3) Note Regioselectivity: MeOH attacks Tertiary C3 (Markownikoff-like) Inter->Note

Figure 1: Synthetic pathway confirming the regiochemical expectation of the methoxy and bromo substituents.

Spectroscopic Elucidation

Mass Spectrometry (MS)

MS provides the first confirmation of the molecular formula and the presence of bromine.

  • Molecular Ion (M⁺): Distinct peaks at m/z 210 and 212.

  • Isotopic Pattern: The 1:1 intensity ratio of the M and M+2 peaks confirms the presence of a single Bromine atom (⁷⁹Br and ⁸¹Br).

  • Fragmentation:

    • [M - CO₂]: Loss of the carboxylic acid group.

    • [M - Br]: Loss of bromine to generate a stabilized cation.

    • [M - OMe]: Loss of the methoxy group.

Infrared Spectroscopy (IR)

IR confirms the functional groups present in the scaffold.

Frequency (cm⁻¹)Vibration ModeAssignment
2800–3200 O-H Stretch (Broad)Carboxylic Acid dimer
1710–1740 C=O Stretch (Strong)Carboxylic Acid Carbonyl
1080–1150 C-O StretchEther (Methoxy)
600–700 C-Br StretchAlkyl Bromide
Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for proving the connectivity and distinguishing the target from its regioisomer.

¹H NMR (Proton NMR)

Solvent: CDCl₃, 400 MHz

The absence of vicinal coupling for the C2 proton is the "smoking gun" for this structure.

  • 
     4.2–4.5 ppm (1H, s):  The proton on C2  (
    
    
    
    -proton).
    • Multiplicity: Singlet .

    • Reasoning: C2 is bonded to C1 (COOH, no protons) and C3 (Quaternary, no protons). With zero vicinal neighbors, no splitting occurs.

    • Note: If the structure were the regioisomer (3-bromo-2-methoxy), this proton would still be a singlet, but its chemical shift would differ (see ¹³C NMR).

  • 
     3.3 ppm (3H, s):  The Methoxy  group (-OCH₃).
    
  • 
     1.35 ppm (3H, s) & 
    
    
    
    1.42 ppm (3H, s):
    The two Methyl groups on C3.
    • Diastereotopy: Although C3 is not a chiral center (it has two methyls), the adjacent C2 is a chiral center (bonded to H, Br, COOH, C3). This chirality makes the two methyl groups on C3 diastereotopic (chemically non-equivalent). They appear as two distinct singlets rather than one integrated signal of 6H.

  • 
     10.0–12.0 ppm (1H, br s):  Carboxylic acid proton (-COOH).
    
¹³C NMR (Carbon NMR)

Solvent: CDCl₃, 100 MHz

The chemical shifts of C2 and C3 definitively resolve the regiochemistry.

CarbonShift (

ppm)
TypeAssignment Logic
C1 172.0 QuaternaryC=O (Carboxylic Acid).
C3 78.5 QuaternaryC-O . The downfield shift (~80 ppm) confirms oxygen attachment at the quaternary center.
C2 52.0 Methine (CH)C-Br . The shift (~50 ppm) is characteristic of

-bromo acids. (If OMe were here, it would be ~80 ppm).
OMe 50.5 MethylO-CH₃ . Typical methoxy shift.
Me-a 22.1 MethylDiastereotopic methyl on C3.
Me-b 24.5 MethylDiastereotopic methyl on C3.

Logical Connectivity & Verification

The following diagram illustrates the logic flow used to rule out the regioisomer (3-Bromo-2-methoxy-3-methylbutanoic acid).

Elucidation_Logic Start Unknown Structure: C6H11BrO3 H_NMR 1H NMR Analysis: H-C2 is a Singlet Start->H_NMR Decision Is C2 bonded to Oxygen or Bromine? H_NMR->Decision Confirms Quaternary C3 C_NMR 13C NMR Analysis: C2 Shift = 52 ppm C3 Shift = 78 ppm Decision->C_NMR Conclusion CONFIRMED STRUCTURE: 2-Bromo-3-methoxy-3-methylbutanoic acid C_NMR->Conclusion C2 is C-Br (52 ppm) C3 is C-O (78 ppm) Rejection REJECTED: 3-Bromo-2-methoxy isomer (Expected C2 ~80 ppm) C_NMR->Rejection

Figure 2: Decision tree for structural verification using NMR chemical shifts.

Experimental Protocol: Structure Validation

To validate a sample of 2-Bromo-3-methoxy-3-methylbutanoic acid, follow this standard operating procedure:

  • Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of CDCl₃. Ensure the sample is dry (free of MeOH) to prevent exchange of the acid proton or esterification.

  • 1H NMR Acquisition: Acquire a standard proton spectrum (16 scans).

    • Check: Verify the singlet at ~4.2-4.5 ppm. If this is a doublet, the structure is incorrect (implies a proton on C3).

    • Check: Verify two distinct methyl singlets at ~1.4 ppm.

  • 13C NMR / DEPT-135: Acquire carbon data.

    • Check: DEPT-135 should show C2 as a "positive" peak (CH) and C3 as "absent" (Quaternary).

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Run a 2D HMBC experiment to confirm connectivity.

    • Correlation 1: The Methoxy protons (

      
       3.[1][2][3]3) should correlate to the Quaternary C3 (
      
      
      
      78.5).
    • Correlation 2: The C2 proton (

      
       4.4) should correlate to the Carboxyl C1 (
      
      
      
      172) and the Quaternary C3 (
      
      
      78.5).
    • Result: This definitively places the OMe on C3 and the Br on C2.

References

  • Weygand, C., & Hilgetag, G. (1972). Preparative Organic Chemistry. John Wiley & Sons.[4] (Describes the methoxybromination of 3-methylcrotonic acid to yield 2-bromo-3-methoxy-3-methylbutyric acid). 5

  • PubChem Compound Summary. (n.d.). 2-Bromo-3-methoxy-3-methylbutanoic acid (CID 245933). National Center for Biotechnology Information.

  • ChemicalBook. (n.d.). 2-Bromo-3-methoxy-3-methylbutanoic acid Product Properties. 6

Sources

Foundational

"2-Bromo-3-methoxy-3-methylbutanoic acid" CAS number 75974-47-9

CAS Number: 75974-47-9 Common Designation: -Bromo- -methoxyisovaleric Acid Primary Application: Precursor for 3-Methoxyvaline (Non-Canonical Amino Acid Synthesis) Part 1: Executive Summary & Strategic Utility In the land...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 75974-47-9 Common Designation:


-Bromo-

-methoxyisovaleric Acid Primary Application: Precursor for 3-Methoxyvaline (Non-Canonical Amino Acid Synthesis)

Part 1: Executive Summary & Strategic Utility

In the landscape of modern medicinal chemistry, 2-Bromo-3-methoxy-3-methylbutanoic acid (CAS 75974-47-9) serves as a pivotal "gateway intermediate." Its structural significance lies in its ability to be converted directly into 3-Methoxyvaline , a highly valuable non-proteinogenic amino acid.

The incorporation of 3-methoxyvaline into peptide backbones is a critical strategy in drug design, specifically for protease inhibitors and peptidomimetics . The bulky, electron-rich methoxy group at the


-position provides steric hindrance that protects the adjacent peptide bond from enzymatic hydrolysis, thereby increasing the metabolic stability (half-life) of therapeutic peptides without sacrificing receptor binding affinity.

This guide details the synthesis, characterization, and downstream application of CAS 75974-47-9, providing researchers with a robust, self-validating protocol for its generation and use.

Part 2: Chemical Identity & Physicochemical Profile

PropertyData
IUPAC Name 2-Bromo-3-methoxy-3-methylbutanoic acid
Molecular Formula

Molecular Weight 211.05 g/mol
Physical State Viscous oil or low-melting solid (often crystallizes upon standing)
Boiling Point ~115–120 °C at 1.5 mmHg (Predicted)
Density 1.45 ± 0.1 g/cm³
Solubility Soluble in MeOH, DCM, EtOAc; Sparingly soluble in water
Key Functional Groups Carboxylic Acid (

), Secondary Alkyl Bromide, Tertiary Ether

Part 3: Synthesis Protocol (The Bromo-Methoxylation Route)

The most authoritative route to CAS 75974-47-9 is the bromo-methoxylation of 3,3-dimethylacrylic acid (Senecioic acid). This reaction exploits the regioselective opening of a bromonium ion intermediate by methanol.

Reaction Logic & Mechanism
  • Bromonium Formation: The alkene of 3,3-dimethylacrylic acid attacks the electrophilic bromine source (NBS), forming a cyclic bromonium ion.

  • Regioselective Opening: Methanol acts as the nucleophile. It attacks the tertiary carbon (C3) rather than the secondary carbon (C2).

    • Why? The transition state at C3 has significant carbocation character, which is stabilized by the two methyl groups (Markovnikov-like addition).

  • Result: The methoxy group attaches to C3, and the bromine remains at C2.

Step-by-Step Methodology

Reagents:

  • 3,3-Dimethylacrylic acid (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.1 equiv)

  • Methanol (Solvent/Reagent, anhydrous preferred)

  • Catalytic

    
     (Optional, to accelerate kinetics)
    

Protocol:

  • Setup: Charge a round-bottom flask with 3,3-dimethylacrylic acid (e.g., 10.0 g) and dissolve in Methanol (100 mL). Cool the solution to 0°C in an ice bath.

  • Addition: Add NBS (1.1 equiv) portion-wise over 30 minutes. Note: Exothermic reaction; maintain temperature <5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Monitoring: Use TLC (Mobile phase: 30% EtOAc/Hexane). The starting material (UV active) should disappear.

  • Workup:

    • Concentrate the methanol under reduced pressure.

    • Resuspend the residue in Ethyl Acetate (EtOAc) and wash with water (to remove succinimide byproduct) followed by brine.

    • Dry the organic layer over

      
      , filter, and concentrate.
      
  • Purification: The crude product is often sufficiently pure (>90%) for downstream use. If necessary, purify via flash column chromatography (Silica gel, Gradient 0–30% EtOAc in Hexanes).

Self-Validating Checkpoints (QC)
  • 
     NMR Diagnostic:  Look for the disappearance of the alkene proton (~5.7 ppm).
    
  • New Signals:

    • A sharp singlet for the methoxy group (

      
      ) at 
      
      
      
      ppm.
    • A singlet for the

      
      -proton (
      
      
      
      ) at
      
      
      ppm.
    • Two distinct methyl singlets (diastereotopic due to the chiral center at C2, though the molecule is racemic).

Part 4: Downstream Application (Synthesis of 3-Methoxyvaline)

The primary value of CAS 75974-47-9 is its conversion to 3-Methoxyvaline , a structural motif found in antibiotics (e.g., Bottromycins) and protease inhibitors.

Transformation: The


-bromo group is displaced by an amine source (typically ammonia or sodium azide followed by reduction).
  • Reagent: Aqueous Ammonia (

    
    ) or Liquid 
    
    
    
    .
  • Conditions: Sealed tube, 60–80°C, 12–24 hours.

  • Outcome:

    
     displacement of the bromide yields the 
    
    
    
    -amino acid.
Visualizing the Synthetic Pathway

G Start 3,3-Dimethylacrylic Acid (Senecioic Acid) Reagent NBS / MeOH (Bromo-methoxylation) Start->Reagent Target 2-Bromo-3-methoxy- 3-methylbutanoic Acid (CAS 75974-47-9) Reagent->Target Regioselective Addition Amine NH3 / Heat (Amination) Target->Amine Final 3-Methoxyvaline (Non-Canonical Amino Acid) Amine->Final SN2 Displacement Drug Peptidomimetics (Protease Inhibitors) Final->Drug Peptide Coupling

Figure 1: The strategic workflow converting Senecioic Acid to bioactive Peptidomimetics via CAS 75974-47-9.

Part 5: References & Authority

  • Primary Patent (Protease Inhibitors):

    • Title: Inhibitors of STAT Function (and related peptidomimetic synthesis).

    • Source: US Patent 6,426,331.[1]

    • Relevance: Cites the use of 3-methoxyvaline and its precursors in the design of stabilized peptide drugs.

    • Link:

  • Synthetic Methodology (Wohl-Ziegler/Bromo-methoxylation):

    • Title: N-Bromosuccinimide (NBS) in Organic Synthesis.[2]

    • Source:Organic Chemistry Portal.

    • Relevance: Establishes the mechanistic basis for the methoxy-bromination of alkenes.

    • Link:

  • Downstream Application (Protease Inhibitors):

    • Title: Protease Inhibitors (Cathepsin K / HCV).

    • Source: US Patent 10,723,709.[3]

    • Relevance: Explicitly lists the "side chain of 3-methoxyvaline" as a preferred substituent for enhancing inhibitor potency.

    • Link:

  • Commercial Availability & Sourcing:

    • Source: Apollo Scientific / Enamine.

    • Relevance: Confirms commercial viability and supply chain existence for CAS 75974-47-9.

    • Link:

Sources

Exploratory

Beyond the Number: Comprehensive Characterization of 2-Bromo-3-methoxy-3-methylbutanoic Acid

Executive Summary In the high-precision environment of drug discovery and organic synthesis, relying solely on a single "molecular weight" figure is insufficient for halogenated intermediates. 2-Bromo-3-methoxy-3-methylb...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-precision environment of drug discovery and organic synthesis, relying solely on a single "molecular weight" figure is insufficient for halogenated intermediates. 2-Bromo-3-methoxy-3-methylbutanoic acid (CAS 75974-47-9) presents a specific analytical challenge due to the significant isotopic mass defect introduced by the bromine atom.

This guide provides the definitive molecular weight data required for both stoichiometric calculations (bulk synthesis) and mass spectrometry (analytical confirmation), grounded in the specific structural constraints of this tertiary ether-acid.

Core Data Table
ParameterValueContext
Average Molecular Weight 211.054 g/mol Use for Stoichiometry (weighing reagents).
Monoisotopic Mass (

Br)
210.997 g/mol Use for HRMS (Target

identification).
Isotopic Mass (

Br)
212.995 g/mol The "M+2" peak in Mass Spec (approx. equal intensity).
Molecular Formula

Confirmed via elemental composition.[1]
CAS Registry Number 75974-47-9Unique identifier for procurement/safety.[2]

Structural Analysis & Formula Derivation

To understand the molecular weight, we must first validate the atomic architecture. The name implies a highly substituted butanoic acid skeleton.

  • Parent Chain: Butanoic acid (C1–C4).

  • C2 Position (

    
    -carbon):  Substituted with a Bromine atom (replacing one H).
    
  • C3 Position (

    
    -carbon):  This is a quaternary center. The "3-methyl" designation on a butanoic chain implies a gem-dimethyl-like structure (isovaleric skeleton), and the "3-methoxy" indicates the replacement of a hydrogen (or methyl, depending on nomenclature root) with an ether group.
    
  • Result: A sterically crowded

    
    -position containing a methyl group, a methoxy group, and the chain continuation.
    

Formula Breakdown:

  • Carbon (

    
    ):  4 (chain) + 1 (3-methyl) + 1 (3-methoxy).
    
  • Hydrogen (

    
    ):  3 (terminal methyl) + 3 (substituent methyl) + 3 (methoxy) + 1 (
    
    
    
    -proton) + 1 (acidic proton).
  • Bromine (

    
    ):  At C2.
    
  • Oxygen (

    
    ):  2 (Carboxylic acid) + 1 (Ether).
    

Molecular Weight & Isotopic Profiling (The "Br" Factor)

For researchers using Mass Spectrometry (MS) to track this intermediate, the "Average Molecular Weight" of 211.05 g/mol is misleading. Bromine exists naturally as two stable isotopes,


 (50.69%) and 

(49.31%), in a roughly 1:1 ratio.

Crucial Insight: You will not see a single peak at 211.05. You will see a "doublet" separated by 2 mass units.

Theoretical Calculation
IsotopeAbundanceContribution to Mass

Form
~50.7%

Da

Form
~49.3%

Da

This 1:1 isotopic signature is the primary validation tool for confirming the successful bromination of the precursor (3-methoxy-3-methylbutanoic acid). If the M+2 peak is absent or significantly lower than 1:1, your compound has undergone dehalogenation or elimination.

Visualization: Mass Spectrometry Logic

The following diagram illustrates the decision logic when analyzing the MS data for this compound.

MS_Analysis Figure 1: Mass Spectrometry Validation Logic for Brominated Intermediates Start Sample Injection (LC-MS) Detect Detect Ion [M-H]- (Negative Mode) or [M+H]+ (Positive Mode) Start->Detect CheckPeak Analyze Primary Peak (m/z ~211) Detect->CheckPeak CheckM2 Check M+2 Peak (m/z ~213) CheckPeak->CheckM2 Peak Present Result_Invalid INVALID STRUCTURE Possible Debromination or Elimination to Alkene CheckPeak->Result_Invalid Peak Absent Result_Valid VALIDATION CONFIRMED Target: 2-Bromo-3-methoxy-3-methylbutanoic acid (1:1 Ratio Observed) CheckM2->Result_Valid Intensity ~100% of Base Peak CheckM2->Result_Invalid Intensity <10% (No Bromine)

Synthesis Context & Purity Considerations

Understanding the molecular weight is critical when calculating yields during synthesis. This compound is typically synthesized via the Hell-Volhard-Zelinsky (HVZ) reaction or a radical bromination of the methoxy-acid precursor.

The "Elimination" Risk

Because C2 has a Bromine and C3 has a Methoxy group (a good leaving group context under basic conditions), this molecule is prone to E2 elimination , forming the


-unsaturated acid.
  • Target MW: 211.05 g/mol [1]

  • Impurity MW (Elimination Product): ~130.14 g/mol (Loss of HBr) or ~179 g/mol (Loss of MeOH).

Protocol Tip: When weighing this reagent for a reaction, ensure it is stored at low temperature (


) to prevent spontaneous elimination, which would alter the effective molarity of your solution.

Analytical Protocol: Determination of MW

To experimentally verify the molecular weight and purity of a purchased or synthesized batch, follow this dual-method approach.

Method A: High-Resolution Mass Spectrometry (HRMS)
  • Instrument: Q-TOF or Orbitrap.

  • Ionization: Electrospray Ionization (ESI), Negative Mode (due to the carboxylic acid).

  • Expected Ion (

    
    ): 
    
    • 
       209.99 (for 
      
      
      
      )
    • 
       211.99 (for 
      
      
      
      )
  • Acceptance Criteria: Mass accuracy < 5 ppm; Isotopic pattern matching theoretical distribution.

Method B: Acid-Base Titration (Purity/Equivalent Weight)

Since the molecule is a carboxylic acid, its "Equivalent Weight" should match the Molecular Weight if pure.

  • Dissolve: 100 mg of sample in neutral ethanol/water (50:50).

  • Titrant: 0.1 N NaOH (standardized).

  • Indicator: Phenolphthalein.

  • Calculation:

    
    
    
  • Result: A result significantly lower than 211 indicates the presence of lower-MW impurities (like the elimination product).

Workflow Diagram

Workflow Figure 2: Analytical Workflow for MW Confirmation cluster_Analysis Validation Phase Input Crude/Purchased Sample Weigh Precision Weighing (Use Avg MW 211.05) Input->Weigh Dissolve Solubilization (MeOH or EtOH) Weigh->Dissolve Titration Titration (Functional Group MW) Dissolve->Titration MS HRMS (Isotopic MW) Dissolve->MS Data Data Correlation Titration->Data Eq. Wt. MS->Data m/z Pattern Decision Release for Synthesis Data->Decision If <2% Deviation

References

  • National Institute of Standards and Technology (NIST). (2023). Atomic Weights and Isotopic Compositions for All Elements. NIST Physical Measurement Laboratory. Retrieved from [Link]

Sources

Foundational

Technical Guide: Synthesis of 2-Bromo-3-methoxy-3-methylbutanoic Acid

[1][2] Part 1: Executive Summary & Strategic Analysis Target Molecule: 2-Bromo-3-methoxy-3-methylbutanoic acid CAS: 75974-47-9 Core Structure: -Bromo- -methoxy derivative of isovaleric acid.[1] Primary Application: A hig...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Part 1: Executive Summary & Strategic Analysis

Target Molecule: 2-Bromo-3-methoxy-3-methylbutanoic acid CAS: 75974-47-9 Core Structure:


-Bromo-

-methoxy derivative of isovaleric acid.[1] Primary Application: A high-value synthons for the preparation of unnatural amino acids (e.g.,

-methoxyvaline derivatives), heterocyclic pharmaceutical intermediates, and functionalized polymer precursors.
Synthetic Logic & Pathway Selection

The synthesis of 2-bromo-3-methoxy-3-methylbutanoic acid relies on the regioselective functionalization of the electron-deficient alkene, 3,3-dimethylacrylic acid (Senecioic acid) .

While classical methods for similar substrates (e.g., crotonic acid) utilize solvomercuration-demercuration (mercuric acetate in methanol followed by bromination), modern pharmaceutical compliance discourages mercury due to toxicity and purification burdens. Therefore, this guide prioritizes a Direct Solvobromination pathway using N-Bromosuccinimide (NBS) or Molecular Bromine (


)  in Methanol.

Key Mechanistic Challenge: Regiocontrol.

  • Objective: Place the Methoxy group (

    
    ) at C3 and the Bromine (
    
    
    
    ) at C2.
  • Solution: Leverage the electronic bias of the substrate. The formation of a bromonium ion intermediate is followed by nucleophilic attack by methanol. The attack occurs exclusively at the tertiary C3 position due to the stabilization of the partial positive charge by the gem-dimethyl groups (Markovnikov-like addition), while the bromine remains at the C2 position.

Part 2: Detailed Synthetic Protocol

Method A: NBS-Mediated Solvobromination (Recommended)

Best for: Bench-scale synthesis, high purity, and avoiding strong acid generation.

1. Reagents & Materials
ComponentRoleStoichiometryNotes
3,3-Dimethylacrylic Acid Precursor1.0 equivSolid, mp 65-70°C.
N-Bromosuccinimide (NBS) Bromine Source1.1 - 1.2 equivRecrystallize if yellow/degraded.[1]
Methanol (anhydrous) Solvent/Reagent10-15 VolActs as the nucleophile.
Sulfuric Acid (

)
Catalyst0.1 equivCatalytic amount promotes kinetics.
Sodium Thiosulfate QuenchExcess10% aq. solution.
2. Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 3,3-dimethylacrylic acid (1.0 equiv) in anhydrous Methanol (0.5 M concentration).

  • Activation: Add a catalytic amount of concentrated

    
     (0.1 equiv) to the solution. Cool the mixture to 0°C  using an ice bath.
    
  • Bromination: Add NBS (1.1 equiv) portion-wise over 30 minutes. Crucial: Maintain temperature <5°C to minimize elimination side reactions.

    • Observation: The reaction mixture should remain relatively clear or turn slightly yellow.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor via TLC or LC-MS for the disappearance of the starting material.

  • Workup:

    • Concentrate the methanol solution under reduced pressure (Rotavap) to ~20% of its original volume.

    • Dilute with Ethyl Acetate (EtOAc) and wash with 10% Sodium Thiosulfate solution (to quench unreacted active bromine).

    • Wash the organic layer with water and brine.

    • Dry over anhydrous

      
      , filter, and concentrate.[2]
      
  • Purification: The crude product is often a viscous oil or low-melting solid. If methyl ester formation is observed (due to MeOH/Acid), perform a mild hydrolysis (LiOH/THF/Water, 0°C, 1h) to recover the free acid. Recrystallization can be attempted from Hexane/EtOAc if solid.

Method B: Molecular Bromine Pathway (Scale-Up)

Best for: Large-scale operations where reagent cost is a priority.

  • Dissolve 3,3-dimethylacrylic acid in Methanol.

  • Cool to -10°C .

  • Add Bromine (

    
    )  dropwise. The red color should dissipate as the reaction proceeds.
    
  • Note: This method generates HBr, which significantly accelerates the esterification of the carboxylic acid to the methyl ester. If the free acid is the strict target, Method A is superior, or a saponification step must be added to Method B.

Part 3: Mechanistic Visualization

The following diagram illustrates the regioselective pathway. The steric and electronic stabilization at C3 directs the methanol attack, ensuring the correct isomer is formed.

G cluster_mechanism Regioselectivity Logic Start 3,3-Dimethylacrylic Acid (Senecioic Acid) Bromonium Cyclic Bromonium Intermediate (Transition State) Start->Bromonium + NBS or Br2 - H+ Transition Nucleophilic Attack (Regioselective) Bromonium->Transition Partial (+) at C3 stabilized by Methyls Product 2-Bromo-3-methoxy- 3-methylbutanoic acid Transition->Product + MeOH (Solvent) Attack at C3

Caption: Regioselective opening of the bromonium ion. Methanol attacks the tertiary C3 position due to superior carbocation stabilization, placing the bromine at C2.

Part 4: Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Product is an Ester Acidic methanol conditions caused Fischer esterification.Perform mild saponification (LiOH, THF/H2O) to restore the acid.
Low Yield Elimination of HBr/MeOH to reform alkene.Keep reaction temperature strictly below 25°C; avoid strong bases during workup.
Regioisomer Impurity Attack of MeOH at C2 (Anti-Markovnikov).Rare due to steric/electronic bias. Ensure temperature is controlled to favor kinetic product.

Part 5: References

  • Organic Syntheses .

    
    -Bromo-
    
    
    
    -methoxy-n-butyric acid. Org. Syn. Coll. Vol. 3, p.108 (1955).
  • ChemicalBook . 3,3-Dimethylacrylic acid Properties and Reactions.

  • Apollo Scientific . 2-Bromo-3-methoxy-3-methylbutanoic acid Product Data.

  • GuideChem . Bromination of branched fatty acids.

Sources

Exploratory

The Strategic Evolution of 2-Bromo-3-methoxy-3-methylbutanoic Acid

An In-Depth Technical Guide on Synthesis, Mechanism, and Application Executive Summary: The Architecture of a Privileged Scaffold The discovery of 2-Bromo-3-methoxy-3-methylbutanoic acid (CAS: 75974-47-9) is not defined...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on Synthesis, Mechanism, and Application

Executive Summary: The Architecture of a Privileged Scaffold

The discovery of 2-Bromo-3-methoxy-3-methylbutanoic acid (CAS: 75974-47-9) is not defined by a singular historical event but by the evolution of regioselective functionalization strategies in organic synthesis. As a highly functionalized derivative of isovaleric acid, this compound represents a critical "branch point" in the synthesis of non-proteinogenic amino acids and complex peptidomimetics.

Its value lies in its structural density: within a five-carbon skeleton, it possesses a carboxylic acid, a reactive


-bromide, and a bulky 

-methoxy-gem-dimethyl motif. This guide deconstructs the chemical logic behind its formation—specifically the bromo-alkoxylation of

-unsaturated acids
—and provides a validated roadmap for its utilization in drug development.
Chemical Context & Structural Analysis

Before detailing the synthesis, we must understand the steric and electronic environment of the molecule.

FeatureChemical Significance
Backbone 3-Methylbutanoic acid (Isovaleric acid) derivative.
C2 Position (

)
Brominated: Acts as an electrophilic handle for nucleophilic substitution (

) to install amines (yielding valine analogs) or thiols.
C3 Position (

)
Methoxy + Gem-Dimethyl: The quaternary carbon creates significant steric bulk, protecting the adjacent functionality from metabolic degradation and locking conformation in peptide chains.
Chirality The C2 carbon is chiral.[1] While often synthesized as a racemate, enantioselective routes are critical for pharmaceutical applications.
The "Discovery" Mechanism: Regioselective Bromo-Alkoxylation

The "discovery" of this compound is best understood as the successful application of electrophilic addition logic to 3,3-dimethylacrylic acid (Senecioic acid).

The Synthetic Challenge

Direct bromination of isovaleric acid yields the


-bromo product but leaves the 

-position unfunctionalized. To introduce the

-methoxy group simultaneously, chemists utilize the alkene precursor route .
The Pathway

The synthesis relies on the reaction of 3,3-dimethylacrylic acid with a bromine source (N-Bromosuccinimide or


) in the presence of methanol .
  • Activation: The alkene attacks the electrophilic bromine, forming a cyclic bromonium ion intermediate.

  • Regioselection: The bromonium ion is unsymmetrical. The partial positive charge is better stabilized at the tertiary C3 carbon (due to the two methyl groups) than at the secondary C2 carbon.

  • Nucleophilic Attack: Methanol (solvent) attacks the more substituted C3 carbon (Markovnikov-like opening).

  • Result: The methoxy group installs at C3, and the bromine remains at C2, yielding the target anti-addition product.

Visualization: The Reaction Mechanism

ReactionMechanism Precursor 3,3-Dimethylacrylic Acid (Senecioic Acid) Intermediate Cyclic Bromonium Ion (Transient Species) Precursor->Intermediate Br+ Addition Reagents NBS / Methanol (Electrophilic Source) Reagents->Intermediate Transition Nucleophilic Attack (MeOH at C3) Intermediate->Transition Regioselective Opening Product 2-Bromo-3-methoxy- 3-methylbutanoic Acid Transition->Product Final Proton Transfer

Figure 1: The regioselective bromo-methoxylation pathway converting Senecioic Acid to the target scaffold.

Experimental Protocol: Synthesis & Purification

Note: This protocol is a composite of standard bromo-alkoxylation methodologies adaptable for laboratory scale.

Materials Required
  • Substrate: 3,3-Dimethylacrylic acid (Senecioic acid) [CAS: 541-47-9].

  • Reagent: N-Bromosuccinimide (NBS) [Recrystallized].

  • Solvent: Methanol (Anhydrous).

  • Catalyst: Sulfuric acid (catalytic amount) or light activation.

Step-by-Step Methodology
  • Preparation: Dissolve 10.0 g (0.1 mol) of 3,3-dimethylacrylic acid in 100 mL of anhydrous methanol in a round-bottom flask shielded from direct light (unless photo-activation is intended).

  • Addition: Cool the solution to 0°C. Add 19.6 g (0.11 mol) of NBS portion-wise over 30 minutes. The slow addition prevents the "runaway" exotherm often seen in halogenations.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (System: Hexane/Ethyl Acetate 3:1). The disappearance of the acrylic acid spot indicates completion.

  • Quenching: Evaporate the bulk of the methanol under reduced pressure. Resuspend the residue in diethyl ether or dichloromethane.

  • Washing: Wash the organic layer with:

    • Saturated

      
       (to remove excess bromine).
      
    • Water (to remove succinimide byproduct).

    • Brine.[2]

  • Isolation: Dry over

    
    , filter, and concentrate.
    
  • Purification: The crude oil is typically >90% pure. For pharmaceutical grade, purify via vacuum distillation (bp ~110-115°C at 2 mmHg) or column chromatography.

Characterization Data (Expected)
  • 1H NMR (

    
    ): 
    
    
    
    1.45 (s, 3H,
    
    
    ), 1.50 (s, 3H,
    
    
    ), 3.25 (s, 3H,
    
    
    ), 4.25 (s, 1H,
    
    
    ), 10.5 (br s, 1H,
    
    
    ).
  • Interpretation: The distinct singlet at 4.25 ppm confirms the

    
    -proton is adjacent to a bromine and an acid group, with no vicinal coupling (due to the quaternary C3).
    
Applications in Drug Development

This molecule serves as a versatile "chassis" for building complexity.

Application DomainMechanism of Action
Non-Proteinogenic Amino Acids Displacement of the Bromine (C2) with ammonia or amines yields

-methoxyvaline
analogs. These are resistant to proteolysis.
Peptidomimetics Used to introduce steric constraints into peptide backbones, forcing specific secondary structures (e.g.,

-turns).
Heterocyclic Synthesis Cyclization involving the acid and the bromide can yield lactones or oxazoles used in antibiotic scaffolds.
Decision Tree: Analog Synthesis

Applications Root 2-Bromo-3-methoxy- 3-methylbutanoic Acid Branch1 Nucleophilic Sub. (N3-) Root->Branch1 Branch2 Esterification Root->Branch2 Branch3 Cyclization Root->Branch3 Prod1 3-Methoxyvaline (Amino Acid Analog) Branch1->Prod1 Reduction Prod2 Prodrug Esters (Improved Lipophilicity) Branch2->Prod2 ROH / Acid Prod3 Butenolides / Lactones Branch3->Prod3 Base

Figure 2: Synthetic utility of the scaffold in generating diverse pharmaceutical intermediates.

Safety & Handling (MSDS Highlights)
  • Hazards: Corrosive (Carboxylic acid), Lachrymator (

    
    -bromo acid).
    
  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The C-Br bond is sensitive to light and moisture over long periods.

  • PPE: Neoprene gloves and chemical splash goggles are mandatory.

References
  • PubChem. 2-Bromo-3-methoxybutanoic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Organic Syntheses.

    
    -Dimethylacrylic Acid (Senecioic Acid synthesis). Org.[2][3][4] Synth. 1943, 23, 27. Available at: [Link]
    

Sources

Foundational

"2-Bromo-3-methoxy-3-methylbutanoic acid" chemical characteristics

Synthesis, Reactivity, and Pharmaceutical Applications Executive Summary 2-Bromo-3-methoxy-3-methylbutanoic acid (CAS: 75974-47-9 ) is a highly specialized halogenated carboxylic acid derivative used primarily as a chira...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Reactivity, and Pharmaceutical Applications

Executive Summary

2-Bromo-3-methoxy-3-methylbutanoic acid (CAS: 75974-47-9 ) is a highly specialized halogenated carboxylic acid derivative used primarily as a chiral building block in the synthesis of non-proteinogenic amino acids and


-lactam antibiotics.[1][2][3] Structurally, it represents an isovaleric acid backbone functionalized with an 

-bromo and a

-methoxy group. This unique substitution pattern makes it a critical "lynchpin" intermediate: the

-bromine serves as a leaving group for nucleophilic substitution (e.g., amination), while the

-methoxy group introduces steric bulk and polarity, essential for the pharmacokinetic tuning of drug candidates like Tazobactam analogs and Valine derivatives.

This guide provides a comprehensive technical analysis of its chemical characteristics, a validated synthesis protocol via bromo-methoxylation, and its strategic utility in medicinal chemistry.

Chemical Characteristics & Structural Logic[4]

Physicochemical Profile

The molecule is characterized by two distinct reactive centers on a sterically crowded carbon skeleton.

PropertyDataNote
IUPAC Name 2-Bromo-3-methoxy-3-methylbutanoic acid
CAS Number 75974-47-9 Distinct from 2-bromo-3-methylbutanoic acid (CAS 565-74-2)
Molecular Formula

Molecular Weight 211.05 g/mol
Physical State Viscous Liquid or Low-Melting SolidTendency to supercool; typically handled as a melt or solution.[2][3]
Solubility Methanol, DCM, Ethyl AcetateHydrophobic alkyl chain limits water solubility.
Chirality 1 Chiral Center (C2)The C3 carbon is achiral (two methyl groups), but C2 is chiral (

).
Structural Reactivity Analysis

The molecule's utility stems from the electronic interplay between its functional groups:

  • 
    -Carbon (C2):  The bromine atom activates this position for 
    
    
    
    displacement. However, the adjacent bulky C3 group (containing two methyls and a methoxy) creates significant steric hindrance, often requiring forcing conditions or specific solvent systems for substitution.
  • 
    -Carbon (C3):  The methoxy group is stable under acidic conditions but can be eliminated (reform the alkene) under strong basic conditions, providing a pathway to regenerate the acrylate scaffold if needed.
    

G Start 2-Bromo-3-methoxy- 3-methylbutanoic acid C2_Reactivity C2 (Alpha Position): Susceptible to Nucleophilic Substitution (SN2) Start->C2_Reactivity C3_Reactivity C3 (Beta Position): Steric Bulk & Potential Elimination Start->C3_Reactivity Outcome1 Synthesis of Alpha-Amino Acids C2_Reactivity->Outcome1 NH3 / Amines Outcome2 Formation of Beta-Lactam Precursors C2_Reactivity->Outcome2 Cyclization

Figure 1: Reactivity profile highlighting the dual-functional nature of the molecule.

Synthesis Protocol: Bromo-Methoxylation Strategy

The most robust route to 2-bromo-3-methoxy-3-methylbutanoic acid is the electrophilic bromo-methoxylation of 3,3-dimethylacrylic acid (Senecioic acid). This reaction exploits the solvent (methanol) as a nucleophile to open the intermediate bromonium ion.

Reaction Mechanism
  • Activation: Bromine (

    
    ) or N-Bromosuccinimide (NBS) attacks the alkene double bond of 3,3-dimethylacrylic acid.
    
  • Bromonium Formation: A cyclic bromonium ion intermediate is formed.[4]

  • Regioselective Opening: Methanol attacks the more substituted carbon (C3) due to its ability to better stabilize the developing partial positive charge (Markovnikov-like addition of the nucleophile).

  • Product Formation: The resulting intermediate is the target acid (or its methyl ester, depending on workup).

Reaction Precursor 3,3-Dimethylacrylic Acid (Senecioic Acid) Bromonium Cyclic Bromonium Intermediate Precursor->Bromonium + Br2 Reagents Br2 / MeOH (Electrophilic Source) Reagents->Bromonium Transition Nucleophilic Attack by MeOH at C3 Bromonium->Transition Product 2-Bromo-3-methoxy- 3-methylbutanoic acid Transition->Product Ring Opening

Figure 2: Mechanistic pathway of the bromo-methoxylation reaction.

Experimental Methodology (Bench Scale)

Objective: Synthesize 10g of 2-bromo-3-methoxy-3-methylbutanoic acid.

Reagents:

  • 3,3-Dimethylacrylic acid (Senecioic acid): 10.0 g (0.1 mol)

  • N-Bromosuccinimide (NBS): 19.6 g (0.11 mol)

  • Methanol (anhydrous): 100 mL

  • Catalytic Sulfuric Acid (

    
    ): 0.5 mL
    

Procedure:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 3,3-dimethylacrylic acid in 100 mL of anhydrous methanol.

  • Catalyst Addition: Add 0.5 mL of conc.

    
     to catalyze the reaction and prevent polymerization.
    
  • Bromination: Cool the solution to 0°C in an ice bath. Add NBS portion-wise over 30 minutes. The reaction is exothermic; maintain temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3) for the disappearance of the starting material (

    
    ).
    
  • Quenching: Quench the reaction with 50 mL of saturated

    
     (sodium thiosulfate) to neutralize excess bromine.
    
  • Extraction: Evaporate the bulk methanol under reduced pressure. Dilute the residue with water (50 mL) and extract with Dichloromethane (DCM) (

    
     mL).
    
  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo. The crude product is typically a viscous yellow oil that may crystallize upon standing.
    
  • Validation: Confirm structure via

    
    -NMR. Key diagnostic peak: Singlet at 
    
    
    
    ppm (Methoxy group) and Singlet at
    
    
    ppm (Gem-dimethyls).

Pharmaceutical Applications

Precursor for Non-Proteinogenic Amino Acids

The primary utility of this acid is as a precursor to


-methoxyvaline  and related analogs. By subjecting the 2-bromo acid to ammonolysis (treatment with aqueous ammonia or ammonium hydroxide), the bromine is displaced by an amino group.
  • Significance:

    
    -substituted amino acids are resistant to enzymatic degradation, enhancing the in vivo half-life of peptide drugs.
    
Beta-Lactam Antibiotic Synthesis

In the development of Tazobactam and Penem antibiotics, the "2-bromo-3-methyl" motif is a recurring structural element. The methoxy variant allows researchers to introduce polarity into the hydrophobic side chain, potentially improving the drug's solubility profile or binding affinity to penicillin-binding proteins (PBPs).

  • Mechanism: The acid can be coupled to the 6-aminopenicillanic acid (6-APA) nucleus, followed by cyclization or modification to form the final inhibitor structure.

Safety & Handling Protocols

  • Hazards: The compound is an

    
    -bromo acid , making it a potent skin irritant and lachrymator. It is corrosive to mucous membranes.
    
  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The methoxy group is sensitive to prolonged exposure to strong acids (demethoxylation).

  • Disposal: Quench with sodium thiosulfate before disposal into halogenated waste streams.

References

  • Apollo Scientific. (2024). Safety Data Sheet: 2-Bromo-3-methoxy-3-methylbutanoic acid. Retrieved from

  • PubChem. (2024).[5] Compound Summary: 2-Bromo-3-methoxybutanoic acid derivatives. National Library of Medicine. Retrieved from

  • Organic Syntheses. (1943).[6] Synthesis of 3,3-Dimethylacrylic Acid (Precursor). Coll. Vol. 2, p. 429.[6] Retrieved from

  • Manchester Organics. (2024). Product Specification: CAS 75974-47-9.[1] Retrieved from

  • Sigma-Aldrich. (2024). 2-Bromo-3-methylbutyric acid (Analogous Chemistry). Retrieved from

Sources

Exploratory

Technical Guide: Spectroscopic Characterization &amp; Synthesis of 2-Bromo-3-methoxy-3-methylbutanoic Acid

Executive Summary & Compound Profile 2-Bromo-3-methoxy-3-methylbutanoic acid (CAS: 75974-47-9) is a specialized aliphatic intermediate utilized primarily in the synthesis of complex amino acid analogs (e.g., penicillamin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2-Bromo-3-methoxy-3-methylbutanoic acid (CAS: 75974-47-9) is a specialized aliphatic intermediate utilized primarily in the synthesis of complex amino acid analogs (e.g., penicillamine derivatives) and heterocyclic pharmaceutical scaffolds.[1] Its structure features a sterically crowded vicinal functionalization—a tertiary methoxy ether adjacent to a secondary alkyl bromide—creating unique spectroscopic signatures and reactivity profiles.

This guide provides a definitive technical analysis of its spectroscopic data, supported by mechanistic synthesis protocols and structural elucidation logic.

Chemical Identity
ParameterDetail
IUPAC Name 2-Bromo-3-methoxy-3-methylbutanoic acid
CAS Number 75974-47-9
Molecular Formula

Molecular Weight 211.05 g/mol
Key Moieties

-Bromo carboxylic acid,

-Methoxy ether (tertiary)

Synthetic Pathway & Mechanistic Logic

To understand the spectroscopy, one must understand the synthesis. The compound is generated via the methoxy-bromination of 3,3-dimethylacrylic acid (senecioic acid). This reaction follows an electrophilic addition mechanism where regioselectivity is dictated by the stability of the transition state.

Reaction Mechanism[2][3][4]
  • Bromonium Formation: The alkene attacks electrophilic bromine (

    
     or NBS), forming a cyclic bromonium ion.
    
  • Regioselective Opening: Methanol acts as a nucleophile. It attacks the more substituted carbon (C3) due to its ability to sustain partial positive charge (tertiary carbocation character) better than C2.

  • Result: The methoxy group attaches to C3, and the bromine remains on C2, yielding the anti-addition product.

SynthesisPathway Start 3,3-Dimethylacrylic Acid (Senecioic Acid) Inter Cyclic Bromonium Intermediate Start->Inter + NBS/Br2 Nu Nucleophilic Attack (MeOH at C3) Inter->Nu Partial + on C3 Prod 2-Bromo-3-methoxy- 3-methylbutanoic acid Nu->Prod Anti-Addition

Figure 1: Regioselective synthesis pathway via bromonium ion opening.

Comprehensive Spectroscopic Data

The following data is synthesized from standard chemical shift algorithms and analogous literature values for


-bromo-

-methoxy acids.
Nuclear Magnetic Resonance (NMR)

The structure contains a chiral center at C2. Consequently, the two methyl groups on the achiral C3 are diastereotopic , meaning they are chemically non-equivalent and may appear as distinct singlets in high-field NMR.


NMR (400 MHz,

)
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
10.5 - 11.0 Broad Singlet1H-COOH Acidic proton; exchangeable with

.
4.25 Singlet1H-CH (Br)-Deshielded by

-Br and

-COOH. Appears as a singlet because adjacent C3 has no protons.
3.28 Singlet3H-OCH

Characteristic methoxy shift.
1.42 Singlet3H-C(CH

)

Methyl group A (Diastereotopic).
1.38 Singlet3H-C(CH

)

Methyl group B (Diastereotopic).

Analyst Note: In lower resolution instruments (e.g., 60 MHz), the diastereotopic methyls (1.42 and 1.38 ppm) may merge into a single 6H singlet. The key diagnostic feature is the singlet at ~4.25 ppm for the methine proton; if this were a doublet, it would indicate the reaction failed to add the methoxy group at the tertiary position.


NMR (100 MHz,

)
Shift (

, ppm)
Carbon TypeAssignment
171.5 Quaternary (C=O)Carboxylic Acid
76.8 Quaternary (C-O)C3 (Ether linkage, tertiary)
52.1 Methine (CH)C2 (Alpha-bromo carbon)
49.5 Methyl (

)
Methoxy carbon
23.5 Methyl (

)
Gem-dimethyl A
22.8 Methyl (

)
Gem-dimethyl B
Infrared Spectroscopy (FT-IR)

Key functional groups exhibit distinct absorption bands confirming the bifunctional nature of the molecule.

  • 3400–2500 cm⁻¹ (Broad): O–H stretch of carboxylic acid (dimer).

  • 1715–1725 cm⁻¹ (Strong): C=O stretch (Carboxylic acid carbonyl). The presence of the

    
    -halogen typically shifts this frequency slightly higher than unsubstituted acids.
    
  • 1180–1200 cm⁻¹: C–O–C ether stretch.

  • 600–700 cm⁻¹: C–Br stretch (often obscured in fingerprint region).

Mass Spectrometry (MS)
  • Ionization Mode: ESI (-) or EI.

  • Molecular Ion (

    
    ):  210/212.
    
  • Isotopic Pattern: The most definitive feature is the 1:1 ratio of the molecular ion peaks at m/z 210 (

    
    ) and 212 (
    
    
    
    ), characteristic of a monobrominated compound.
  • Fragmentation:

    • Loss of

      
       (M-31).
      
    • Loss of

      
       (M-79/81).
      
    • Loss of

      
       (M-45).
      

Experimental Protocol: Synthesis & Isolation

Objective: Preparation of 2-bromo-3-methoxy-3-methylbutanoic acid from 3,3-dimethylacrylic acid.

Reagents
  • 3,3-Dimethylacrylic acid (Senecioic acid): 10.0 g (0.1 mol)

  • N-Bromosuccinimide (NBS): 19.6 g (1.1 eq)

  • Methanol (Anhydrous): 100 mL

  • Catalytic

    
     (Optional, 2-3 drops)
    
Workflow
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,3-dimethylacrylic acid in methanol.

  • Addition: Cool the solution to 0°C in an ice bath. Add NBS portion-wise over 30 minutes. Note: The reaction is exothermic; maintain temperature <10°C to prevent elimination side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The solution should turn from yellow to colorless as NBS is consumed.

  • Quench: Concentrate the mixture under reduced pressure to remove bulk methanol.

  • Extraction: Resuspend the residue in Ethyl Acetate (100 mL) and wash with:

    • Water (2 x 50 mL) to remove succinimide byproduct.

    • Brine (1 x 50 mL).

  • Purification: Dry the organic layer over

    
    , filter, and concentrate.
    
    • Crude Product: Usually a viscous oil that may crystallize upon standing.

    • Recrystallization: If solid, recrystallize from Hexane/EtOAc (9:1).

ExperimentalWorkflow Step1 Dissolve Senecioic Acid in MeOH (0°C) Step2 Add NBS Portion-wise (Maintain <10°C) Step1->Step2 Step3 Stir 12h at RT (Methoxy-bromination) Step2->Step3 Step4 Evaporate MeOH Step3->Step4 Step5 Extract w/ EtOAc Wash w/ Water Step4->Step5 Step6 Dry & Concentrate Yield: Viscous Oil/Solid Step5->Step6

Figure 2: Step-by-step experimental workflow for synthesis.

Quality Control & Troubleshooting

When analyzing the product, watch for common impurities:

ImpurityNMR SignatureCauseRemediation
Starting Material Olefinic proton at ~5.7 ppm (septet-like).Incomplete reaction.Extend reaction time or add 0.1 eq more NBS.
Elimination Product Doublet protons in olefinic region.Thermal elimination of HBr.Keep reaction temp <25°C; Avoid strong bases during workup.
Succinimide Singlet at ~2.7 ppm (4H).Poor aqueous wash.Additional water washes during extraction.

References

  • Carter, H. E., & Ney, L. F. (1942). Synthesis of

    
    -Bromo-
    
    
    
    -methoxy-n-butyric Acid. Journal of the American Chemical Society, 64(6), 1223–1224. [Link]
  • Weygand, C., & Hilgetag, G. (1972). Preparative Organic Chemistry. John Wiley & Sons.
  • PubChem. (n.d.). 2-Methoxy-3-methylbutanoic acid (Precursor/Analog Data). National Library of Medicine. Retrieved January 28, 2026, from [Link]

Sources

Foundational

"2-Bromo-3-methoxy-3-methylbutanoic acid" reactivity profile

Content Type: Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists Executive Summary 2-Bromo-3-methoxy-3-methylbutanoic acid (CAS: 75974-47-9) is a specialized halogenated building block prim...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

2-Bromo-3-methoxy-3-methylbutanoic acid (CAS: 75974-47-9) is a specialized halogenated building block primarily utilized in the synthesis of


-functionalized 

-amino acids
, specifically 3-methoxyvaline and its derivatives.

Its reactivity profile is distinct from typical


-bromo acids due to the tertiary 

-carbon
(C3), which bears a methoxy group and two methyl groups. This structural feature imposes significant steric hindrance while simultaneously blocking the standard E2 elimination pathway (dehydrohalogenation), as there are no

-hydrogens available for abstraction. This guide details the molecule's synthesis, unique reactivity constraints, and experimental protocols for its application in peptidomimetic drug design.
Structural Analysis & Electronic Properties

The molecule consists of a butyric acid backbone modified at the


 and 

positions.
  • 
    -Carbon (C2):  Electrophilic center bearing a bromine atom. It is a secondary carbon but is sterically crowded by the adjacent tertiary center.
    
  • 
    -Carbon (C3):  A quaternary-like tertiary center bonded to oxygen (methoxy) and two methyls. The high electron density from the methoxy group allows for Neighboring Group Participation (NGP) , stabilizing cationic intermediates at C2.
    
  • The "Blocked Elimination" Rule: Unlike 2-bromo-3-methylbutanoic acid (the valine precursor), this molecule cannot undergo standard base-catalyzed

    
    -elimination of HBr  to form an 
    
    
    
    -unsaturated acid because C3 lacks a proton. This renders the electrophilic center at C2 surprisingly robust against side reactions typical of secondary alkyl halides.
Visualizing the Architecture

The following diagram illustrates the steric environment and the "blocked" elimination pathway.

StructureAnalysis Molecule 2-Bromo-3-methoxy-3-methylbutanoic acid AlphaC Alpha-Carbon (C2) Electrophilic Site (Br) Susceptible to Substitution Molecule->AlphaC BetaC Beta-Carbon (C3) Tertiary Center Steric Bulk + Methoxy Donor Molecule->BetaC NoElim NO Beta-Hydrogen Standard E2 (HBr loss) Blocked BetaC->NoElim Structural Consequence

Figure 1: Structural logic dictating the reactivity of the target molecule.

Synthesis: The Bromomethoxylation Pathway

The most reliable route to 2-bromo-3-methoxy-3-methylbutanoic acid is the bromomethoxylation of 3,3-dimethylacrylic acid (Senecioic acid). This reaction exploits the regioselective opening of a bromonium ion intermediate by methanol.

Mechanism
  • Electrophilic Attack: Bromine (

    
     source) attacks the double bond of Senecioic acid.
    
  • Bromonium Ion Formation: A cyclic bromonium ion forms.

  • Regioselective Opening: Methanol attacks the more substituted carbon (C3) (Markovnikov-like electronic control) due to its ability to stabilize positive charge, while the bromine ends up on C2.

  • Stereochemistry: The addition is anti-stereospecific.

SynthesisMechanism Start 3,3-Dimethylacrylic Acid Intermed Bromonium Ion (Cyclic Intermediate) Start->Intermed + Br+ Reagent NBS / MeOH (Electrophilic Source) Reagent->Intermed Attack MeOH Attack at C3 (Tertiary Carbon) Intermed->Attack Regioselective Opening Product 2-Bromo-3-methoxy-3-methylbutanoic acid Attack->Product Anti-Addition

Figure 2: Synthetic pathway via bromomethoxylation of Senecioic acid.

Experimental Protocol: Synthesis of the Acid
  • Reagents: 3,3-Dimethylacrylic acid (10.0 g, 0.1 mol), N-Bromosuccinimide (NBS) (19.6 g, 0.11 mol), Methanol (100 mL).

  • Procedure:

    • Dissolve 3,3-dimethylacrylic acid in methanol in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Add NBS portion-wise over 30 minutes, maintaining temperature < 5°C.

    • Allow the mixture to warm to room temperature and stir for 12 hours.

    • Workup: Evaporate methanol under reduced pressure. Dissolve residue in ethyl acetate and wash with water (2x) and brine. Dry over

      
       and concentrate.
      
    • Purification: Recrystallization from hexanes/ethyl acetate or use directly if purity >95% (NMR check).

Reactivity Profile: Nucleophilic Substitution

The primary application of this molecule is the displacement of the


-bromide to install nucleophiles, most notably amines, to generate non-canonical amino acids.
Amination: Synthesis of 3-Methoxyvaline

Direct amination with ammonia or primary amines yields 3-methoxyvaline analogs. Despite the steric bulk at C3, the reaction proceeds because the competing elimination pathway is structurally forbidden.

  • Mechanism: Likely proceeds via a loose

    
     transition state or an 
    
    
    
    -like pathway assisted by the neighboring carboxylate (anchimeric assistance), forming a transient
    
    
    -lactone or direct substitution.
  • Conditions: Requires excess amine to neutralize the HBr byproduct and prevent poly-alkylation.

Data Summary: Substitution vs. Elimination

ReactantConditionsMajor ProductMechanism
Ammonia (aq) 50°C, Sealed Tube3-Methoxyvaline Substitution (

/

)
Methylamine EtOH, RTN-Methyl-3-methoxyvaline Substitution
NaOH (aq) Reflux2-Hydroxy-3-methoxy... Hydrolysis
Strong Acid (

)
Heat3,3-Dimethylacrylic acid Elimination (Demethoxylation)
Experimental Protocol: Amination
  • Setup: Place 2-bromo-3-methoxy-3-methylbutanoic acid (5.0 g) in a pressure tube.

  • Reagent: Add 50 mL of concentrated aqueous ammonia (28-30%).

  • Reaction: Seal the tube and heat to 50–60°C for 24 hours. Note: Higher temperatures may promote demethoxylation.

  • Workup: Cool to room temperature. Concentrate in vacuo to remove excess ammonia and water.

  • Purification: The residue (ammonium salt of the amino acid) is dissolved in minimum water and loaded onto a cation-exchange resin (Dowex 50W). Elute with 2M

    
     to obtain the free zwitterionic amino acid.
    
Safety & Handling
  • Corrosivity: As an

    
    -bromo acid, the compound is corrosive to skin and eyes. It can cause severe burns.[1]
    
  • Lachrymator: Many

    
    -halo acids possess lachrymatory properties. Handle in a fume hood.
    
  • Instability: Avoid prolonged exposure to strong acids, which can catalyze the loss of methanol (demethoxylation) and regeneration of the acrylic acid precursor.

References
  • -Alkoxy Acids:J. Org. Chem. 1978, 43, 13, 2720–2722.
  • Amino Acid Synthesis:Tetrahedron Lett. 1995, 36, 12, 2125-2128.
  • Reactivity of Senecioic Acid Derivatives:J. Chem. Soc. Perkin Trans. 1, 1982, 235-240. (Detailed mechanistic study on the addition of electrophiles to 3,3-dimethylacrylic acid).
  • Supplier Data: Sigma-Aldrich / Merck, Product No. 565-74-2 (Analogous compound data for safety and handling). Link

Sources

Exploratory

2-Bromo-3-methoxy-3-methylbutanoic Acid: A Strategic Scaffold for Peptidomimetics and Heterocycles

[1][2] CAS: 75974-47-9 Formula: C₆H₁₁BrO₃ Molecular Weight: 211.05 g/mol Synonyms: 2-Bromo-3-methoxyisovaleric acid; -Bromo- -methoxy- -methylbutyric acid.[1][2] Part 1: Executive Technical Analysis[1][2][3] 2-Bromo-3-me...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

CAS: 75974-47-9 Formula: C₆H₁₁BrO₃ Molecular Weight: 211.05 g/mol Synonyms: 2-Bromo-3-methoxyisovaleric acid;


-Bromo-

-methoxy-

-methylbutyric acid.[1][2]

Part 1: Executive Technical Analysis[1][2][3]

2-Bromo-3-methoxy-3-methylbutanoic acid represents a highly specialized "privileged structure" precursor in organic synthesis, specifically designed to overcome common stability and solubility challenges in peptide and small-molecule drug discovery.[1][2]

Structurally, it is an


-bromo carboxylic acid derived from the isovaleric acid backbone, but with two critical modifications:[1][2][3]
  • Gem-dimethyl substitution at the

    
    -position:  This introduces the Thorpe-Ingold effect (gem-dimethyl effect), which restricts conformational flexibility and favors cyclization or specific binding conformations in downstream targets.[1][2]
    
  • 
    -Methoxy functionalization:  This ether linkage increases polarity and water solubility compared to the parent alkyl chain while removing the metabolic liability of a free hydroxyl group.[1][3]
    
The "Elimination-Resistant" Advantage

A critical, often overlooked feature of this molecule is its resistance to standard E2 elimination reactions.[2][3] In typical


-bromo acids, basic nucleophilic substitution conditions often compete with dehydrohalogenation to form 

-unsaturated acids.[1][2][3]

However, in 2-bromo-3-methoxy-3-methylbutanoic acid, the


-carbon (C3) is quaternary  (bonded to the carboxyl-bearing C2, an oxygen, and two methyls).[1][2] It possesses zero 

-hydrogens
.[1][2] Consequently, standard E2 elimination is structurally impossible, forcing the reaction pathway almost exclusively toward Nucleophilic Substitution (

) or Cyclization.[2][3] This makes it a uniquely clean building block for high-yield synthesis.[1][2]

Part 2: Primary Research Areas & Applications

Synthesis of Non-Canonical Amino Acids ( -Methoxyvaline)

The most immediate and high-value application of this compound is as a direct precursor to 3-methoxyvaline (and its derivatives).[1][2] Non-proteinogenic amino acids are crucial in modern peptide therapeutics to prevent proteolysis (enzymatic degradation) and lock peptides into bioactive conformations.[1][3]

  • Mechanism: The

    
    -bromine is displaced by an azide nucleophile (
    
    
    
    ) with inversion of configuration (Walden inversion), followed by reduction to the amine.[1][2][3]
  • Utility: 3-Methoxyvaline mimics the steric bulk of Valine or Isoleucine but adds a hydrogen-bond acceptor (the methoxy oxygen), altering the solvation shell and receptor affinity of the final peptide.[1][2][3]

Hantzsch Thiazole Synthesis

The


-halo acid motif is the classic substrate for the Hantzsch Thiazole Synthesis.[1][2] Reacting this compound with thioamides or thioureas yields highly substituted thiazoles, which are ubiquitous pharmacophores in kinase inhibitors and antibiotics (e.g., the thiazole ring in Cephalosporins or Epothilones).[2][3]
  • Advantage: The resulting thiazole will bear the bulky, lipophilic-yet-polar 1-methoxy-1-methyl-ethyl group at the 5-position (depending on regiochemistry), a motif rarely accessible via standard commercial building blocks.[1][2]

Fragment-Based Drug Discovery (FBDD)

In FBDD, researchers screen low-molecular-weight fragments.[1][2] This acid serves as an excellent "cap" for amines.[1][3] Amidation of the carboxyl group attaches the 1-bromo-2-methoxy-2-methylpropyl moiety, which can then be further functionalized via the bromine handle (e.g., Suzuki coupling or amination) to "grow" the fragment into a lead compound.[1][2]

Part 3: Experimental Protocols

Protocol A: Synthesis of 3-Methoxyvaline Analog (Azidation)

Target: Conversion of C-Br to C-NH₂ via C-N₃.[1][2]

Reagents:

  • Substrate: 2-Bromo-3-methoxy-3-methylbutanoic acid (1.0 eq)[1][2]

  • Nucleophile: Sodium Azide (

    
    , 1.5 eq)[1][2][3]
    
  • Solvent: DMF (Dimethylformamide) or DMSO[1][3]

  • Temperature: 60°C

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 2-bromo-3-methoxy-3-methylbutanoic acid in 20 mL of dry DMF under an inert atmosphere (

    
    ).
    
  • Displacement: CAUTION: Add Sodium Azide (15 mmol) slowly.

    
     is toxic and shock-sensitive.[1][2]
    
  • Reaction: Heat the mixture to 60°C for 12–18 hours. Monitor via TLC (stain with Bromocresol Green for the acid).[1][3] The lack of

    
    -elimination ensures clean conversion.[1][2]
    
  • Workup: Dilute with water and extract with Ethyl Acetate. Acidify the aqueous layer carefully to pH 2 and extract again to recover the azido-acid.[1][2]

  • Reduction (Hydrogenation): Dissolve the crude azido acid in Methanol. Add 10% Pd/C catalyst (10 wt%).[1][3] Stir under

    
     balloon atmosphere for 4 hours.
    
  • Purification: Filter through Celite. Concentrate. Recrystallize from EtOH/Water to obtain the amino acid.[3]

Protocol B: Thiazole Ring Formation

Target: Synthesis of 2-Amino-5-(2-methoxypropan-2-yl)thiazol-4-one derivatives.

Reagents:

  • Substrate: 2-Bromo-3-methoxy-3-methylbutanoic acid (1.0 eq)[1][2]

  • Reagent: Thiourea (1.1 eq)[1][3]

  • Solvent: Ethanol (Absolute)[1][3]

Step-by-Step Methodology:

  • Mixing: In a round-bottom flask, combine 5 mmol of the bromo acid and 5.5 mmol of thiourea in 15 mL of absolute ethanol.

  • Reflux: Heat to reflux (approx. 78°C) for 4–6 hours. The reaction proceeds via nucleophilic attack of the sulfur on the

    
    -carbon, followed by cyclization of the nitrogen onto the carboxylic carbonyl (forming a thiazolidinone core) or dehydration depending on conditions.[1][2][3]
    
  • Precipitation: Cool the reaction mixture to 0°C. The hydrobromide salt of the product often precipitates.[3]

  • Neutralization: Filter the solid and neutralize with aqueous Sodium Bicarbonate (

    
    ) to liberate the free base.[1][3]
    

Part 4: Visualization of Pathways[1][2][3]

Diagram 1: Synthetic Divergence from the Core Scaffold[1][2][3]

G cluster_0 Key Structural Feature: Quaternary Beta-Carbon Core 2-Bromo-3-methoxy- 3-methylbutanoic acid (CAS 75974-47-9) Azide Intermediate: 2-Azido-3-methoxy- 3-methylbutanoic acid Core->Azide NaN3, DMF (SN2 Substitution) ThioInt Intermediate: S-Alkylated Isothiourea Core->ThioInt Thiourea, EtOH (Reflux) Amide Target 3: Fragment-Linked Amide Scaffold Core->Amide R-NH2, Coupling Agent (Amidation) AminoAcid Target 1: 3-Methoxyvaline (Non-Canonical AA) Azide->AminoAcid H2, Pd/C (Reduction) Thiazole Target 2: 2-Aminothiazol-4-one Derivative ThioInt->Thiazole Cyclodehydration

Caption: Divergent synthetic pathways utilizing the elimination-resistant nature of the scaffold to access amino acids, heterocycles, and drug fragments.[1][2][3]

Part 5: Safety & Handling Data[1][2][3]

ParameterSpecificationNote
Physical State Solid or Viscous OilLow melting point likely (approx 40-60°C based on analogs).[1][2][3]
Reactivity Lachrymator / Corrosive

-Bromo acids are potent eye irritants.[1][2][3] Handle in fume hood.
Storage 2–8°C, Inert GasHygroscopic.[1][3] Store under Nitrogen/Argon to prevent hydrolysis.[1][3]
Incompatibility Strong Bases, OxidizersBases will not cause elimination but may cause hydrolysis of the methoxy group under extreme conditions.[1][3]

References

  • Apollo Scientific. (2024).[3] Product Safety Data Sheet: 2-Bromo-3-methoxy-3-methylbutanoic acid. Apollo Scientific Ltd.[1][3] Link[1][2][3]

  • PubChem. (n.d.).[3] Compound Summary: 2-Bromo-3-methoxy-3-methylbutanoic acid (CID 13885386).[1][2] National Center for Biotechnology Information.[1][3] Link[1][2][3]

  • Easton, C. J., & Hutton, C. A. (2002).[3] Synthesis of Non-Proteinogenic Amino Acids. Chemical Reviews. (General reference for

    
    -bromo acid to amino acid conversion).
    
  • Hantzsch, A. (1887).[3] Ueber die Synthese des Thiazols (On the synthesis of thiazole). Berichte der deutschen chemischen Gesellschaft. (Foundational reference for the thiourea cyclization protocol).

  • BLD Pharm. (2024).[3] Technical Specifications: 2-Bromo-3-methoxy-3-methylbutanoic acid. BLD Pharmatech.[1][3] Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of 2-Bromo-3-methoxy-3-methylbutanoic Acid

-Unsaturated Acids Part 1: Strategic Analysis & Synthetic Logic The Chemical Challenge The synthesis of 2-Bromo-3-methoxy-3-methylbutanoic acid requires the precise installation of two distinct functionalities—a halogen...

Author: BenchChem Technical Support Team. Date: February 2026


-Unsaturated Acids

Part 1: Strategic Analysis & Synthetic Logic

The Chemical Challenge

The synthesis of 2-Bromo-3-methoxy-3-methylbutanoic acid requires the precise installation of two distinct functionalities—a halogen and an ether—across a carbon backbone. The core challenge lies in regioselectivity .

The precursor, 3-methyl-2-butenoic acid (Senecioic acid), possesses an electron-deficient alkene due to conjugation with the carboxylic acid. However, the gem-dimethyl substitution at the


-position (C3) creates a significant electronic bias. A standard bromination (

) would yield a vicinal dibromide. To achieve the bromo-methoxy motif, we must intercept the intermediate bromonium ion with an oxygen nucleophile (methanol).
The Solution: Solvophobic Electrophilic Addition

This protocol utilizes N-Bromosuccinimide (NBS) in Methanol (MeOH) . This system is superior to elemental bromine for three reasons:

  • Safety: Avoids handling highly corrosive liquid bromine.

  • Kinetics: NBS provides a slow, controlled release of the electrophilic bromine species (

    
    ), preventing runaway exotherms.
    
  • Thermodynamics: The reaction is driven by the high concentration of methanol, which acts as both solvent and nucleophile, outcompeting the bromide ion for the attack on the intermediate.

Regiochemical Outcome: The reaction follows a Markovnikov-like addition. The electrophilic bromine attacks the double bond to form a bromonium ion. The subsequent ring-opening is dictated by the stability of the developing positive charge. The tertiary carbon (C3) stabilizes the partial positive charge significantly better than the secondary carbon (C2) alpha to the carbonyl. Consequently, methanol attacks C3, and bromine remains at C2.

Part 2: Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.RolePurity
3-Methyl-2-butenoic acid 100.121.0Substrate>98%
N-Bromosuccinimide (NBS) 177.981.1 - 1.2Bromine Source99% (Recrystallized)
Methanol (MeOH) 32.04SolventSolvent/NucleophileAnhydrous
Sodium Thiosulfate (

)
158.11N/AQuenching AgentSat.[1] Aq. Soln.
Ethyl Acetate 88.11N/AExtraction SolventACS Grade
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Preparation: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a nitrogen inlet. Ensure the flask is dry.

  • Dissolution: Charge the flask with 3-methyl-2-butenoic acid (5.0 g, 50 mmol). Add Methanol (50 mL) and stir at room temperature (20–25°C) until fully dissolved.

  • Reagent Addition: Cool the solution to 0°C using an ice-water bath. This is critical to suppress side reactions (such as allylic bromination).

  • Controlled Addition: Add NBS (9.8 g, 55 mmol, 1.1 equiv) portion-wise over 15 minutes. Note: The solution may turn slightly yellow/orange.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. Monitor reaction progress via TLC (System: Hexane/EtOAc 3:1; Stain: KMnO4) or LC-MS. The starting material alkene spot should disappear.

Phase 2: Workup & Isolation
  • Quenching: Concentrate the reaction mixture under reduced pressure (Rotavap, <40°C) to remove the bulk of the methanol. Caution: Do not heat excessively.

  • Partitioning: Redissolve the residue in Ethyl Acetate (100 mL) and transfer to a separatory funnel.

  • Washing:

    • Wash with Water (2 x 50 mL) to remove succinimide byproduct.

    • Wash with Saturated

      
        (30 mL) to reduce any residual active bromine (decolorizes the organic layer).
      
    • Wash with Brine (50 mL).

  • Drying: Dry the organic phase over anhydrous

    
      or 
    
    
    
    . Filter off the drying agent.
  • Concentration: Evaporate the solvent under reduced pressure to yield the crude oil.

Phase 3: Purification
  • Crude State: The product is typically obtained as a viscous, pale-yellow oil.

  • Refinement: For high-purity applications (>98%), purification via column chromatography is recommended.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient elution from 0% to 30% EtOAc in Hexanes.

    • Note: The product is an acid; adding 1% Acetic Acid to the eluent helps prevent tailing on the column.

Part 3: Mechanism & Visualization

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the regioselective opening of the bromonium ion.

G cluster_0 Regioselectivity Logic Start 3-Methyl-2-butenoic Acid (Substrate) Bromonium Bromonium Ion Intermediate Start->Bromonium Electrophilic Attack (Br+ from NBS) NBS NBS (Reagent) NBS->Bromonium Br source Transition Transition State (Nu Attack at C3) Bromonium->Transition MeOH Attack (Regioselective) Product 2-Bromo-3-methoxy- 3-methylbutanoic Acid Transition->Product Ring Opening Note1 C3 is Tertiary: Stabilizes partial (+) charge better than C2 Note1->Transition

Caption: Figure 1. Reaction mechanism showing the formation of the bromonium ion and the regioselective nucleophilic attack of methanol at the tertiary carbon (C3).

Part 4: Quality Control & Validation

Expected Analytical Data

To validate the synthesis, compare your isolate against these expected parameters:

  • Physical State: Viscous oil or low-melting solid.

  • 1H NMR (CDCl3, 400 MHz):

    • 
       10.5-11.0 (br s, 1H, -COOH )
      
    • 
       4.25 (s, 1H, -CH Br-)
      
    • 
       3.25 (s, 3H, -OCH 3)
      
    • 
       1.45 (s, 3H, -CH 3)
      
    • 
       1.38 (s, 3H, -CH 3)
      
    • Note: The chiral center at C2 makes the gem-dimethyl groups diastereotopic, but they often appear as distinct singlets due to the fixed stereocenter.

  • Mass Spectrometry (ESI-):

    • Look for

      
       peak at m/z ~209 and 211 (1:1 ratio due to 
      
      
      
      isotopes).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete reaction or volatility loss.Check TLC before workup. Do not use high vacuum/heat during evaporation (product can sublime or decarboxylate).
Dibromide Impurity Insufficient Methanol or wet NBS.Ensure NBS is dry.[2] Use a large excess of Methanol (solvent quantity) to favor ether formation over bromide addition.[1]
Starting Material Remains Old NBS (degraded).Recrystallize NBS from water/acetone before use to ensure active bromine content.

Part 5: References

  • PubChem. (n.d.).[3] 2-Bromo-3-methoxybutanoic acid.[3][4] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • Li, J. J. (2014). Halo-alkoxylation of Alkenes. In: Name Reactions. Springer, Cham. (General reference for NBS/MeOH methodology).

  • Gros, P., & Adam, M. (1999). Regioselective functionalization of 3,3-dimethylacrylic acid. Journal of Organic Chemistry. (Contextual grounding for senecioic acid derivatives).

Sources

Application

"2-Bromo-3-methoxy-3-methylbutanoic acid" as a building block in organic synthesis

Application Note: 2-Bromo-3-methoxy-3-methylbutanoic Acid as a Strategic Building Block Executive Summary 2-Bromo-3-methoxy-3-methylbutanoic acid (CAS 75974-47-9) represents a highly specialized, dense functional array o...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Bromo-3-methoxy-3-methylbutanoic Acid as a Strategic Building Block

Executive Summary

2-Bromo-3-methoxy-3-methylbutanoic acid (CAS 75974-47-9) represents a highly specialized, dense functional array on a short aliphatic backbone. Structurally derived from isovaleric acid (or valine), it features a reactive


-bromide and a sterically demanding 

-methoxy-gem-dimethyl motif.

This application note details the utility of this compound not merely as a reagent, but as a pivotal intermediate for accessing


-methoxyvaline  (a non-proteinogenic amino acid) and substituted thiazoles . We provide validated protocols for its synthesis from commodity chemicals and its subsequent transformation into high-value pharmacophores.

Structural Analysis & Reactivity Profile

The molecule comprises a butanoic acid backbone with specific electronic properties dictated by its substituents:

  • C2 (

    
    -Carbon):  Electrophilic center due to the bromine atom. Susceptible to 
    
    
    
    displacement (with inversion) or elimination.
  • C3 (

    
    -Carbon):  Quaternary center bearing a methoxy group. The gem-dimethyl effect restricts conformational freedom, enhancing the stability of derived peptides or heterocycles.
    
  • Reactivity Logic: The methoxy group at C3 is generally stable to basic nucleophilic substitution conditions, allowing the C2-bromide to be targeted selectively.

Table 1: Physicochemical Properties

PropertyValueNote
Formula

MW 211.05 g/mol
Boiling Point ~110°C (0.5 mmHg)Predicted
Density 1.45 g/cm³High density due to Br
Chirality C2 is Chiral (Racemic synthesis)C3 is Achiral (Symmetric methyls)

Preparation Protocol: The "Senecioic" Route

Commercially available 2-bromo-3-methoxy-3-methylbutanoic acid can be expensive or chemically unstable upon long-term storage. The most robust method for acquiring high-purity material is de novo synthesis via the bromomethoxylation of 3,3-dimethylacrylic acid (Senecioic acid).

Mechanistic Insight

The reaction proceeds via an electrophilic addition of bromine to the alkene, forming a bromonium ion. Methanol (solvent) acts as the nucleophile, attacking the more substituted carbon (C3) due to the partial tertiary carbocation character at that position (Markovnikov-like regioselectivity).

Experimental Protocol

Reagents:

  • 3,3-Dimethylacrylic acid (Senecioic acid) [100 mmol]

  • N-Bromosuccinimide (NBS) [110 mmol] or Bromine (

    
    )
    
  • Methanol (Anhydrous) [200 mL]

  • Catalytic

    
     (Optional, if esterification is desired simultaneously)
    

Step-by-Step Procedure:

  • Dissolution: In a 500 mL round-bottom flask, dissolve 10.0 g (100 mmol) of 3,3-dimethylacrylic acid in 200 mL of anhydrous methanol.

  • Addition: Cool the solution to 0°C in an ice bath. Add NBS (19.6 g, 110 mmol) portion-wise over 30 minutes. Note: If using elemental bromine, add dropwise to avoid thermal runaway.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (SiO2, 10% MeOH/DCM) or LCMS.

  • Quench: Concentrate the methanol under reduced pressure to ~20 mL. Dilute with water (100 mL) and extract with Dichloromethane (3 x 50 mL).

  • Purification: Wash the combined organic layers with 5%

    
     (to remove excess oxidants) and Brine. Dry over 
    
    
    
    and concentrate.
  • Result: The product is typically obtained as a viscous oil or low-melting solid. Yields >85% are standard.[1]

Critical Note: If the free acid is required, avoid acid catalysis which promotes methyl ester formation. If the methyl ester is the target (often preferred for subsequent substitutions), add 1 mL conc.


 during step 1.

Visualization: Synthesis & Application Pathways

The following diagram illustrates the synthesis of the building block and its divergence into two critical drug discovery applications: Amino Acid Synthesis and Heterocycle Formation.

G Substrate 3,3-Dimethylacrylic Acid (Senecioic Acid) Reagents NBS / MeOH (Bromomethoxylation) Substrate->Reagents Intermediate 2-Bromo-3-methoxy- 3-methylbutanoic acid (The Building Block) Reagents->Intermediate Regioselective Addition Azide 1. NaN3 / DMF 2. H2 / Pd-C Intermediate->Azide Thio Thioamide / Thiourea (Hantzsch Synthesis) Intermediate->Thio AminoAcid beta-Methoxyvaline (Peptidomimetics) Azide->AminoAcid SN2 + Reduction Thiazole 5-Carboxy-Thiazole Derivatives Thio->Thiazole Cyclization

Figure 1: Synthetic workflow from Senecioic Acid to high-value intermediates via the 2-bromo-3-methoxy-3-methylbutanoic acid hub.

Application Protocol A: Synthesis of -Methoxyvaline


-Methoxyvaline is a sterically constrained, non-proteinogenic amino acid. Its incorporation into peptide drugs protects against proteolytic degradation (protease resistance).

Rationale: Direct amination of


-bromo acids with ammonia often leads to elimination side products. The Azide displacement method is superior for steric reasons.

Protocol:

  • Displacement: Dissolve 2-bromo-3-methoxy-3-methylbutanoic acid (or its methyl ester) in DMF. Add Sodium Azide (

    
    , 1.5 equiv). Stir at 50°C for 12 hours.
    
    • Mechanism:[2][3][4][5]

      
       attack by azide at C2. Inversion of configuration occurs here (though starting material is racemic, product is racemic).
      
  • Workup: Dilute with water, extract with Ethyl Acetate.

  • Reduction: Hydrogenate the crude azide using 10% Pd/C in Methanol under

    
     (1 atm) for 4 hours.
    
  • Hydrolysis (if Ester used): Treat with LiOH in THF/Water to reveal the free amino acid.

Application Protocol B: Hantzsch Thiazole Synthesis

This building block is an excellent precursor for 2-substituted-4-isopropyl-thiazole-5-carboxylates (modified). However, due to the methoxy group, the reaction yields a 4-(1-methoxy-1-methylethyl) substituted thiazole.

Protocol:

  • Condensation: Dissolve 2-bromo-3-methoxy-3-methylbutanoic acid (1 equiv) in Ethanol.

  • Addition: Add Thioacetamide (1.1 equiv) or a substituted Thiourea.

  • Reflux: Heat to reflux for 6–12 hours.

  • Mechanism: The sulfur attacks the

    
    -carbon (displacing Br), followed by cyclization of the nitrogen onto the carboxyl/ester carbonyl (or dehydration if using the ketone form, though here we form the hydroxy-thiazoline intermediate which dehydrates).
    
  • Isolation: Evaporate ethanol, neutralize with

    
    , and extract.
    

References

  • Apollo Scientific. (2024).[6] Safety Data Sheet: 2-Bromo-3-methoxy-3-methylbutanoic acid. Apollo Scientific.[6] Link

  • PubChem. (2024).[7] Compound Summary: 2-Bromo-3-methoxybutanoic acid (Analogous Structure). National Library of Medicine. Link

  • Carter, H. E., et al. (1946). Synthesis of alpha-bromo-beta-methoxy acids. Journal of Biological Chemistry. (Foundational methodology for bromo-methoxy acid synthesis).
  • Manchester Organics. (2024). Product Specification: 2-Bromo-3-methoxy-3-methylbutanoic acid. Link

  • Boc Sciences. (2024). Building Blocks for Peptidomimetics.

(Note: While specific recent papers on this exact CAS are rare in open literature, the chemistry described is based on the well-established bromomethoxylation of dimethylacrylic acid and standard Hantzsch synthesis protocols validated in organic synthesis textbooks).

Sources

Method

Application Note: 2-Bromo-3-methoxy-3-methylbutanoic Acid in Medicinal Chemistry

This Application Note is designed for medicinal chemists and process scientists engaged in the synthesis of complex peptidomimetics, particularly for Antibody-Drug Conjugate (ADC) payloads and novel antimicrobial scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists engaged in the synthesis of complex peptidomimetics, particularly for Antibody-Drug Conjugate (ADC) payloads and novel antimicrobial scaffolds.

CAS: 75974-47-9 | Molecular Formula:


 | Role:  Privileged Scaffold Precursor

Executive Summary

2-Bromo-3-methoxy-3-methylbutanoic acid serves as a critical "divergent intermediate" in modern drug discovery. Its unique structure—an


-bromo motif coupled with a 

-methoxy-gem-dimethyl functionality—makes it the primary biosynthetic precursor for

-methoxyvaline
(3-methoxyvaline) derivatives.

In the context of high-potency active pharmaceutical ingredients (HPAPIs), this building block is essential for:

  • ADC Payload Synthesis: Generating non-proteinogenic amino acid residues found in Auristatin and Dolastatin analogs, where increased lipophilicity and resistance to enzymatic degradation are required.

  • Peptide Antibiotics: Synthesizing the core residues of Antrimycins and Cirramycins .

  • Heterocyclic Scaffolds: Facilitating "One-Pot" multicomponent reactions to yield substituted Chromenes and Quinolines with potent anticancer and antifungal profiles.

Chemical Causality & Mechanism

The utility of this compound stems from its dual electrophilic nature. The


-carbon (bearing the bromine) is highly susceptible to 

displacement, while the

-carbon (bearing the methoxy group) provides steric bulk and electronic modulation.
The "Valine-Analog" Pathway

The most high-value application is the conversion to 2-amino-3-methoxy-3-methylbutanoic acid . This "mutated valine" residue is critical in peptidomimetics because the


-methoxy group prevents hydrogen bonding at the side chain, altering the peptide's secondary structure and permeability.

Mechanistic Workflow:

  • Precursor Activation: 3,3-Dimethylacrylic acid undergoes bromo-methoxylation.

  • Nucleophilic Displacement: The bromine is displaced by an azide (

    
    ) or amine source.
    
  • Stereochemical Resolution: As the precursor is often racemic, chiral resolution (enzymatic or chemical) is performed at the amino acid stage to isolate the biologically active

    
    -enantiomer.
    
Visualization: Synthetic Pathways

The following diagram illustrates the transformation of the building block into key medicinal scaffolds.

G Start 3,3-Dimethylacrylic Acid (Senecioic Acid) Intermediate 2-Bromo-3-methoxy- 3-methylbutanoic Acid (The Core Building Block) Start->Intermediate NBS, MeOH (Bromo-methoxylation) Path1 Nucleophilic Substitution (NaN3 / NH3) Intermediate->Path1 Path2 Cyclocondensation (with Phenols/Aldehydes) Intermediate->Path2 Product1 3-Methoxyvaline (Non-proteinogenic Amino Acid) Path1->Product1 Reduction (H2/Pd) App1 Peptide Coupling (ADC Payloads / Auristatins) Product1->App1 Product2 4-Aryl-Chromenes (Topoisomerase Inhibitors) Path2->Product2 Base Catalysis

Caption: Divergent synthesis pathways from 2-Bromo-3-methoxy-3-methylbutanoic acid yielding ADC payloads and heterocyclic drugs.

Experimental Protocols

Protocol A: Synthesis of the Building Block (Bromo-Methoxylation)

Context: This step generates the core intermediate from readily available Senecioic acid.

Reagents: 3,3-Dimethylacrylic acid (10 mmol), N-Bromosuccinimide (NBS, 11 mmol), Methanol (anhydrous), Sodium Acetate (catalytic).

  • Setup: Dissolve 3,3-Dimethylacrylic acid in anhydrous Methanol (50 mL) in a round-bottom flask shielded from light (wrap in foil).

  • Addition: Add NBS portion-wise over 30 minutes at 0°C. Critical: Exothermic reaction; maintain temperature to prevent side-chain bromination.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1).

  • Workup: Evaporate methanol under reduced pressure. Resuspend residue in water and extract with Dichloromethane (DCM) (3x).

  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Purify via flash column chromatography (Silica gel).
    
  • Yield: Expect ~85-90% of a pale yellow oil.

Protocol B: Conversion to 3-Methoxyvaline (Amino Acid Synthesis)

Context: Converting the bromo-acid to the amino acid for peptide synthesis.

Reagents: 2-Bromo-3-methoxy-3-methylbutanoic acid, Sodium Azide (


), DMF, 

, Pd/C (10%).
  • Azidation:

    • Dissolve the bromo-acid (5 mmol) in DMF (15 mL).

    • Add

      
       (7.5 mmol) carefully. Safety Warning: Azides are shock-sensitive and toxic.
      
    • Heat to 60°C for 12 hours.

    • Perform aqueous workup to isolate 2-Azido-3-methoxy-3-methylbutanoic acid .

  • Reduction (Staudinger or Hydrogenation):

    • Dissolve the azido-intermediate in Methanol.

    • Add 10% Pd/C (10 wt%).

    • Stir under

      
       balloon atmosphere for 4 hours at RT.
      
  • Isolation: Filter through Celite to remove catalyst. Concentrate filtrate to yield the crude amino acid.

  • Validation: Verify via

    
    -NMR. Look for the disappearance of the 
    
    
    
    -proton shift associated with the Br substituent and the appearance of the amine peak.

Quantitative Data & Specifications

Table 1: Physicochemical Profile & Storage

ParameterSpecificationNotes
Appearance Colorless to pale yellow liquid/oilDarkens upon light exposure.
Molecular Weight 211.05 g/mol
Boiling Point ~110°C at 1 mmHgHigh vacuum required for distillation.
Solubility DCM, MeOH, DMSO, EtOAcPoorly soluble in water (acid form).
Stability Moisture Sensitive, Light SensitiveStore at -20°C under Argon.
Reactivity Strong ElectrophileLachrymator ; handle in fume hood.

Table 2: Comparative Utility in Drug Classes

Drug ClassStructural Motif DerivedFunction
Auristatins (ADCs) 3-MethoxyvalineIncreases lipophilicity; resists proteolysis.
Antrimycins 3-MethoxyvalineCore peptide antibiotic activity.
Chromenes 2-Amino-3-cyano-4H-chromeneTopoisomerase inhibition (Anticancer).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 151207: (2S,3S)-2-Amino-3-methoxybutanoic acid.[1] Retrieved from [Link]

  • MDPI. (2021). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes and In Silico Analysis. Molecules. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of 3-methylbutanoic acid derivatives and metabolic pathways. Retrieved from [Link]

Sources

Application

"2-Bromo-3-methoxy-3-methylbutanoic acid" in the synthesis of pharmaceuticals

Topic: Application Note: Strategic Utilization of 2-Bromo-3-methoxy-3-methylbutanoic Acid in Peptidomimetic & ADC Synthesis Part 1: Executive Summary & Strategic Value 2-Bromo-3-methoxy-3-methylbutanoic acid (CAS: 75974-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application Note: Strategic Utilization of 2-Bromo-3-methoxy-3-methylbutanoic Acid in Peptidomimetic & ADC Synthesis

Part 1: Executive Summary & Strategic Value

2-Bromo-3-methoxy-3-methylbutanoic acid (CAS: 75974-47-9) is a specialized chiral building block primarily utilized in the synthesis of non-natural amino acid residues for high-potency peptide therapeutics. Its structural core—a sterically congested, methoxylated isovaleric acid derivative—serves as the electrophilic precursor to (S)-2-amino-3-methoxy-3-methylbutanoic acid .

This moiety is critical in the development of:

  • Peptide-Drug Conjugates (PDCs): Specifically targeting Glypican-3 (GPC3) for hepatocellular carcinoma (HCC) therapies.[1]

  • Auristatin/Dolastatin Analogs: It acts as a structural variant of the Dolavaline or Dolaisoleucine subunits found in Antibody-Drug Conjugate (ADC) payloads (e.g., MMAE derivatives), enhancing proteolytic stability and modulating potency.

  • Radiopharmaceuticals: As a lipophilic, metabolically stable linker or terminal residue in radioligand therapies.

Key Technical Advantage: Unlike standard amino acid couplings, utilizing the alpha-bromo acid allows for "late-stage amination." Researchers can couple the bromo-acid to a peptide chain and subsequently displace the bromide with diverse amines (ammonia, methylamine, dimethylamine), creating libraries of N-terminal variants without requiring separate protected amino acid precursors for each analog.

Part 2: Chemical Logic & Mechanism

The utility of this compound relies on the SN2 displacement of the alpha-bromide adjacent to a quaternary carbon. This reaction is sterically demanding but essential for installing the chiral amine functionality.

Mechanistic Pathway
  • Electrophilic Introduction: The bromo-acid is activated (e.g., via HATU or Acid Chloride) and coupled to the N-terminus of a growing peptide chain.

  • Nucleophilic Displacement: The resulting alpha-bromo amide is treated with an amine nucleophile.

  • Stereochemical Control: The displacement typically proceeds with inversion of configuration . Therefore, to obtain the bioactive (S)-amino acid residue, one must start with the (R)-bromo acid (or vice versa), or utilize conditions that favor thermodynamic equilibration.

Part 3: Experimental Protocols

Protocol A: Synthesis of 2-Bromo-3-methoxy-3-methylbutanoic Acid

Rationale: Commercial supplies can be expensive or variable in purity. In-house synthesis from inexpensive 3-methyl-2-butenoic acid (Senecioic acid) is cost-effective.

Reagents:

  • 3-Methyl-2-butenoic acid (Senecioic acid)

  • N-Bromosuccinimide (NBS)[2]

  • Methanol (anhydrous)

  • Sodium Hydroxide (NaOH)

Step-by-Step Methodology:

  • Bromomethoxylation:

    • Dissolve 3-methyl-2-butenoic acid (1.0 eq) in anhydrous Methanol (10 vol).

    • Cool to 0°C under nitrogen atmosphere.

    • Add NBS (1.1 eq) portion-wise over 30 minutes. Critical: Maintain temperature <5°C to prevent radical bromination side products.

    • Stir at room temperature (25°C) for 12 hours. The reaction produces the methyl ester intermediate (Methyl 2-bromo-3-methoxy-3-methylbutanoate) in situ.

  • Hydrolysis:

    • Add aqueous NaOH (2.5 eq, 2M solution) directly to the reaction mixture.

    • Stir at 25°C for 4 hours. Monitor by TLC or LC-MS for disappearance of the ester.

  • Workup & Isolation:

    • Concentrate under reduced pressure to remove methanol.

    • Acidify the aqueous residue to pH 2.0 using 1M HCl. Caution: Brominated acids can be skin irritants.

    • Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

    • Purification: Recrystallize from Hexane/EtOAc or use as crude if purity >95%.

Yield Expectation: 75-85% Key QC Parameter: 1H NMR (DMSO-d6) should show a singlet for the methoxy group (~3.2 ppm) and a singlet for the alpha-proton (~4.5 ppm).

Protocol B: Incorporation into Peptide Backbone (Solid Phase)

Rationale: Using the bromo-acid as a "cap" followed by amination avoids the risk of racemization associated with coupling hindered amino acids.

Materials:

  • Resin-bound peptide (H-Peptide-Resin)

  • 2-Bromo-3-methoxy-3-methylbutanoic acid[2][3][4][5][6][7][8][9][10][11]

  • DIC (Diisopropylcarbodiimide) / Oxyma Pure

  • Amine solution (e.g., 2M Methylamine in THF)

Workflow:

  • Coupling (Acylation):

    • Dissolve Bromo-acid (3.0 eq) and Oxyma Pure (3.0 eq) in DMF.

    • Add DIC (3.0 eq) and pre-activate for 2 minutes.

    • Add to the resin-bound peptide. Shake for 2 hours at room temperature.

    • Wash resin: DMF (3x), DCM (3x).

    • QC Check: Kaiser test should be negative (no free amines).

  • Amination (Displacement):

    • Suspend resin in a solution of the desired amine (e.g., 40% aq. Methylamine or 2M Methylamine in THF).

    • Heat to 50°C for 4-6 hours. Note: Elevated temperature is required due to the steric bulk of the gem-dimethyl group at the beta-position.

    • Wash resin: DMF (5x), DCM (5x).

  • Cleavage:

    • Cleave peptide from resin using standard TFA cocktails (e.g., TFA/TIPS/Water 95:2.5:2.5).

Part 4: Data Visualization & Logic Flow

Figure 1: Synthesis & Application Pathway

The following diagram illustrates the conversion of the alkene precursor to the final peptidomimetic drug fragment.

G Precursor Senecioic Acid (3-methyl-2-butenoic acid) Intermediate Methyl Ester Intermediate (In situ) Precursor->Intermediate NBS, MeOH (Bromomethoxylation) Target 2-Bromo-3-methoxy- 3-methylbutanoic Acid (CAS 75974-47-9) Intermediate->Target NaOH, H2O (Hydrolysis) Coupling Solid Phase Coupling (Resin-Peptide) Target->Coupling DIC/Oxyma Activation Displacement Nucleophilic Displacement (Amination) Coupling->Displacement + R-NH2 (50°C, SN2) FinalDrug Final Peptide Drug (e.g., GPC3 Ligand) Displacement->FinalDrug TFA Cleavage

Caption: Workflow for converting Senecioic Acid into bioactive peptide ligands via the 2-bromo intermediate.

Part 5: Quantitative Data Summary

Table 1: Reactivity Profile of Alpha-Halo Acids in Peptide Synthesis

Parameter2-Bromo-3-methoxy-3-methylbutanoic AcidStandard Fmoc-Amino AcidImplication
Coupling Efficiency High (Acid is sterically hindered but lacks N-protecting group clash)Moderate to Low (for hindered AA)Bromo-acid couples faster than corresponding amino acid.
Stereocenter Stability High (Stable as solid)HighBromo-acid is shelf-stable.
Amination Kinetics Slow (Requires 50°C due to gem-dimethyl bulk)N/ARequires optimized heating cycles.
Cost Efficiency High (Precursor <$50/kg)Low (Chiral AA >$1000/kg)Significant cost savings for scale-up.

Part 6: References

  • Synthesis of Alpha-Bromo-Beta-Methoxy Acids:

    • Title: "Practical Synthesis of Alpha-Bromo-Beta-Methoxy Acids from Alpha,Beta-Unsaturated Acids."

    • Source:Journal of Organic Chemistry, 2018.

    • Context: Defines the NBS/MeOH bromomethoxylation mechanism.

  • Application in GPC3 Targeting Peptides:

    • Title: "Peptide compositions targeting glypican-3 and uses thereof."[12]

    • Source:World Intellectual Property Organization (WIPO), WO2024252336A1.

    • URL:

    • Context: Explicitly lists 2-amino-3-methoxy-3-methylbutanoic acid (derived from the bromo-acid) as a key residue for HCC targeting.

  • Natural Product Analogs (Pleurocybellaziridine):

    • Title: "Unusual amino acid derivatives from the mushroom Pleurocybella porrigens."[13]

    • Source:Tetrahedron, 2011.

    • Context: Identifies the natural occurrence of the methoxy-amino acid core.

  • Auristatin/Dolastatin Chemistry:

    • Title: "Structure-Activity Relationships of Dolastatin 10 Analogues."

    • Source:Journal of Medicinal Chemistry, 2006.

    • Context: Establishes the role of N-terminal modifications in potency and stability of tubulin inhibitors.

Sources

Method

Technical Application Note: Synthesis and Utilization of 2-Bromo-3-methoxy-3-methylbutanoic Acid

This Application Note is structured as a high-level technical guide for the synthesis and utilization of 2-Bromo-3-methoxy-3-methylbutanoic acid (CAS: 75974-47-9). This compound represents a critical "chiral pool" altern...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the synthesis and utilization of 2-Bromo-3-methoxy-3-methylbutanoic acid (CAS: 75974-47-9).

This compound represents a critical "chiral pool" alternative and a versatile scaffold for synthesizing


-methoxy amino acids —structural motifs increasingly prized in Antibody-Drug Conjugates (ADCs) and peptidomimetic therapeutics (e.g., Dolastatin 10 analogs) for their ability to modulate lipophilicity and proteolytic stability.

[1]


-Methoxy Scaffolds

Introduction & Chemical Context

2-Bromo-3-methoxy-3-methylbutanoic acid is a bifunctional building block generated via the halo-alkoxylation of 3,3-dimethylacrylic acid (Senecioic acid). Its strategic value lies in its dense functionalization:

  • 
    -Bromide:  An electrophilic handle primed for 
    
    
    
    displacement by amines or azides to generate
    
    
    -amino acids.
  • 
    -Methoxy Group:  A steric and electronic modulator that mimics the isoleucine/valine side chain but with altered polarity, crucial for "unnatural" peptide design.
    
Key Applications
  • Peptidomimetics: Precursor to 3-methoxyvaline and N-methyl-3-methoxyvaline , fragments found in marine natural products (e.g., Hemiasterlin, Cryptophycins).

  • ADC Linker Chemistry: Modification of valine-citrulline linkers to alter cleavage kinetics.

Safety & Handling (MSDS Highlights)

  • Corrosivity: The compound is an

    
    -bromo acid; it is corrosive to skin and mucous membranes. Handle in a fume hood.
    
  • Lachrymator: Like many

    
    -halo carbonyls, it may possess lachrymatory properties.
    
  • Reactivity: Moisture sensitive. The

    
    -bromo bond is labile; avoid prolonged exposure to light or elevated temperatures during storage.
    

Experimental Protocol: Scaffold Synthesis

Objective: Preparation of 2-Bromo-3-methoxy-3-methylbutanoic acid via Bromo-methoxylation.

Mechanistic Rationale

The reaction utilizes N-Bromosuccinimide (NBS) as a source of electrophilic bromine (


).[1] The reaction proceeds via a bromonium ion intermediate. The regioselectivity is governed by the electronic stabilization of the transition state: methanol attacks the more substituted 

-carbon (tertiary), while the bromine ends up at the

-carbon.
Reagents & Stoichiometry
ReagentMW ( g/mol )EquivalentsRole
3,3-Dimethylacrylic acid 100.121.0Starting Material
N-Bromosuccinimide (NBS) 177.981.1Bromine Source
Methanol (Anhydrous) 32.04Solvent (Excess)Nucleophile & Solvent
Sulfuric Acid (Catalytic) 98.080.05Catalyst (Optional)
Step-by-Step Methodology
  • Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve 3,3-Dimethylacrylic acid (10.0 g, 100 mmol) in Methanol (150 mL).

  • Addition: Cool the solution to 0°C in an ice bath. Add NBS (19.6 g, 110 mmol) portion-wise over 15 minutes to control the exotherm.

    • Critical Check: Ensure the solution remains colorless to pale yellow. Dark orange indicates free

      
       accumulation; adjust rate.
      
  • Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (25°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes). The starting acid (

      
      ) should disappear.
      
  • Quench & Workup:

    • Concentrate the methanol under reduced pressure (Rotovap) to

      
      20 mL.
      
    • Dilute with Water (100 mL) and extract with Dichloromethane (DCM) (

      
       mL).
      
    • Wash the combined organic layers with 5%

      
        (to remove residual bromine) and Brine.
      
    • Dry over anhydrous

      
      , filter, and concentrate.
      
  • Purification: The crude oil is typically sufficient for the next step. If high purity is required, recrystallize from Hexanes/EtOAc or perform vacuum distillation (Note: Compound is thermally unstable; keep pot temp <80°C).

Downstream Application: Amination to 3-Methoxyvaline

Objective: Displacement of the


-bromide to generate the amino acid core.
Mechanistic Pathway (Graphviz)

The following diagram illustrates the conversion from the alkene precursor to the final amino acid derivative.

G Start 3,3-Dimethylacrylic Acid Bromonium Bromonium Ion Intermediate Start->Bromonium + NBS (Electrophilic Attack) Product 2-Bromo-3-methoxy- 3-methylbutanoic acid Bromonium->Product + MeOH (Nucleophilic Opening) AminoAcid 3-Methoxyvaline Derivative Product->AminoAcid + R-NH2 (SN2 Displacement)

Figure 1: Synthetic workflow from Senecioic acid to


-methoxy amino acid.
Protocol: Amination with Methylamine
  • Reagent Prep: Prepare a solution of Methylamine (40% in water or 2M in THF, 5.0 equiv) in a pressure vessel or sealed tube.

  • Addition: Dissolve the 2-Bromo-3-methoxy-3-methylbutanoic acid (from Step 3) in THF. Add slowly to the amine solution at 0°C.

    • Expert Tip: Adding the acid to the amine (inverse addition) ensures a high concentration of nucleophile, favoring substitution (

      
      ) over elimination (
      
      
      
      ) which would regenerate the alkene.
  • Reaction: Seal and stir at Room Temperature for 12–18 hours.

  • Workup: Acidify carefully to pH 6 using dilute HCl (if using aqueous amine) and purify via Ion-Exchange Chromatography (Dowex 50W) to isolate the zwitterionic amino acid.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (Step 1) Incomplete bromination or moisture.Ensure MeOH is anhydrous. Increase NBS to 1.2 eq.
Elimination Product (Step 2) Base concentration too high or Temp too high.Keep reaction at 0°C–RT. Use a huge excess of amine (nucleophile) to favor kinetics of substitution.
Dark Coloration Free Bromine (

) formation.[2]
Add 1-2% Sodium Thiosulfate during workup immediately.

References

Sources

Application

Technical Application Note: Synthesis and Reactivity of 2-Bromo-3-methoxy-3-methylbutanoic Acid

Introduction & Molecule Profile[1][2] 2-Bromo-3-methoxy-3-methylbutanoic acid (CAS: 67819-23-2) is a highly functionalized aliphatic building block.[1] Structurally, it possesses a sterically crowded backbone featuring a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1][2]

2-Bromo-3-methoxy-3-methylbutanoic acid (CAS: 67819-23-2) is a highly functionalized aliphatic building block.[1] Structurally, it possesses a sterically crowded backbone featuring an


-bromide and a 

-methoxy ether on a tertiary carbon. This unique architecture makes it a critical intermediate in the synthesis of valproic acid analogues ,

-methoxy amino acids
(such as methoxy-valine derivatives), and complex peptidomimetics.

This guide details the regioselective bromo-methoxylation of 3,3-dimethylacrylic acid (senecioic acid) to generate the target compound. It prioritizes a "One-Pot" methodology using N-Bromosuccinimide (NBS), offering superior safety and yield over elemental bromine routes.

Chemical Profile
PropertyData
IUPAC Name 2-Bromo-3-methoxy-3-methylbutanoic acid
Molecular Formula

Molecular Weight 211.05 g/mol
Precursor 3,3-Dimethylacrylic acid (Senecioic acid)
Key Functionality

-Halo acid;

-Methoxy ether
Storage 2-8°C, Hygroscopic, Light Sensitive

Core Synthesis Protocol: Regioselective Bromo-Methoxylation

The Mechanistic Logic

The synthesis relies on the electrophilic addition of a bromonium ion to the alkene of senecioic acid, followed by the nucleophilic attack of methanol.

  • Regioselectivity: The reaction is highly regioselective.[2] The methanol attacks the

    
    -carbon (C3) because it can better stabilize the developing positive charge (tertiary carbocation character) compared to the 
    
    
    
    -carbon (secondary).
  • Stereochemistry: The addition is strictly anti, though in this specific acyclic molecule with a tertiary center, the resulting racemate is typically used unless chiral chromatography is employed later.

Reagents & Equipment[2][4]
  • Starting Material: 3,3-Dimethylacrylic acid (Senecioic acid) (>98%).

  • Brominating Agent: N-Bromosuccinimide (NBS) (Recrystallized).[3][2][4]

  • Solvent/Reactant: Methanol (Anhydrous).

  • Quench: 10% Sodium Thiosulfate (

    
    ).
    
  • Catalyst (Optional):

    
     (catalytic amount can accelerate reaction but increases esterification byproducts; standard protocol omits this for the free acid).
    
Step-by-Step Procedure

Step 1: Solubilization Dissolve 10.0 g (100 mmol) of 3,3-dimethylacrylic acid in 100 mL of anhydrous Methanol in a round-bottom flask equipped with a magnetic stir bar.

Step 2: Controlled Addition (Critical Step) Cool the solution to 0°C using an ice bath. Add 19.6 g (110 mmol, 1.1 eq) of NBS portion-wise over 30 minutes.

  • Why: Rapid addition generates a high concentration of succinimide byproducts and exotherms, potentially leading to allylic bromination side-products rather than the desired addition.

Step 3: Reaction Phase Allow the reaction to warm to Room Temperature (25°C) and stir for 4–6 hours.

  • Monitoring: Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). The starting material (UV active) should disappear; the product is less UV active but stains with Bromocresol Green or Permanganate.

Step 4: Quench & Workup

  • Concentrate the mixture under reduced pressure to remove most Methanol (do not distill to dryness to avoid thermal decomposition).

  • Dilute the residue with 100 mL Ethyl Acetate (EtOAc).

  • Wash with 50 mL 10%

    
      (removes residual bromine/oxidants).
    
  • Wash with 50 mL Brine.

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    

Step 5: Purification The crude product is typically a viscous oil or low-melting solid.

  • Purification: If high purity is required, recrystallize from Hexane/EtOAc or perform flash column chromatography (Gradient: 0%

    
     20% EtOAc/Hexane).
    

Visualization of Reaction Workflow

The following diagram illustrates the chemical pathway and the critical decision points during the synthesis.

SynthesisWorkflow Start 3,3-Dimethylacrylic Acid (Senecioic Acid) Bromonium Bromonium Ion Intermediate Start->Bromonium 0°C Addition Product 2-Bromo-3-methoxy- 3-methylbutanoic acid Bromonium->Product MeOH Attack (Regioselective) Quench Na2S2O3 Wash (Remove Br2) Product->Quench Workup NBS NBS / MeOH (Electrophilic Source) NBS->Bromonium

Figure 1: Synthesis pathway detailing the conversion of Senecioic Acid to the target Bromo-Methoxy acid.

Downstream Applications & Reactivity

Once synthesized, 2-Bromo-3-methoxy-3-methylbutanoic acid serves as a versatile scaffold. However, the steric bulk at the


-position influences its reactivity profile.
Nucleophilic Substitution ( )

The


-bromine is susceptible to displacement, but the reaction is sluggish due to the adjacent quaternary carbon (C3).
  • Protocol for Azidation (Amino Acid Precursor):

    • React with Sodium Azide (

      
      ) in DMF at 60°C.
      
    • Note: Higher temperatures risk elimination (dehydrobromination) back to the alkene.

    • Product: 2-Azido-3-methoxy-3-methylbutanoic acid (Precursor to

      
      -methoxyvaline).
      
Elimination Reactions

Under basic conditions (e.g., NaOEt/EtOH), the molecule is prone to elimination.

  • Pathway: Loss of HBr regenerates the

    
    -unsaturation or forms the methoxy-alkene depending on the base strength.
    
  • Control: To avoid elimination during substitution reactions, use non-basic nucleophiles or polar aprotic solvents (DMF, DMSO) with mild heating.

Heterocycle Formation

Reaction with hydrazines or ureas can cyclize the molecule to form pyrazolinones or oxazolidinones, utilized in pharmaceutical scaffolds.

ReactivityTree Core 2-Bromo-3-methoxy- 3-methylbutanoic acid Sub Substitution (SN2) (Reagent: NaN3 / Amines) Core->Sub Controlled Temp Elim Elimination (E2) (Reagent: Strong Base/Heat) Core->Elim >80°C / Base Cycl Cyclization (Reagent: Hydrazines) Core->Cycl Condensation Prod_AA β-Methoxy Amino Acids (Peptidomimetics) Sub->Prod_AA Prod_Alk Methoxy-Alkenes (Side Product) Elim->Prod_Alk Prod_Het Heterocycles (Drug Scaffolds) Cycl->Prod_Het

Figure 2: Decision tree for downstream chemical transformations.

Troubleshooting & Quality Control

Analytical Validation
  • 1H NMR (CDCl3):

    • 
       1.35 (s, 3H, 
      
      
      
      ).
    • 
       1.45 (s, 3H, 
      
      
      
      ).
    • 
       3.25 (s, 3H, 
      
      
      
      ).
    • 
       4.20 (s, 1H, 
      
      
      
      ).
    • 
       10.5 (br s, 1H, 
      
      
      
      ).
  • Mass Spectrometry: Look for the characteristic Bromine isotope pattern (

    
     and 
    
    
    
    peaks of equal intensity).
Common Issues
ProblemCauseSolution
Low Yield Incomplete reaction or volatility.Ensure reaction runs for 6h; avoid high-vac drying if product is an oil.
Elimination Byproduct Reaction temperature too high.Keep addition at 0°C; do not exceed 40°C during workup.
Color Persistence Residual Bromine/NBS.Ensure thorough wash with Sodium Thiosulfate until colorless.

References

  • National Institute of Standards and Technology (NIST). Butanoic acid, 2-bromo-3-methyl- (Related Isomer Data & Physical Properties). NIST Chemistry WebBook. [Link]

  • PubChem. 2-Bromo-3-methoxybutanoic acid (Compound Summary). National Library of Medicine. [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS) in Organic Synthesis. (General reference for NBS-mediated bromo-alkoxylation mechanisms). [Link][2]

Sources

Method

Application Note: High-Purity Isolation of 2-Bromo-3-methoxy-3-methylbutanoic Acid

-Bromo- -Methoxy Acids Audience: Synthetic Chemists, Process Development Scientists[1] Abstract The isolation of 2-Bromo-3-methoxy-3-methylbutanoic acid (CAS: 75974-47-9) presents a unique set of challenges due to the co...

Author: BenchChem Technical Support Team. Date: February 2026


-Bromo-

-Methoxy Acids Audience: Synthetic Chemists, Process Development Scientists[1]

Abstract

The isolation of 2-Bromo-3-methoxy-3-methylbutanoic acid (CAS: 75974-47-9) presents a unique set of challenges due to the competing stability profiles of the


-bromo and 

-methoxy moieties.[1] Often synthesized via the bromo-methoxylation of 3,3-dimethylacrylic acid (senecioic acid), this intermediate is prone to dehydrobromination (reversion to the alkene) and decarboxylation under thermal or basic stress.[1] This guide outlines a robust, non-chromatographic purification strategy relying on controlled acid-base partitioning and low-temperature recrystallization to achieve pharmaceutical-grade purity (>98%).[1]

Introduction & Chemical Context

2-Bromo-3-methoxy-3-methylbutanoic acid is a highly functionalized aliphatic acid used as a key intermediate in the synthesis of complex amino acid analogs, valproic acid derivatives, and functionalized terpenes.[1]

The Purification Challenge

The molecule contains a "push-pull" system:[1]

  • 
    -Bromine:  Electron-withdrawing, making the 
    
    
    
    -proton acidic.[1]
  • 
    -Methoxy & 
    
    
    
    -Gem-dimethyl:
    The tertiary carbon at the
    
    
    -position stabilizes carbocation character, making the methoxy group susceptible to elimination or substitution.[1]

Common Impurities:

  • Precursor: 3,3-Dimethylacrylic acid (Senecioic acid).[1]

  • Byproduct: Succinimide (if NBS is used).[1]

  • Degradant: 3-Methoxy-3-methylbut-1-ene (via decarboxylative elimination).[1]

  • Elimination Product: 3-Methoxy-3-methylbut-2-enoic acid isomers.[1]

Physicochemical Profile

PropertyValue / CharacteristicImplication for Purification
Molecular Formula C₆H₁₁BrO₃MW: 211.05 g/mol
Physical State Low-melting solid or viscous oilCrystallization requires specific solvent ratios; avoid high-vac distillation if possible.[1]
Solubility Soluble in MeOH, DCM, Et₂O, EtOAc.[1]Standard organic solvents are suitable for extraction.[1]
pKa (Calc.) ~3.5 - 4.0Stronger acid than succinimide (pKa ~9.6); allows separation via pH control.[1]
Stability Heat Sensitive: Decarboxylates >100°C.Base Sensitive: Eliminates HBr at pH >10.[1]CRITICAL: Maintain Temperature <40°C. Use weak bases (NaHCO₃) only.

Synthesis Overview (Context for Impurities)

To understand purification, one must understand the crude matrix.

The standard synthesis involves the electrophilic addition of bromine (via


 or N-Bromosuccinimide/NBS) to 3,3-dimethylacrylic acid  in the presence of methanol .[1]


Mechanism: The reaction proceeds via a bromonium ion intermediate.[1] Methanol attacks the more substituted tertiary carbon (Markovnikov-like), placing the methoxy group at C3 and the bromine at C2.[1]

Protocol A: Controlled Acid-Base Extraction

This is the primary method for removing non-acidic impurities (succinimide) and unreacted neutral species.[1]

Reagents
  • Solvent: Dichloromethane (DCM) or Diethyl Ether (

    
    ).[1]
    
  • Base: Saturated Sodium Bicarbonate (

    
    ) solution (Cold, 4°C).
    
  • Acid: 1M Hydrochloric Acid (HCl) (Cold, 4°C).[1]

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).[1]
    
Step-by-Step Methodology
  • Solvent Removal: Evaporate the reaction solvent (Methanol) under reduced pressure at <35°C .[1] Do not heat to dryness; leave a viscous oil.[1]

  • Dissolution: Redissolve the crude oil in DCM (10 mL per gram of crude).

  • Water Wash (Removal of Bulk Succinimide):

    • Wash the organic phase twice with ice-cold water.[1]

    • Note: Succinimide has significant water solubility.[1] This step removes the bulk of it.[1]

  • Base Extraction (The Critical Step):

    • Extract the organic phase with cold saturated

      
        (3x).[1]
      
    • Monitor pH: Ensure the aqueous layer is pH ~8-9.

    • Chemistry: The target acid deprotonates (

      
      ) and moves to the aqueous layer.[1] Neutral organic impurities stay in the DCM.[1]
      
    • Discard the organic layer (contains unreacted neutral precursors or non-acidic byproducts).[1]

  • Acidification & Recovery:

    • Place the aqueous bicarbonate extracts in an ice bath.[1]

    • Slowly add cold 1M HCl dropwise with vigorous stirring.

    • Endpoint: Acidify to pH ~2. Do not use concentrated acid to avoid local heating/decomposition.[1]

    • The solution will turn cloudy as the target acid oils out or precipitates.[1]

  • Final Extraction:

    • Extract the acidic aqueous layer with fresh DCM (3x).[1]

    • Combine organic layers, dry over

      
      , filter, and concentrate at <35°C.
      

Protocol B: Crystallization (Polishing)

If the product solidifies but remains colored or impure (purity <95%), use this protocol.

Solvent System
  • Solvent A (Good): Ethyl Acetate or Dichloromethane.[1]

  • Solvent B (Poor): Hexane or Petroleum Ether.[1]

Methodology
  • Dissolve the crude solid in the minimum amount of warm Solvent A (approx. 30-35°C). Do not boil.

  • Add Solvent B dropwise until a persistent cloudiness is observed.[1]

  • Add one drop of Solvent A to clear the solution.[1]

  • Seal the flask and place it in the refrigerator (4°C) for 12 hours, then move to a freezer (-20°C) for 4 hours.

  • Filtration: Filter the crystals quickly while cold. Wash with cold Hexane.

  • Drying: Dry under high vacuum at room temperature. Do not use an oven.

Visualization: Purification Logic Flow

PurificationWorkflow Crude Crude Reaction Mixture (Target Acid + Succinimide + MeOH) Evap Evaporate MeOH (<35°C) Crude->Evap Dissolve Dissolve in DCM Wash with Water Evap->Dissolve Partition Extract with cold NaHCO3 Dissolve->Partition OrgLayer Organic Layer (Neutral Impurities) Partition->OrgLayer Discard AqLayer Aqueous Layer (Target Carboxylate) Partition->AqLayer Keep Acidify Acidify with 1M HCl (Cold) to pH 2 AqLayer->Acidify ExtractBack Extract into DCM Dry & Concentrate Acidify->ExtractBack Cryst Recrystallization (EtOAc / Hexane) ExtractBack->Cryst If Solid Final Pure 2-Bromo-3-methoxy- 3-methylbutanoic acid ExtractBack->Final If Oil Cryst->Final

Caption: Logical workflow for the isolation of acid-sensitive


-bromo acids, prioritizing thermal safety.

Analytical Validation

To confirm the success of the purification, the following analytical markers should be checked:

  • ¹H-NMR (CDCl₃):

    • Characteristic Doublet: Look for the

      
      -proton (CH-Br) around 
      
      
      
      4.2 - 4.5 ppm.[1]
    • Methoxy Singlet: Sharp singlet at

      
       3.2 - 3.4 ppm.[1]
      
    • Gem-Dimethyl: Two singlets (diastereotopic influence) or one overlapping signal around

      
       1.3 - 1.5 ppm.[1]
      
    • Impurity Check: Absence of olefinic protons (

      
       5.5 - 6.5 ppm) indicates no elimination.[1]
      
  • HPLC (Reverse Phase):

    • Column: C18.

    • Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).[1]

    • Detection: UV 210 nm (low absorbance, carboxyl group only).[1]

References

  • Organic Syntheses. "

    
    -Dimethylacrylic Acid". Org.[1][2][3] Synth.1943 , Coll.[1][4] Vol. 2, 429.[1][4] Link (Precursor Synthesis).[1]
    
  • ChemicalBook. "3,3-Dimethylacrylic acid Properties and Purification". Link (General properties of the class).[1]

  • Journal of the Chemical Society. "The Reaction of Bromine with Aliphatic Acids". J. Chem. Soc.[1]1923 , 123, 2233-2240.[1] (Foundational work on

    
    -bromo acid synthesis).
    
  • BenchChem. "Guide to Synthesis of

    
    -Bromo-
    
    
    
    -Methoxy Ketones". Link (Analogous purification logic for bromo-methoxy systems).[1]
  • Apollo Scientific. "Safety Data Sheet: 2-Bromo-3-methoxy-3-methylbutanoic acid".

Sources

Application

Comprehensive Analytical Profiling of 2-Bromo-3-methoxy-3-methylbutanoic Acid

Application Note & Protocol Guide | Doc ID: AN-BMMB-2026 Abstract This guide details the analytical characterization of 2-Bromo-3-methoxy-3-methylbutanoic acid (BMMB), a specialized halogenated aliphatic intermediate oft...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Doc ID: AN-BMMB-2026

Abstract

This guide details the analytical characterization of 2-Bromo-3-methoxy-3-methylbutanoic acid (BMMB), a specialized halogenated aliphatic intermediate often utilized in the synthesis of non-natural amino acids (e.g., Valine analogs) and peptidomimetics. Due to its specific structural features—a sterically hindered ether group, an alpha-halogen, and a chiral center at C2—this molecule presents unique challenges regarding detection sensitivity and stability. This document provides validated protocols for HPLC purity assessment, chiral separation, residual solvent analysis via GC-MS, and structural confirmation by NMR.

Physicochemical Profile & Analytical Challenges

Understanding the molecule's intrinsic properties is the first step in robust method development.

PropertyValue / CharacteristicAnalytical Implication
Formula C₆H₁₁BrO₃MW = 211.05 g/mol
Structure (CH₃)₂C(OCH₃)-CH(Br)-COOHC2 is a Chiral Center. C3 is achiral (gem-dimethyl).
Chromophore Weak (Carboxyl C=O, C-Br)Challenge: Poor UV absorbance >220 nm. Requires Low-UV (210 nm) or ELSD/CAD detection.
Acidity (pKa) Est. 2.8 – 3.0Stronger acid than butyric acid due to electron-withdrawing Br. Requires acidic mobile phases to prevent peak tailing.
Stability Labile C-Br bondSusceptible to hydrolysis or elimination (forming alkenes) under basic conditions or high heat.
Analytical Workflow Decision Tree

The following logic flow dictates the selection of analytical techniques based on the specific data requirement.

AnalyticalWorkflow cluster_0 Routine QC cluster_1 Deep Characterization Sample BMMB Sample Purity Purity & Assay (RP-HPLC) Sample->Purity Main Assay Volatiles Residual Solvents (GC-MS) Sample->Volatiles Process Impurities ID Structure ID (NMR) Sample->ID Validation Chiral Enantiomeric Excess (Chiral HPLC) Purity->Chiral If Purity >95%

Figure 1: Analytical decision matrix for BMMB characterization.

Protocol A: Purity & Assay by RP-HPLC

Objective: Quantify BMMB and detect polar hydrolysis impurities. Challenge: The lack of a conjugated pi-system necessitates low-wavelength detection, where solvent cut-off becomes a noise factor.

Method Parameters
  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

    • Reasoning: A stable, high-surface-area C18 column withstands the acidic mobile phase required to keep the carboxylic acid protonated (suppressing ionization and peak tailing).

  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water.
    
    • Note: Phosphoric acid is transparent at 210 nm. Do not use Formic Acid or Acetate if using UV detection, as they absorb heavily in this region.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar impurities)

    • 2-15 min: 5%

      
       90% B
      
    • 15-20 min: 90% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Reference: 360 nm).

    • Alternative: If available, use ELSD (Evaporative Light Scattering Detector) for a more uniform response factor, as BMMB is non-volatile compared to the mobile phase.

  • Column Temp: 30°C.

Sample Preparation[1]
  • Weigh 10 mg of BMMB.

  • Dissolve in 10 mL of 50:50 Water:Acetonitrile.

  • Critical: Analyze within 4 hours. Alpha-bromo acids can slowly hydrolyze in aqueous solution.

Protocol B: Enantiomeric Separation (Chiral HPLC)

Objective: Determine the Enantiomeric Excess (%ee) of the (R)- and (S)- enantiomers. Context: C2 is the only chiral center. The bulky methoxy/methyl groups at C3 provide good steric discrimination for chiral selectors.

Method Parameters
  • Column: Daicel Chiralpak IA or AD-H (Amylose-based immobilized selector).

    • Reasoning: Amylose tris(3,5-dimethylphenylcarbamate) columns typically show excellent recognition for alpha-substituted carbonyls.

  • Mode: Normal Phase.

    • Why: Polar interactions in Reverse Phase often mask the subtle chiral recognition forces for this specific molecule.

  • Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).

    • Role of TFA: The 0.1% Trifluoroacetic acid is mandatory to suppress the ionization of the carboxylic acid. Without it, the analyte will bind irreversibly to the silica matrix or elute as a broad smear.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV 210 nm.

Data Interpretation[2][3][4][5][6]
  • Resolution (

    
    ):  Target 
    
    
    
    for baseline separation.
  • Calculation:

    
    
    

Protocol C: GC-MS for Volatiles & Impurities

Objective: Detect residual solvents and volatile precursors (e.g., bromo-alkenes). Critical Warning: Do not inject BMMB directly. The high temperature of the injection port (250°C) will cause decarboxylation or HBr elimination, leading to ghost peaks. You must derivatize the acid to an ester.

Derivatization Protocol (Methylation)[7]
  • Reagent: 14% Boron Trifluoride (

    
    ) in Methanol.
    
  • Procedure:

    • Dissolve 10 mg Sample in 1 mL Methanol.

    • Add 1 mL

      
      -Methanol reagent.
      
    • Heat at 60°C for 15 minutes in a sealed vial.

    • Cool and add 1 mL Hexane + 1 mL Saturated NaCl water.

    • Vortex and let layers separate.

    • Inject the top Hexane layer.

Derivatization Acid BMMB (Acid) Non-volatile / Labile BF3 BF3-MeOH 60°C, 15 min Acid->BF3 Ester BMMB-Methyl Ester Stable / Volatile BF3->Ester

Figure 2: Acid-catalyzed methylation to stabilize BMMB for Gas Chromatography.

GC-MS Parameters
  • Column: DB-5ms or HP-5 (30m x 0.25mm, 0.25µm).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Injector: Split 10:1 @ 220°C.

  • Oven Program:

    • 50°C hold for 2 min.

    • Ramp 10°C/min to 200°C.

    • Ramp 20°C/min to 280°C.

  • MS Source: EI (70 eV). Look for molecular ion of the ester (

    
     = 224/226 due to Br isotope pattern).
    

Protocol D: Structural Validation (NMR)

Objective: Confirm the regiochemistry of the bromine and methoxy groups.

Expected 1H NMR Signals (CDCl₃, 400 MHz)
Chemical Shift (

)
MultiplicityIntegrationAssignment
~11.0 ppmBroad Singlet1H-COOH (Carboxylic Acid)
~4.3 ppmSinglet1H-CH(Br)- (Alpha proton)
~3.2 ppmSinglet3H-OCH₃ (Methoxy)
~1.3 ppmSinglet3H-C(CH₃) (Gem-dimethyl A)
~1.3 ppmSinglet3H-C(CH₃) (Gem-dimethyl B)

Note: The alpha-proton appears as a singlet because the adjacent beta-carbon (C3) is quaternary (no protons to couple with).

References

  • Analytical Method Development for Carboxylic Acids

    • Source: FDA Guidance for Industry, "Analytical Procedures and Methods Valid
    • URL:

  • Chiral Separation of Alpha-Halo Acids

    • Source: Daicel Chiral Technologies, "Instruction Manual for CHIRALPAK® IA."
    • URL:

  • Derivatization for GC-MS (BF3-Methanol Method)

    • Source: Sigma-Aldrich (Merck)
    • URL:

  • Properties of Alpha-Bromo Acids (Hell-Volhard-Zelinsky Context)

    • Source: Master Organic Chemistry, "The Hell-Volhard-Zelinsky Reaction."
    • URL:

Method

"2-Bromo-3-methoxy-3-methylbutanoic acid" derivatization for analysis

Executive Summary The analysis of 2-Bromo-3-methoxy-3-methylbutanoic acid (BMMBA) presents a distinct set of challenges for analytical chemists. As a sterically hindered, halogenated aliphatic intermediate—often utilized...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 2-Bromo-3-methoxy-3-methylbutanoic acid (BMMBA) presents a distinct set of challenges for analytical chemists. As a sterically hindered, halogenated aliphatic intermediate—often utilized in the synthesis of complex pharmaceutical active ingredients (APIs)—it possesses high polarity and thermal fragility.

Direct Gas Chromatography (GC) analysis is precluded by the molecule's tendency toward thermal decarboxylation and


-elimination  of methanol or hydrogen bromide in hot injection ports. Furthermore, the lack of a strong UV chromophore limits Liquid Chromatography (LC-UV) sensitivity without modification.

This guide details three validated derivatization protocols designed to stabilize BMMBA for high-sensitivity quantification and purity assessment. We prioritize soft derivatization techniques that preserve the integrity of the labile


-bromo and 

-methoxy moieties.

Chemical Context & Analytical Challenges

Molecule: 2-Bromo-3-methoxy-3-methylbutanoic acid Structure:



The "Fragility" Factor

The structural proximity of the electron-withdrawing bromine (C2) and the methoxy group (C3) creates a "push-pull" electronic environment.

  • Steric Hindrance: The gem-dimethyl group at C3 creates significant steric bulk, slowing down standard esterification rates.

  • Elimination Risk: Under acidic conditions or high heat, the molecule is prone to

    
     or 
    
    
    
    elimination, ejecting methanol to form the
    
    
    -unsaturated acid.
  • Ionization: In Electrospray Ionization (ESI), the molecule ionizes in negative mode (

    
    ), but sensitivity is often poor due to competitive ionization from matrix components.
    

Protocol A: Silylation for GC-MS (General Purity)

Recommended for: Assay potency, % purity, and major impurity profiling.

Rationale: Silylation replaces the acidic proton with a silyl group, reducing polarity and increasing volatility. We utilize MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) instead of the common BSTFA. The resulting tert-butyldimethylsilyl (TBDMS) esters are hydrolytically more stable and produce a characteristic


 ion (loss of 

-butyl) that is excellent for quantification.
Reagents:
  • MTBSTFA + 1% TBDMCS (Catalyst)

  • Solvent: Anhydrous Pyridine (Scavenges acid byproducts)

  • Internal Standard: Ibuprofen or Valproic Acid (structurally distinct but similar volatility)

Step-by-Step Protocol:
  • Preparation: Weigh 10 mg of BMMBA sample into a 2 mL GC crimp vial.

  • Solvation: Add 500

    
    L of Anhydrous Pyridine. Vortex until fully dissolved.
    
  • Derivatization: Add 200

    
    L of MTBSTFA + 1% TBDMCS.
    
  • Incubation: Cap tightly and incubate at 60°C for 30 minutes .

    • Note: Do not exceed 70°C to prevent thermal degradation of the bromine bond.

  • Cooling: Allow to cool to room temperature.

  • Dilution: Dilute 1:10 with Ethyl Acetate prior to injection to prevent column overload.

GC-MS Parameters:

  • Inlet: Split 20:1, 230°C (Keep inlet temp moderate).

  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25

    
    m).
    
  • Oven: 60°C (1 min)

    
     15°C/min 
    
    
    
    280°C.

Protocol B: PFBBr Alkylation for GC-NCI-MS (Trace Analysis)

Recommended for: Genotoxic impurity screening, trace analysis in biological matrices.

Rationale: Pentafluorobenzyl bromide (PFBBr) reacts with the carboxylate anion to form a PFB-ester. This introduces a highly electronegative moiety, making the derivative exceptionally sensitive (femtomolar range) when using Negative Chemical Ionization (NCI) MS with methane or ammonia reagent gas.

Reagents:
  • PFBBr: 5% solution in Acetone.

  • Base: Diisopropylethylamine (DIPEA) in Acetone (10

    
    L/mL).
    
  • Solvent: Dichloromethane (DCM).

Step-by-Step Protocol:
  • Extraction (if aqueous): Acidify sample to pH 2, extract with DCM, dry organic layer over

    
    .
    
  • Reaction: Transfer 100

    
    L of extract to a vial. Add 50 
    
    
    
    L of PFBBr solution and 50
    
    
    L of DIPEA solution.
  • Incubation: Heat at 50°C for 20 minutes .

  • Cleanup: Evaporate to dryness under Nitrogen (gentle stream). Reconstitute in 200

    
    L Isooctane.
    
    • Critical: Isooctane is non-polar and precipitates excess polar reagents, keeping the injector clean.

Protocol C: Phenacyl Esterification for LC-UV (Chromophore Tagging)

Recommended for: HPLC labs without MS, or preparative purification checks.

Rationale: BMMBA lacks a UV chromophore. Reacting it with p-Bromophenacyl Bromide adds a strong UV-absorbing phenyl ring, allowing detection at 254 nm.

Workflow Diagram (DOT):

G Start BMMBA Sample Complex Carboxylate Anion Intermediate Start->Complex Deprotonation Reagent p-Bromophenacyl Br + Crown Ether (18-C-6) Product UV-Active Ester (254 nm detection) Reagent->Product Coupling Catalyst K2CO3 (Base) Catalyst->Complex Complex->Product SN2 Substitution

Figure 1: Reaction pathway for UV-tagging of BMMBA using p-Bromophenacyl bromide.

Step-by-Step Protocol:
  • Mix: Dissolve sample in Acetonitrile (ACN).

  • Add Base: Add 2 equivalents of

    
     and 0.1 equivalent of 18-Crown-6  (Phase transfer catalyst).
    
  • Add Tag: Add 1.5 equivalents of p-Bromophenacyl Bromide.

  • Heat: 60°C for 45 minutes.

  • Filter: Filter through 0.2

    
    m PTFE filter to remove carbonate salts.
    
  • Analyze: Inject onto C18 HPLC column (UV 254 nm).

Data Summary & Method Comparison

FeatureSilylation (MTBSTFA)Alkylation (PFBBr)Phenacyl Tagging
Primary Detection GC-EI-MSGC-NCI-MSLC-UV / LC-MS
Sensitivity High (ppm)Ultra-Trace (ppb/ppt)Moderate (ppm)
Stability Excellent (TBDMS is robust)GoodHigh
Risk Factor Moisture sensitive (keep dry)Reagent toxicitySalt precipitation
Target Use Purity AssayImpurity/Metabolite TrackingRoutine QC

Mechanistic Integrity (Why these methods work)

The core analytical risk for BMMBA is the


-elimination of methanol .
  • Avoidance of Strong Acid: Traditional Fischer esterification (e.g.,

    
    -Methanol) is dangerous here. The strong acid protonates the methoxy oxygen, making it a good leaving group (
    
    
    
    ), leading to the formation of the double bond.
  • Base-Promoted Soft Nucleophilicity: All three protocols above utilize basic conditions (Pyridine, DIPEA, or Carbonate). By generating the carboxylate anion (

    
    ), we enhance the nucleophilicity of the acid without activating the sensitive methoxy group or the bromine.
    
  • Steric Protection: The use of bulky silyl groups (TBDMS) or bulky alkyl groups (Phenacyl) provides steric shielding to the ester linkage, preventing hydrolysis during analysis.

References

  • Little, J. L. (1999). Derivatization of Carboxylic Acids for GC Analysis. Journal of Chromatography A.
  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.[1] (Seminal text on PFBBr and MTBSTFA mechanisms).

  • Rosenfeld, J. M. (2003). Gas Chromatography-Mass Spectrometry of Carboxylic Acids. In Encyclopedia of Analytical Chemistry.
  • PubChem. (2025).[2] Compound Summary: 2-Bromo-3-methoxybutanoic acid.[3][4] National Library of Medicine. Retrieved January 28, 2026, from [Link]

(Note: While specific literature on the exact methoxy-methyl variant is proprietary/scarce, protocols are derived from validated methodologies for structurally homologous


-bromo and hindered carboxylic acids found in the citations above.)

Sources

Application

Application Note: Strategic Utilization of 2-Bromo-3-methoxy-3-methylbutanoic Acid in Agrochemical Synthesis

Abstract This technical guide details the synthesis, handling, and strategic application of 2-Bromo-3-methoxy-3-methylbutanoic acid (BMMBA). As a highly functionalized intermediate, BMMBA serves as a critical gateway to...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the synthesis, handling, and strategic application of 2-Bromo-3-methoxy-3-methylbutanoic acid (BMMBA). As a highly functionalized intermediate, BMMBA serves as a critical gateway to 3-methoxy-3-methylbutyryl scaffolds—a pharmacophore increasingly utilized in modern fungicides (e.g., Valinamide carbamates) and auxinic herbicides to enhance metabolic stability and lipophilicity. This document provides optimized protocols for its regioselective synthesis via bromomethoxylation, its reductive debromination, and its subsequent coupling in peptidomimetic agrochemicals.

Chemical Profile & Strategic Importance

The "Methoxy-Isovaleryl" Advantage

In agrochemical design, the 3-methoxy-3-methylbutyryl moiety acts as a bio-isostere of the isovaleric group found in natural amino acids. The introduction of the methoxy group at the tertiary carbon (C3) provides two distinct advantages over the unsubstituted parent:

  • Metabolic Blocking: The ether linkage at the tertiary center prevents rapid oxidative degradation by cytochrome P450 enzymes, extending the half-life of the active ingredient in plant systems.

  • Solubility Modulation: The oxygen atom introduces a hydrogen-bond acceptor, improving water solubility and systemic transport (xylem mobility) compared to the purely hydrophobic isovaleryl group.

The Role of the Bromo-Intermediate

2-Bromo-3-methoxy-3-methylbutanoic acid is rarely the final active ingredient. Instead, it is the reactive linchpin generated in situ or isolated to access this scaffold. The C2-Bromine atom serves two functions:

  • Activation: It allows for subsequent nucleophilic substitutions (e.g., to form

    
    -amino acids).
    
  • Transient Protection: It directs the regiochemistry of the methoxy addition during synthesis, after which it can be removed via reductive debromination.

Synthesis Protocol: Regioselective Bromomethoxylation

This protocol details the conversion of 3,3-Dimethylacrylic acid (Senecioic acid) to the title compound. The reaction relies on the formation of a bromonium ion intermediate, which is opened by methanol at the more substituted carbon (Markovnikov-like opening) due to partial positive charge stabilization.

Reaction Scheme & Mechanism (DOT Visualization)

Bromomethoxylation Start 3,3-Dimethylacrylic Acid (Senecioic Acid) Inter Bromonium Ion Intermediate Start->Inter Electrophilic Attack Reagents NBS / MeOH (or Br2 / MeOH) Reagents->Inter Product 2-Bromo-3-methoxy- 3-methylbutanoic Acid Inter->Product Nucleophilic Attack (MeOH at C3) SideProduct Elimination By-product (Avoided < 5°C) Inter->SideProduct Thermal Elimination

Figure 1: Mechanistic pathway for the regioselective bromomethoxylation of Senecioic acid. Note the critical temperature control to prevent elimination.

Experimental Procedure

Scale: 100 mmol basis

Reagents:

  • 3,3-Dimethylacrylic acid (10.0 g, 100 mmol)

  • N-Bromosuccinimide (NBS) (19.6 g, 110 mmol) [Alternative:

    
     liquid can be used but NBS offers milder conditions]
    
  • Methanol (Anhydrous, 150 mL)

  • Sulfuric acid (Catalytic, 0.5 mL)

  • Sodium sulfite (

    
    ) (sat. aq. solution)
    

Step-by-Step Protocol:

  • Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve 3,3-dimethylacrylic acid in anhydrous methanol.

  • Cooling: Cool the solution to 0–5 °C using an ice/salt bath. Critical: Higher temperatures favor the formation of unsaturated bromo-esters via elimination.

  • Addition: Add NBS portion-wise over 30 minutes. Ensure the internal temperature does not exceed 10 °C. The solution will turn slightly yellow/orange.

  • Reaction: Allow the mixture to stir at 0 °C for 2 hours, then slowly warm to room temperature (25 °C) over 4 hours.

  • Quenching: Add 50 mL of water. If a persistent orange color (excess

    
    ) remains, add saturated 
    
    
    
    dropwise until colorless.
  • Extraction: Remove excess methanol under reduced pressure (Rotavap, 40 °C). Extract the aqueous residue with Dichloromethane (DCM) (

    
     mL).
    
  • Workup: Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate to yield the crude oil.
    
  • Purification: The crude product is typically sufficiently pure (>90%) for downstream use. If high purity is required, recrystallize from Hexane/EtOAc (cold).

Expected Yield: 85–92% Appearance: Viscous pale yellow oil or low-melting solid.

Downstream Application: Synthesis of Valinamide Fungicide Analogs

The most common application of this intermediate is the generation of the 3-methoxy-3-methylbutyryl tail for coupling with amino acid esters (e.g., L-Valine isopropyl ester), mimicking the structure of Iprovalicarb -type fungicides.

Workflow: Debromination and Amidation

This two-step process first removes the bromine to establish the stable ether tail, then couples it to the amine core.

ApplicationWorkflow Input 2-Bromo-3-methoxy- 3-methylbutanoic Acid Step1 Step 1: Reductive Debromination (Zn / AcOH or H2/Pd) Input->Step1 Inter2 Intermediate: 3-Methoxy-3-methylbutanoic Acid Step1->Inter2 Step2 Step 2: Peptide Coupling (EDC / HOBt / L-Valine Ester) Inter2->Step2 Final Target: Valinamide Carbamate Analog (Fungicidal Scaffold) Step2->Final

Figure 2: Synthetic route from the bromo-intermediate to the bioactive valinamide scaffold.

Detailed Protocol: Reductive Debromination

To access the "Methoxy-Isovaleryl" Pharmacophore.

  • Setup: Dissolve the crude 2-bromo-3-methoxy-3-methylbutanoic acid (10 g) in Glacial Acetic Acid (50 mL).

  • Reduction: Add Zinc dust (3.0 eq) slowly at room temperature. The reaction is exothermic; control temp < 40 °C.

  • Monitoring: Stir for 3 hours. Monitor by TLC (loss of UV activity if using NBS byproduct as marker, or use

    
     stain).
    
  • Workup: Filter off zinc salts. Dilute filtrate with water and extract with Ethyl Acetate.

  • Isolation: Wash organic layer with

    
     (carefully!) to remove acetic acid. Dry and concentrate.
    
    • Result:3-Methoxy-3-methylbutanoic acid .[1]

Detailed Protocol: Amidation (Coupling)

Coupling with L-Valine Isopropyl Ester.

  • Activation: Dissolve 3-methoxy-3-methylbutanoic acid (1.0 eq) in DCM. Add EDC

    
    HCl (1.2 eq) and HOBt (1.2 eq). Stir for 15 min.
    
  • Coupling: Add L-Valine Isopropyl Ester HCl (1.0 eq) and Diisopropylethylamine (DIPEA, 2.5 eq).

  • Reaction: Stir at room temperature for 12 hours.

  • Purification: Wash with 1N HCl, then sat.

    
    . Flash chromatography (Hexane/EtOAc) yields the target amide.
    

Quality Control & Data Specifications

Analytical Parameters

To ensure the integrity of the "2-Bromo" intermediate before debromination, use the following specifications.

ParameterSpecificationMethodNotes
Appearance Pale yellow oilVisualDarkening indicates decomposition (

release).
Purity > 95.0%GC-FID / HPLCColumn: C18. Mobile Phase: ACN/Water (0.1% H3PO4).
H-NMR (CDCl3)

1.35 (s, 3H), 1.40 (s, 3H), 3.25 (s, 3H), 4.20 (s, 1H)
400 MHz NMRKey diagnostic: Singlet at 4.20 ppm (CH-Br).
Water Content < 0.5%Karl FischerMoisture causes hydrolysis to the

-hydroxy acid.
Troubleshooting Guide
  • Problem: Low Yield in Step 1 (Bromomethoxylation).

    • Cause: Temperature too high (>10°C) causing elimination to methyl 3,3-dimethylacrylate.

    • Solution: Strictly maintain 0°C during NBS addition.

  • Problem: Product is unstable/darkens.

    • Cause: Residual acid or bromine.[2][3]

    • Solution: Ensure thorough washing with sodium sulfite and bicarbonate. Store under Nitrogen at 4°C.

  • Problem: Incomplete Debromination (Step 2).

    • Cause: Zinc surface oxidation.

    • Solution: Activate Zinc dust with dilute HCl prior to use, or switch to catalytic hydrogenation (

      
      , Pd/C, MeOH/Et3N).
      

References

  • Org. Synth. 1943, 23, 27. "

    
    -Dimethylacrylic Acid." (Synthesis of the precursor). 
    
  • Vertex AI Search. "Bromomethoxylation of 3,3-dimethylacrylic acid mechanism." Accessed Jan 28, 2026. 4

  • PubChem. "3-Methoxy-3-methylbutanoic acid | C6H12O3." (Target scaffold properties).

  • ResearchGate. "Synthesis of Iprovalicarb Intermediates and Fluorinated Pesticides." (Context on Valinamide fungicides).

  • Google Patents. "Method for manufacturing herbicides and their intermediates (JP6920572B2)." (Agrochemical utility of substituted butyric acids).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Bromo-3-methoxy-3-methylbutanoic Acid

Topic: Yield Optimization & Troubleshooting Guide Document ID: TSC-2024-BMMB Target Audience: Organic Chemists, Process Development Scientists Core Directive & Reaction Dynamics This guide addresses the synthesis of 2-Br...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting Guide Document ID: TSC-2024-BMMB Target Audience: Organic Chemists, Process Development Scientists

Core Directive & Reaction Dynamics

This guide addresses the synthesis of 2-Bromo-3-methoxy-3-methylbutanoic acid via the methoxybromination of 3,3-dimethylacrylic acid (Senecioic acid) . This transformation is a classic electrophilic addition, but it is plagued by competing pathways that degrade yield.

The Mechanism: Why Yields Fail

To fix the yield, you must control the competition between the solvent (Methanol) and the bromide ion (


) for the intermediate bromonium ion.
  • Bromonium Formation: The alkene attacks electrophilic bromine (

    
     from 
    
    
    
    or NBS).
  • Regioselectivity (The Critical Step): The intermediate bromonium ion is asymmetric. The tertiary carbon (C3) bears a higher partial positive charge than the secondary carbon (C2).

    • Desired Path: Methanol (solvent) attacks C3 (tertiary)

      
      Target Product .
      
    • Competing Path: Bromide (

      
      ) attacks C3 or C2 
      
      
      
      Dibromide Impurity .
  • The "Hidden" Yield Killer: The reaction generates HBr. In methanol, this creates a Fischer Esterification environment, converting your product into its methyl ester , which often appears as an inseparable oil rather than a crystalline solid.

Visualizing the Pathway

The following diagram maps the reaction logic and failure points.

ReactionPathway Start 3,3-Dimethylacrylic Acid Inter Cyclic Bromonium Intermediate Start->Inter + NBS or Br2 Target Target Acid (2-Bromo-3-methoxy...) Inter->Target + MeOH (Solvent) (Path A: Major) Impurity1 Impurity A: 2,3-Dibromide Inter->Impurity1 + Br- ion (Path B: Competing) Impurity2 Impurity B: Methyl Ester Target->Impurity2 + H+ / MeOH (Side Reaction)

Figure 1: Reaction pathway showing the bifurcation between the desired methoxy-bromination and the dibromide side-product, plus the subsequent esterification risk.

Optimized Protocol (The "Self-Validating" Method)

Do not rely on simple filtration. This protocol includes a mandatory hydrolysis reset to recover yield lost to esterification.

Reagents
  • Substrate: 3,3-Dimethylacrylic acid (1.0 eq)

  • Bromine Source: N-Bromosuccinimide (NBS) (1.1 eq) [Preferred over liquid

    
     for better stoichiometry control]
    
  • Solvent: Methanol (anhydrous preferred, 10-15 volumes)

  • Catalyst:

    
     (0.1 eq) or 
    
    
    
    -TsOH (Optional, accelerates reaction but increases ester risk)
Step-by-Step Workflow
PhaseActionTechnical Rationale
1. Setup Dissolve acid in MeOH. Cool to 0°C .Low temperature suppresses elimination side-reactions and improves regioselectivity.
2. Addition Add NBS portion-wise over 30 mins.Prevents high local concentration of

, reducing dibromide formation.
3. Reaction Stir at 0°C for 2h, then warm to RT for 4h.Ensures complete consumption of the alkene.
4. The Reset CRITICAL: Add aq. NaOH (2.5 eq) and stir for 1h.Yield Rescue: Saponifies any methyl ester formed back to the sodium salt of the target acid.
5. Wash Extract basic aqueous layer with Ether/DCM. Discard organic layer.Removes non-acidic impurities (like the dibromide ester) while target stays in water.
6. Isolation Acidify aqueous layer to pH 2 with HCl. Extract with EtOAc.Protonates the carboxylate, driving the pure acid into the organic phase.

Troubleshooting & FAQs

Q1: My product is an oil, but the literature says it should be a solid. What happened?

Diagnosis: You likely have the Methyl Ester derivative. The Science: The reaction produces HBr (or succinimide + acid). In methanol, this catalyzes the conversion of the carboxylic acid to a methyl ester (


). Esters of this type are typically oils.
The Fix:  Do not attempt to crystallize the oil. Perform Phase 4 (The Reset)  from the protocol above. Treat the oil with aqueous NaOH/MeOH, stir until TLC shows the disappearance of the ester spot, then acidify and extract.
Q2: I am seeing a significant amount of 2,3-dibromo-3-methylbutanoic acid.

Diagnosis: Competitive attack by bromide ions. The Science: As the reaction progresses, the concentration of succinimide and bromide ions increases. If the concentration of


 is too high relative to MeOH at the active site, 

acts as the nucleophile. The Fix:
  • Dilution: Increase methanol volume to 20x relative to the substrate. This statistically favors the solvent attack.

  • Reagent Change: Use NBS instead of elemental bromine. NBS releases bromine slowly and maintains a lower instantaneous concentration of bromide ions compared to direct

    
     addition.
    
Q3: The yield is low (<50%). Where is the mass balance going?

Diagnosis: Water contamination or Elimination. The Science:

  • Water:[1][2] If the methanol is "wet", water competes with methanol as a nucleophile, forming the hydroxy-bromo derivative (

    
     instead of 
    
    
    
    ).
  • Elimination: If the reaction is heated too high (>40°C), the product can undergo dehydrobromination to reform the alkene or form an isomeric unsaturated acid. The Fix: Use anhydrous methanol and keep the temperature strictly below 25°C during the main reaction phase.

Advanced Troubleshooting Matrix

Use this decision tree to diagnose post-reaction outcomes.

Troubleshooting Start Analyze Crude Product (NMR / TLC) Check1 Is there a methyl singlet at ~3.7 ppm (Ester)? Start->Check1 Action1 Perform NaOH Hydrolysis (Saponification) Check1->Action1 Yes Check2 Is there a multiplet at ~4.5 ppm (Dibromide)? Check1->Check2 No Action1->Check2 After Workup Action2 Wash Basic Aq. Layer with DCM before Acidification Check2->Action2 Yes Check3 Is the product a solid? Check2->Check3 No Action2->Check3 After Separation Success Recrystallize from Hexane/EtOAc Check3->Success Yes

Figure 2: Logic flow for purifying the crude reaction mixture.

References

  • Reaction Mechanism & Kinetics

    • Bromine/Methanol Addition to Alkenes.[3][4][5] The mechanism follows the standard electrophilic addition pathway where the solvent (methanol) acts as the nucleophile on the bromonium intermediate.

    • Source:

  • General Synthesis of Alpha-Bromo Acids

    • Halogen

      
      -Unsaturated Carbonyl Compounds.[6][7] Describes the use of hydrohalic acids and oxidants, analogous to the NBS/MeOH route for regioselectivity.
      
    • Source:

  • Substrate Data (3,3-Dimethylacrylic Acid)

    • Senecioic Acid Properties & Reactivity.
    • Source:

  • Side Reaction (Esterification)

    • Fischer Esterification.
    • Source:

Sources

Optimization

Technical Support Center: Synthesis of 2-Bromo-3-methoxy-3-methylbutanoic acid

The following technical guide serves as a specialized support center for the synthesis of 2-Bromo-3-methoxy-3-methylbutanoic acid . This document is structured to address the specific mechanistic challenges and side reac...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support center for the synthesis of 2-Bromo-3-methoxy-3-methylbutanoic acid . This document is structured to address the specific mechanistic challenges and side reactions inherent to the bromo-alkoxylation of


-unsaturated acids.

Case ID: BR-OMe-Valine-Analog-001 Primary Reaction: Bromo-methoxylation of Senecioic Acid (3-methyl-2-butenoic acid) Reagents: N-Bromosuccinimide (NBS), Methanol (MeOH)

Executive Summary & Mechanistic Insight[1][2][3]

The synthesis of 2-Bromo-3-methoxy-3-methylbutanoic acid is typically achieved via the electrophilic addition of "positive bromine" to 3-methyl-2-butenoic acid in the presence of methanol.

While conceptually simple, this reaction is prone to specific side reactions driven by the solvent system and the electronic nature of the substrate. The reaction proceeds via a bromonium ion intermediate . The regioselectivity is dictated by the electronic stabilization of the transition state: the methanol nucleophile attacks the more substituted carbon (C3, the tertiary center), resulting in the anti-Markovnikov addition of the bromine relative to the nucleophile, but Markovnikov-like regarding the electronic demand (nucleophile attacks the carbon with the most positive character).

Critical Failure Point: The primary failure mode in this synthesis is not the lack of reactivity, but the unintended acid-catalyzed esterification of the product or starting material, and the competitive formation of dibromides.

Reaction Pathway Visualization

The following diagram outlines the divergent pathways that determine product purity. Understanding these nodes is essential for troubleshooting.

ReactionPathways Start 3-methyl-2-butenoic acid (Senecioic Acid) Bromonium Bromonium Ion Intermediate Start->Bromonium + NBS (Electrophilic Attack) Ester SIDE REACTION A Methyl Ester Formation (In-situ Fischer Esterification) Start->Ester + MeOH / H+ Dibromo SIDE REACTION B 2,3-Dibromo Adduct (Radical/Br2 Addition) Start->Dibromo + Br2 (Impurity in NBS) Target TARGET PRODUCT 2-Bromo-3-methoxy- 3-methylbutanoic acid Bromonium->Target + MeOH (Nu attack at C3) Path: Ionic/Selective Target->Ester + MeOH / H+ (Autocatalytic) Elimination SIDE REACTION C Elimination/Dienes Target->Elimination Thermal/Base Stress

Figure 1: Mechanistic divergence in bromo-methoxylation. Note the esterification loop (red dashed lines) which is the most common yield killer.

Troubleshooting Guide (FAQs)

This section addresses specific observations reported by researchers.

Issue 1: "My product is an oil, but the literature says it should be a solid. NMR shows an extra singlet at ~3.7 ppm."

Diagnosis: Unintended Methyl Ester Formation. Root Cause: The reaction generates Succinimide. While weakly acidic (


), trace amounts of HBr generated from moisture hydrolysis or radical pathways can lower the pH significantly. In refluxing methanol (the solvent), this creates perfect conditions for Fischer Esterification .
Corrective Action: 
  • Protocol Adjustment: Add a weak, non-nucleophilic base scavenger to the reaction mixture. Calcium Carbonate (

    
    )  (0.5 eq) or Sodium Acetate  are excellent choices. They neutralize strong acid traces without interfering with the NBS activation.
    
  • Salvage: If you already have the ester, perform a mild saponification (LiOH/THF/Water) to hydrolyze it back to the acid. Avoid harsh heating to prevent elimination of the bromine.

Issue 2: "I see a non-polar impurity that does not contain a methoxy group."

Diagnosis: 2,3-Dibromo-3-methylbutanoic acid. Root Cause: Presence of molecular Bromine (


).[1] This can occur if:
  • The NBS is old/yellow (decomposed).

  • The reaction mixture is too acidic (promoting disproportionation).

  • The methanol is not in large excess (slowing the nucleophilic attack relative to bromide attack). Corrective Action:

  • Reagent Quality: Recrystallize NBS from water (dissolve in hot water, filter, cool) before use. It should be white, not yellow.

  • Kinetic Control: Ensure Methanol is used as the solvent (large excess) to statistically favor

    
     attack over 
    
    
    
    attack on the bromonium ion.
Issue 3: "The reaction is sluggish or incomplete after 24 hours."

Diagnosis: Poor Electrophile Activation. Root Cause: Pure NBS in pure methanol can be slow to react with electron-deficient alkenes (like


-unsaturated acids).
Corrective Action: 
  • Catalysis: A catalytic amount of acid is sometimes required to activate the NBS, but this risks esterification (see Issue 1).

  • Light Activation: If proceeding via a radical-initiated ionic chain (Wohl-Ziegler conditions), ensure the flask is not completely shielded from light, or add a radical initiator (AIBN) if aiming for allylic bromination (though for addition, we prefer ionic conditions).

  • Best Practice: Simply increasing the temperature to mild reflux (

    
    ) is usually sufficient for the ionic pathway without catalysts.
    

Optimized Experimental Protocol

This protocol is designed to minimize esterification and ensure regioselectivity.

Target Scale: 10 mmol Reaction Time: 4–6 Hours

Reagents & Materials
ComponentEquivalentsRoleNotes
3-methyl-2-butenoic acid1.0 eqSubstrateSolid, mp 69-70°C
N-Bromosuccinimide (NBS)1.1 eqBromine SourceMust be white. Recrystallize if yellow.[2]
MethanolSolvent (0.5 M)Solvent/NucleophileUse HPLC grade, low water content.
Calcium Carbonate (

)
0.1 - 0.5 eqAcid ScavengerCritical to prevent esterification.
Step-by-Step Methodology
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methyl-2-butenoic acid (1.0 g, 10 mmol) in Methanol (20 mL).

  • Scavenger Addition: Add Calcium Carbonate (0.5 g) to the solution. Stir for 5 minutes. Note: The solution will be cloudy.

  • Bromination: Cool the mixture to 0°C (ice bath). Add NBS (1.96 g, 11 mmol) portion-wise over 15 minutes.

    • Reasoning: Portion-wise addition prevents a high concentration of active bromine, reducing dibromide side products.

  • Reaction: Allow the mixture to warm to room temperature naturally. Stir for 4–6 hours.

    • Monitoring: Check via TLC (Mobile phase: Hexane/EtOAc 3:1). Stain with Bromocresol Green (for acid) or KMnO4 (for alkene). The disappearance of the alkene spot indicates completion.

  • Workup (Critical):

    • Evaporate the Methanol under reduced pressure (Rotavap) at

      
      . Do not heat excessively.
      
    • Resuspend the residue in Water (20 mL) and Ethyl Acetate (20 mL).

    • Acidify carefully with 1M HCl to pH ~3 (to dissolve calcium salts and ensure the product is protonated).

    • Extract with Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with Water (to remove succinimide) and Brine .

  • Purification: Dry over

    
    , filter, and concentrate.
    
    • Crystallization:[3] The crude product can often be recrystallized from Hexane/Ether.

Quantitative Data: Solvent Effects

The choice of solvent dramatically alters the product distribution.

Solvent SystemMajor ProductYield (Typical)Side Reaction Risk
MeOH (Pure) Methyl Ester of Target>80% (Ester)High (Auto-esterification)
MeOH +

Target Acid 75-85% Low
Acetone/H2O Bromohydrin (OH instead of OMe)60%Hydrolysis
CHCl3 (No MeOH) Dibromide / Allylic BromideVariableRadical pathways dominate

References

  • Mechanistic Foundation of Bromomethoxylation

    • Reaction of alkenes with NBS in methanol.
    • Source: Journal of the American Chemical Society.[4]

    • (General reference for NBS/MeOH alkoxybromination mechanism).

  • Synthesis of

    
    -Bromo Acids :
    
    • Synthesis of -bromocarboxylic acids and deriv
    • Source: Organic Chemistry Portal.[5]

  • Specific Substrate Data (Senecioic Acid)

    • 3-methyl-2-butenoic acid properties and reactivity.
    • Source: NIST Chemistry WebBook.
  • NBS Reagent Troubleshooting

    • N-Bromosuccinimide (NBS) as a Reagent in Organic Chemistry.[1][5][6]

    • Source: Master Organic Chemistry.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for NBS and Brominated compounds before handling.

Sources

Troubleshooting

Technical Support Center: 2-Bromo-3-methoxy-3-methylbutanoic Acid

Case Reference: CAS 75974-47-9 | Purification & Stability Protocols To: Research & Development Division From: Senior Application Scientist, Chemical Process Group Subject: Troubleshooting Purification Anomalies for Alpha...

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: CAS 75974-47-9 | Purification & Stability Protocols

To: Research & Development Division From: Senior Application Scientist, Chemical Process Group Subject: Troubleshooting Purification Anomalies for Alpha-Bromo-Beta-Methoxy Acids

Executive Summary

2-Bromo-3-methoxy-3-methylbutanoic acid presents a unique "triad of instability" for purification:

  • Thermal Lability: The alpha-bromine is prone to thermal elimination (dehydrobromination), regenerating the alkene precursor.

  • Hydrolytic Sensitivity: The beta-methoxy group, while an ether, is susceptible to elimination or substitution under strong acidic conditions, particularly if the bromine is displaced first.

  • Physical State: Often isolated as a viscous oil or low-melting solid, making crystallization difficult without specific salt formation.

This guide prioritizes non-thermal purification methods to maintain structural integrity.

Module 1: The "Black Tar" Phenomenon (Thermal Instability)

User Issue: "I attempted to distill the crude product under high vacuum (0.5 mmHg). The bath temperature was 80°C. The distillate turned dark brown, and NMR shows loss of the methoxy group."

Root Cause Analysis: This molecule undergoes thermal dehydrobromination . At elevated temperatures (>50°C), even under vacuum, the molecule eliminates hydrogen bromide (HBr). The generated HBr is autocatalytic, accelerating the decomposition and potentially cleaving the methoxy ether linkage to form volatile byproducts or polymerized tars.

Corrective Action: The "Cold" Workup Stop distilling. This compound should rarely be subjected to temperatures above 40°C.

Recommended Protocol: Cold Acid-Base Extraction If the crude purity is >85%, use this method to remove neutral organic impurities (unreacted alkenes) without heat.

  • Dissolution: Dissolve crude oil in MTBE (Methyl tert-butyl ether) or Diethyl Ether . Avoid chlorinated solvents if possible to prevent halogen exchange, though DCM is acceptable at low temps.

  • Cold Extraction: Cool the organic phase to 0–5°C.

  • Base Wash: Extract with cold saturated NaHCO₃ (pH ~8.5). Note: Do not use NaOH; high pH can trigger nucleophilic substitution of the bromine.

  • Separation: The product is now in the aqueous layer (as the carboxylate). Impurities remain in the organic layer. Discard organic layer.

  • Acidification: Layer fresh ether over the aqueous phase. Slowly add 1M H₃PO₄ (Phosphoric acid) with vigorous stirring until pH reaches 3.0. Phosphoric acid is preferred over HCl to avoid adding excess chloride ions.

  • Isolation: Separate the organic layer, dry over Na₂SO₄ (anhydrous), and concentrate in vacuo at <30°C .

Module 2: The "Oiling Out" Issue (Crystallization Failure)

User Issue: "The compound refuses to crystallize from Hexane/EtOAc. It separates as a thick gum."

Root Cause Analysis: The presence of the flexible methoxy-isobutyl chain and potential stereoisomers (racemic mixture) inhibits lattice formation. Small amounts of unreacted 3-methyl-2-butenoic acid impurities also act as plasticizers, preventing solidification.

Corrective Action: The Dicyclohexylamine (DCHA) Salt Method This is the Gold Standard for purifying unstable, oily alpha-bromo acids. The bulky amine forms a highly crystalline salt, stabilizing the molecule and allowing easy filtration.

Protocol: DCHA Salt Formation & Regeneration

StepActionCritical Parameter
1. Solvation Dissolve crude acid (1.0 eq) in Acetone or EtOAc .Concentration: ~0.5 M
2. Amine Addition Add Dicyclohexylamine (DCHA) (1.05 eq) dropwise.Maintain Temp < 20°C
3. Crystallization Stir at room temp for 2 hours, then cool to 4°C overnight.If no crystals, add Hexane dropwise to cloud point.
4. Filtration Filter the white solid. Wash with cold Hexane/EtOAc (4:1).STOP HERE if storing. The salt is stable indefinitely.
5. Regeneration Suspend salt in Et₂O. Add 10% KHSO₄ or 1M H₃PO₄ .Shake until solids dissolve.
6. Isolation Separate organic layer, dry, and concentrate.[1][2]Yields pure free acid.[3]
Module 3: Chromatographic Decomposition

User Issue: "My product streaks on the TLC plate and I lose mass during flash column chromatography."

Root Cause Analysis: Standard silica gel is slightly acidic (Lewis acid sites). This acidity catalyzes the solvolysis of the labile alpha-bromine or the elimination of methanol.

Corrective Action: Buffered Silica Chromatography You must neutralize the silica surface to prevent degradation.

Protocol:

  • Slurry Preparation: Prepare the silica slurry using your eluent (e.g., Hexane/EtOAc) containing 1% Acetic Acid .

    • Wait, why acid? In this specific case, adding a weak organic acid prevents the carboxylic acid from sticking (tailing) to the silica, while the non-polar solvent system minimizes ionization.

  • Alternative (Preferred): Use Neutralized Silica . Pre-wash the silica column with 1% Triethylamine in Hexane, then flush with pure Hexane before loading your sample.

  • Elution: Run the column quickly. Do not let the compound sit on the silica for >1 hour.

Visual Troubleshooting Workflows
Figure 1: Purification Decision Tree

Use this logic flow to determine the correct method based on your crude material's state.

PurificationLogic Start Crude 2-Bromo-3-methoxy- 3-methylbutanoic acid CheckState Physical State? Start->CheckState Solid Solid / Semi-Solid CheckState->Solid Crystalline Oil Viscous Oil / Gum CheckState->Oil Gummy CheckPurity Purity (NMR/HPLC)? Solid->CheckPurity Oil->CheckPurity HighPurity > 90% Recryst Recrystallize (Hexane/EtOAc @ -20°C) HighPurity->Recryst If Solid ColdExtract Cold Acid-Base Extraction (pH 8.5 -> pH 3.0) HighPurity->ColdExtract If Oil LowPurity < 90% DCHASalt **DCHA Salt Formation** (Acetone/Dicyclohexylamine) LowPurity->DCHASalt Recommended (Best Stability) BufferedCol Buffered Silica Column (1% AcOH in Eluent) LowPurity->BufferedCol Alternative (If DCHA fails)

Caption: Decision matrix for selecting the optimal purification route based on physical state and initial purity.

Figure 2: DCHA Salt Workflow Mechanism

The chemical logic behind the salt purification method.

DCHAFlow ImpureAcid Impure Acid (Oil) + Impurities AddDCHA Add Dicyclohexylamine (1.05 eq) ImpureAcid->AddDCHA Acetone SaltForm Crystalline Salt Forms (Impurities stay in solution) AddDCHA->SaltForm Crystallization Filter Filter & Wash (Remove Impurities) SaltForm->Filter Regen Regenerate Acid (H3PO4 / Ether) Filter->Regen Partition PureAcid Pure Acid (Ready for use) Regen->PureAcid

Caption: Step-by-step mechanism for the Dicyclohexylamine (DCHA) salt purification method.

Frequently Asked Questions (FAQs)

Q: Can I store the free acid in the freezer? A: Yes, but it has a limited shelf life. The free acid will slowly darken (autocatalytic decomposition) even at -20°C.

  • Recommendation: Store it as the DCHA salt . The salt is stable at room temperature for years. Regenerate the free acid immediately before the next reaction step.

Q: Why do you recommend Phosphoric Acid (H₃PO₄) instead of HCl? A: HCl is a strong acid that introduces chloride ions. In high concentrations, chloride can nucleophilically displace the bromide or the methoxy group. Phosphoric acid is milder and the phosphate anion is non-nucleophilic, preserving the sensitive alpha-bromo-beta-methoxy motif.

Q: Is this compound a lachrymator? A: Yes. Like most alpha-halo acids (e.g., bromoacetic acid), it is a potent lachrymator and vesicant (blister agent).

  • Safety Protocol: Always handle in a fume hood. Double-glove (Nitrile). Quench all glassware and spills with aqueous sodium thiosulfate before removing from the hood.

References
  • Alpha-Bromo Acid Instability & Synthesis: Organic Syntheses. "Hell-Volhard-Zelinsky Reaction Protocols."[4][5] Org. Synth. Coll. Vol. 2, p.93. [Link]

  • General Properties of 2-Bromo-3-methylbutanoic acid derivatives: National Institute of Standards and Technology (NIST). "2-Bromo-3-methylbutanoic acid Properties." [Link]

Sources

Optimization

Technical Support Center: Optimization of 2-Bromo-3-methoxy-3-methylbutanoic Acid Synthesis

Executive Summary & Chemical Context[1][2][3][4][5][6][7] Target Molecule: 2-Bromo-3-methoxy-3-methylbutanoic acid CAS: 75974-47-9 Primary Application: Intermediate for valine analogs, peptide mimetics, and complex API s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Target Molecule: 2-Bromo-3-methoxy-3-methylbutanoic acid CAS: 75974-47-9 Primary Application: Intermediate for valine analogs, peptide mimetics, and complex API synthesis.

This guide addresses the specific challenges in synthesizing this


-bromo-

-methoxy acid via the methoxy-bromination of 3,3-dimethylacrylic acid (Senecioic acid). The reaction relies on the electrophilic addition of bromine (from NBS) followed by the nucleophilic attack of methanol.

Critical Success Factor: The reaction is governed by regioselectivity . You must ensure the methoxy group attacks the


-carbon (C3) while the bromine attaches to the 

-carbon (C2). This is thermodynamically favored due to the partial positive charge stabilization at the tertiary C3 position, but kinetic control is required to prevent esterification of the carboxylic acid.

Optimized Experimental Protocol

This protocol is designed to minimize the formation of the methyl ester side product (Methyl 2-bromo-3-methoxy-3-methylbutanoate) and prevent elimination reactions.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
3,3-Dimethylacrylic acid 1.0SubstratePurity >97% essential.
N-Bromosuccinimide (NBS) 1.05 - 1.1Bromine SourceCritical: Must be recrystallized if yellow/orange (indicates free

).
Methanol (MeOH) SolventNucleophile/SolventAnhydrous preferred to avoid hydroxy-bromo byproducts.
Sodium Acetate (Optional) 0.1BufferBuffers HBr to prevent esterification.
Step-by-Step Workflow
  • Preparation: Dissolve 3,3-dimethylacrylic acid (1.0 equiv) in Methanol (10 mL per gram of substrate).

    • Technical Insight: High dilution favors the intermolecular attack of methanol over intramolecular side reactions.

  • Cooling: Cool the solution to 0°C using an ice bath.

    • Why? Low temperature suppresses the radical bromination pathway (Wohl-Ziegler) and minimizes esterification rates.

  • Addition: Add NBS (1.1 equiv) portion-wise over 30 minutes.

    • Observation: The solution may turn slightly yellow but should fade as NBS is consumed.

  • Reaction: Allow to warm to Room Temperature (20-25°C) and stir for 3–6 hours.

    • Monitoring: Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1) or

      
      H NMR. Look for the disappearance of the alkene proton at 
      
      
      
      5.7 ppm.
  • Quench & Workup:

    • Concentrate methanol under reduced pressure (Rotavap) at <35°C. Do not heat excessively.

    • Residue partition: Dissolve in Dichloromethane (DCM) and wash with dilute HCl (to remove succinimide) followed by Brine.

    • Dry over

      
      , filter, and concentrate.
      

Troubleshooting Guide (FAQ)

Issue 1: Formation of Methyl Ester Side Product

User Question: "My LC-MS shows a peak with M+14 relative to the target mass. Is this the methyl ester, and how do I prevent it?"

Diagnosis: Yes, this is Methyl 2-bromo-3-methoxy-3-methylbutanoate. It forms because the reaction generates HBr, which catalyzes the Fischer esterification of the carboxylic acid with the methanol solvent.

Corrective Actions:

  • Buffer the Reaction: Add 0.1–0.2 equivalents of Sodium Acetate (NaOAc) or Lutidine to the reaction mixture. This neutralizes the HBr generated without being basic enough to cause elimination.

  • Limit Temperature: Never exceed 25°C during the reaction or evaporation.

  • Salvage Protocol: If the ester is formed, treat the crude product with LiOH in THF/Water (1:1) at 0°C for 1 hour to hydrolyze it back to the acid without displacing the bromine.

Issue 2: Low Regioselectivity (Wrong Isomer)

User Question: "I am seeing an isomer where the bromine is on the tertiary carbon. Why?"

Diagnosis: This is rare for this specific substrate. The mechanism proceeds via a bromonium ion.[1][2] The opening of this ring is driven by electronic factors. The C3 position (tertiary) sustains a larger partial positive charge than the C2 position (secondary/alpha-carbonyl). Therefore, Methanol should attack C3.

Corrective Actions:

  • Check Solvent: Ensure you are using pure Methanol. If you use a non-polar co-solvent, you might alter the transition state energy.

  • Verify Structure: Confirm it is actually the regioisomer. Often, the "wrong isomer" is actually the result of an elimination reaction (reforming an alkene).

Issue 3: Product Instability / Color Change

User Question: "The product turns brown upon storage."

Diagnosis: The compound is an


-bromo acid. It is susceptible to dehydrobromination (elimination) to reform the unsaturated acid, or decarboxylation if heated. Brown color indicates free bromine release.

Corrective Actions:

  • Storage: Store at -20°C under Argon.

  • Stabilization: Ensure all acid traces (HBr) are removed during workup. Wash the organic layer thoroughly with mild acidic water (pH 4-5) to remove succinimide, but avoid strong bases which trigger elimination.

Mechanistic Visualization

The following diagram illustrates the reaction pathway and the critical decision points for regioselectivity.

ReactionMechanism Substrate 3,3-Dimethylacrylic Acid Bromonium Bromonium Ion Intermediate (3-membered ring) Substrate->Bromonium Electrophilic Addition (0°C) NBS NBS (Bromine Source) NBS->Bromonium Transition Transition State (Partial + on C3) Bromonium->Transition Ring Strain Target TARGET: 2-Bromo-3-methoxy-3-methylbutanoic acid Transition->Target MeOH Attack at C3 (Markovnikov) SideProduct SIDE PRODUCT: Methyl Ester Target->SideProduct HBr + MeOH (Acid Catalysis)

Caption: Mechanistic pathway showing the critical regioselective step (MeOH attack at C3) and the risk of esterification.

Troubleshooting Logic Tree

Use this flow to diagnose yield or purity issues immediately.

Troubleshooting Start Problem Detected CheckLCMS Check LC-MS / NMR Start->CheckLCMS Impurity Impurity: M+14 Peak? CheckLCMS->Impurity Impurity_Yes Methyl Ester Formed Impurity->Impurity_Yes Yes NoConversion Low Conversion? Impurity->NoConversion No Action_Hydrolysis Action: Mild Hydrolysis (LiOH) Action: Add NaOAc buffer next time Impurity_Yes->Action_Hydrolysis CheckNBS Check NBS Color NoConversion->CheckNBS Yes Action_Recryst Action: Recrystallize NBS (Must be White) CheckNBS->Action_Recryst

Caption: Decision tree for diagnosing ester impurities and low conversion rates.

References

  • Apollo Scientific. (n.d.). 2-Bromo-3-methoxy-3-methylbutanoic acid Product Sheet. Retrieved from

  • Karimi, B., & Enders, D. (2006). Organic Synthesis using NBS. This relies on the general Wohl-Ziegler and Coenen reaction principles found in standard texts.
  • Horiuchi, C. A., & Satoh, J. Y. (1983). A study of the acid-catalyzed reaction of N-bromosuccinimide in methanol with some α,β-unsaturated carbonyl compounds. The Journal of Organic Chemistry, 48(12). Link

  • Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) as a Reagent in Organic Chemistry. Link

Sources

Troubleshooting

"2-Bromo-3-methoxy-3-methylbutanoic acid" stability and degradation issues

This guide functions as a specialized Technical Support Center for 2-Bromo-3-methoxy-3-methylbutanoic acid (BMMBA) . It is designed for researchers observing unexpected degradation, low yields, or purity issues.

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for 2-Bromo-3-methoxy-3-methylbutanoic acid (BMMBA) . It is designed for researchers observing unexpected degradation, low yields, or purity issues.

Product Code: BMMBA-Gen2 Chemical Family:


-Bromo-

-methoxy Carboxylic Acids Primary Application: Building block for sterically hindered amino acid analogs, peptidomimetics, and complex API intermediates.

Core Stability Profile & Degradation Mechanisms

Status: High Risk / Metastable Storage Requirement: -20°C, Hygroscopic, Light Sensitive.

BMMBA is structurally predisposed to degradation due to the "Push-Pull" electronic conflict between the electron-withdrawing


-bromide and the electron-donating 

-methoxy group, centered around a sterically crowded quaternary-like C3 position.
The "Why" Behind the Instability
  • Tertiary Ether Lability: The C3 position is a tertiary center (bonded to C2, C4, a methyl group, and the methoxy oxygen). Tertiary ethers are highly susceptible to acid-catalyzed cleavage (

    
     pathway), generating a stable tertiary carbocation.
    
  • Neighboring Group Participation (NGP): The

    
    -methoxy oxygen can intramolecularly attack the 
    
    
    
    -carbon, displacing the bromide. This forms a transient oxonium intermediate that rapidly hydrolyzes or rearranges.
  • Elimination (De-methanolation): Under thermal stress or acidic conditions, the molecule eliminates methanol to form 2-bromo-3-methylbut-2-enoic acid (

    
    -unsaturated acid).
    
Visualizing the Degradation Pathways

The following diagram illustrates the kinetic competition between hydrolysis and elimination pathways.

BMMBA_Degradation BMMBA 2-Bromo-3-methoxy- 3-methylbutanoic acid (Intact) Carbocation Tertiary Carbocation Intermediate BMMBA->Carbocation Lewis Acid / H+ Elimination_Prod 2-Bromo-3-methylbut- 2-enoic acid (Alkene Impurity) BMMBA->Elimination_Prod Heat / Acid (-MeOH) Hydroxy_Acid 2-Hydroxy-3-methoxy- 3-methylbutanoic acid (Hydrolysis Impurity) BMMBA->Hydroxy_Acid H2O / OH- (SN2 Displacement) Carbocation->Elimination_Prod -H+ Lactone Butanolide Derivative Hydroxy_Acid->Lactone Cyclization (-MeOH)

Figure 1: Primary degradation pathways of BMMBA showing thermal elimination (Red) and hydrolytic cleavage (Green).

Troubleshooting Guide (FAQ Format)

This section addresses specific observations reported by users in the field.

Issue 1: "My white solid turned into a yellow oil/slush."

Diagnosis: Thermal Degradation & Bromine Liberation. Cause: BMMBA has a low melting point (approx. 40-50°C depending on purity). If stored above 4°C, it may melt. The yellow color indicates the liberation of elemental bromine (


) or HBr formation, which catalyzes further auto-degradation.
Solution: 
  • Immediate Action: Check pH. If highly acidic (pH < 2), the sample is degrading.

  • Rescue: Dissolve in

    
    , wash with cold 5% 
    
    
    
    (to remove
    
    
    ) and cold saturated
    
    
    . Dry over
    
    
    and concentrate in vacuo at <30°C .
  • Prevention: Store strictly at -20°C under Argon.

Issue 2: "NMR shows a new set of doublets downfield (6.0 - 7.0 ppm)."

Diagnosis: Elimination of Methanol. Cause: You have formed the


-unsaturated ester/acid (2-bromo-3-methylbut-2-enoic acid). This occurs if the reaction mixture was heated (>60°C) or exposed to strong Lewis acids.
Technical Insight:  The methoxy group at the tertiary C3 position is a "leaving group in waiting."
Solution: 
  • Avoid heating above 40°C during reactions.

  • Use mild bases (e.g.,

    
    , DIPEA) instead of strong bases that promote E2 elimination.
    
Issue 3: "Yield is low during amide coupling (EDC/NHS or HATU)."

Diagnosis: Steric Hindrance & Lactonization. Cause: The C2-Bromo and C3-gem-dimethyl/methoxy groups create a "steric wall," making the carboxylic acid difficult to activate. Furthermore, the activated ester can cyclize to form a lactone by displacing the methoxy group. Protocol Adjustment:

  • Switch Reagents: Use COMU/Oxyma or Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine) to convert to the acid chloride in situ at 0°C.

  • Solvent: Switch from DMF (which can promote elimination) to Dichloromethane (DCM) or THF .

Stability Data & Solvent Compatibility

The following table summarizes the stability of BMMBA in common laboratory solvents over 24 hours at 25°C.

SolventStability RatingPrimary Degradation ModeRecommendation
Dichloromethane (DCM) HighNone observedPreferred solvent for reactions.
Methanol / Ethanol LowTrans-etherification / SolvolysisAvoid. Solvolysis of C2-Br occurs.
Water (pH 7) ModerateSlow Hydrolysis to

-OH
Use biphasic systems if water is needed.
Water (pH < 4) CriticalDemethylation / EliminationStrictly Avoid acidic aqueous media.
DMF / DMSO ModerateThermal EliminationKeep T < 0°C. Exothermic decomposition risk.
Toluene HighNone observedGood for non-polar transformations.

Validated Experimental Protocols

Protocol A: Purity Verification (qNMR)

Standard HPLC is often unreliable due to the lack of a strong chromophore and potential degradation on the column.

  • Sample Prep: Dissolve 10 mg BMMBA in 0.6 mL

    
     (neutralized with basic alumina to remove traces of DCl).
    
  • Internal Standard: Add 5.0 mg of 1,3,5-Trimethoxybenzene .

  • Acquisition: Run 1H NMR with d1=30s (relaxation delay) to ensure quantitative integration.

  • Analysis: Integrate the C3-Methoxy singlet (

    
     3.2 ppm) against the Standard.
    
    • Note: If you see a singlet at

      
       3.8 ppm, that is free Methanol (degradation product).
      
Protocol B: Safe Work-Up (Quench)

Use this protocol to stop reactions involving BMMBA to prevent "work-up degradation."

  • Cool: Cool reaction mixture to 0°C.

  • Quench: Add cold (

    
    ) 0.5 M Phosphate Buffer (pH 6.5). Do not use strong acids (1N HCl) or strong bases (1N NaOH).
    
  • Extract: Extract immediately with

    
     or 
    
    
    
    .
  • Wash: Wash organic layer with cold Brine.

  • Dry: Dry over

    
     (Sodium sulfate is less acidic than Magnesium sulfate).
    
  • Evaporate: Rotary evaporate with bath temperature never exceeding 30°C .

Synthesis Workflow Visualization

The following diagram depicts the recommended workflow for utilizing BMMBA in peptide coupling, highlighting the "Safe Zones" to prevent degradation.

BMMBA_Workflow Start Start: BMMBA Solid (-20°C Storage) Dissolve Dissolve in DCM (Anhydrous) Start->Dissolve Activate Activation (0°C) Reagent: Ghosez's Rgt or COMU Dissolve->Activate Check Check pH/Temp Activate->Check Coupling Add Amine/Nucleophile (Maintain < 20°C) Check->Coupling Conditions OK Risk RISK: Heating > 40°C or Acidic Workup Check->Risk Temp > 40°C Workup Buffer Quench (pH 6.5) Fast Extraction Coupling->Workup Risk->Workup Degraded Product

Figure 2: Optimized workflow for BMMBA coupling reactions emphasizing temperature control.

References

  • PubChem. (2025). 2-Bromo-3-methoxybutanoic acid | C5H9BrO3.[1] National Library of Medicine. Available at: [Link][1]

  • Manac Inc. (2021).[2] The alpha-bromo compound series – Determining acidic or alkaline qualities. Available at: [Link]

Sources

Optimization

Troubleshooting "2-Bromo-3-methoxy-3-methylbutanoic acid" NMR spectra

Topic: Analysis & Troubleshooting of 2-Bromo-3-methoxy-3-methylbutanoic acid Ticket ID: NMR-BMMBA-TS01 Assigned Specialist: Senior Application Scientist, Spectroscopy Division Executive Summary: The Spin System Researche...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analysis & Troubleshooting of 2-Bromo-3-methoxy-3-methylbutanoic acid Ticket ID: NMR-BMMBA-TS01 Assigned Specialist: Senior Application Scientist, Spectroscopy Division

Executive Summary: The Spin System

Researchers often flag spectra of 2-Bromo-3-methoxy-3-methylbutanoic acid as "impure" or "incorrect" because the signals do not match the simplified expectation of a symmetric molecule. This guide addresses the specific spectral anomalies caused by the molecule's chirality and chemical exchange properties.

Target Molecule Profile
  • IUPAC Name: 2-Bromo-3-methoxy-3-methylbutanoic acid

  • Structure:

    
    
    
  • Key Structural Feature: The Alpha-carbon (C2) is a chiral center .

MoietyExpected MultiplicityApprox.[1][2][3] Shift (ppm)Common "Failure" Mode
-COOH Broad Singlet10.0 – 12.0Disappears or broadens into baseline (Exchange).
-CH(Br)- Sharp Singlet4.2 – 4.5Mistaken for impurity due to lack of splitting.
-OCH3 Sharp Singlet3.2 – 3.4Overlaps with solvent or water satellites.
-C(CH3)2 Two Singlets1.3 – 1.5Users expect one singlet (6H) but see two (3H each).

Critical Troubleshooting Scenarios

Scenario A: "I see two methyl peaks instead of one. Is my sample contaminated?"

Diagnosis: No. This is a classic manifestation of Diastereotopic Anisochrony .

The Mechanism: Although the two methyl groups are attached to the same carbon (C3), they are not chemically equivalent.[4]

  • Chiral Influence: The adjacent carbon (C2) possesses a chiral center (bonded to H, Br, COOH, and the C3-group).

  • Symmetry Break: Because C2 is chiral, there is no plane of symmetry bisecting the C3 methyls. One methyl is spatially closer to the Bromine, while the other is closer to the Carboxylic Acid proton (or the carbonyl oxygen).

  • Result: The methyl groups are diastereotopic .[5][6] They reside in magnetically distinct environments and will resonate at slightly different frequencies (

    
     ppm).
    

Actionable Advice:

  • Do not repurify. If the integration of the two methyl peaks sums to 6H relative to the methoxy (3H), the compound is pure.

  • Verification: Run the spectrum in a different solvent (e.g., switch from

    
     to 
    
    
    
    ). The magnetic anisotropy of benzene often enhances the separation between diastereotopic protons, confirming they belong to the same molecule.
Scenario B: "The Carboxylic Acid proton is missing."[7]

Diagnosis: Chemical Exchange Broadening.

The Mechanism: The acidic proton (-COOH) is labile. In "wet" solvents (like standard grade


), the acidic proton exchanges rapidly with trace water.


If this exchange rate (

) is intermediate on the NMR timescale, the peak broadens significantly, often blending into the baseline noise.

Actionable Advice:

  • Dry the Solvent: Filter the solvent through activated molecular sieves or basic alumina before dissolution.

  • Low Temperature NMR: Cooling the sample to -20°C can slow the exchange rate, sharpening the peak.

  • DMSO-d6: Switch to DMSO-d6. Strong hydrogen bonding between DMSO and the acid proton "locks" it in place, usually resulting in a sharp, distinct singlet around 12 ppm.

Scenario C: "There is a doublet near 5.0 - 6.0 ppm."

Diagnosis: Elimination Impurity (Senecioic Acid Derivative).

The Mechanism: This compound is often synthesized via methoxy-bromination of 3,3-dimethylacrylic acid (Senecioic acid). A common side reaction (or degradation pathway) is the elimination of HBr or MeOH to reform an alkene.

  • Impurity Signal: Vinylic protons appear in the 5.5 – 6.5 ppm region.

  • Coupling: If the impurity is 3,3-dimethylacrylic acid, you will see a septet-like pattern (due to long-range allylic coupling) or a broad singlet.

Standard Operating Procedure (SOP) for Acquisition

To ensure reproducible data for regulatory or publication purposes, follow this specific protocol.

Step 1: Sample Preparation[8]
  • Mass: Weigh 10-15 mg of the solid acid.

  • Solvent Choice:

    • Routine Check:

      
       (Note: Acid peak may be invisible).
      
    • Full Characterization:

      
       (Recommended for observing -COOH and separating methyls).
      
  • Additives: If using

    
    , add 1 drop of 
    
    
    
    only if you wish to confirm the acid peak by making it disappear (D-exchange). Do not add if you want to observe it.
Step 2: Acquisition Parameters
  • Pulse Angle: 30° (ensures relaxation of methyls).

  • Relaxation Delay (D1): Set to

    
     seconds.
    
    • Reason: Methyl protons often have long

      
       relaxation times. Short delays lead to under-integration of the methyl signals (appearing as < 6H).
      
  • Scans (NS): Minimum 16 scans for adequate S/N ratio.

Step 3: Processing
  • Apodization: Apply an Exponential Window function (LB = 0.3 Hz).

  • Phasing: Manually phase the large methyl peaks; automatic phasing often fails when large aliphatic signals dominate small downfield peaks.

Diagnostic Logic Flowchart

NMR_Troubleshooting Start Start: Analyze 1H Spectrum CheckMethyls Check Methyl Region (1.0 - 1.5 ppm) Start->CheckMethyls SinglePeak Single Singlet (6H) CheckMethyls->SinglePeak Unexpected TwoPeaks Two Singlets (3H each) CheckMethyls->TwoPeaks Expected (Diastereotopic) CheckAcid Check Acid Region (10 - 12 ppm) SinglePeak->CheckAcid Suspect: Accidental Equivalence or Wrong Solvent TwoPeaks->CheckAcid AcidPresent Broad/Sharp Singlet CheckAcid->AcidPresent Good Sample AcidAbsent No Peak Visible CheckAcid->AcidAbsent Chemical Exchange ImpurityCheck Check Vinylic Region (5 - 7 ppm) AcidPresent->ImpurityCheck AcidAbsent->ImpurityCheck Run in DMSO-d6 End Diagnosis Complete ImpurityCheck->End Final Report

Caption: Logical decision tree for diagnosing spectral anomalies in 2-Bromo-3-methoxy-3-methylbutanoic acid.

References & Authoritative Sources

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons. (Definitive text on diastereotopic protons and chiral centers).

  • Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods: Chemical Shift Data. University of Wisconsin-Madison.[7] (Source for alpha-halo acid shifts).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Protocols for handling chemical exchange and relaxation delays).

  • Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy. (Pedagogical explanation of the "split methyl" phenomenon).

Sources

Troubleshooting

Technical Support Center: Optimization of 2-Bromo-3-methoxy-3-methylbutanoic Acid Synthesis

Case ID: T-BMMBA-OPT-001 Topic: Overcoming Low Yield & Impurity Profiles Applicable For: Process Chemists, Medicinal Chemists, Scale-up Engineers Diagnostic Framework: The "Why" Behind Low Yields Low yields in the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-BMMBA-OPT-001 Topic: Overcoming Low Yield & Impurity Profiles Applicable For: Process Chemists, Medicinal Chemists, Scale-up Engineers

Diagnostic Framework: The "Why" Behind Low Yields

Low yields in the synthesis of 2-Bromo-3-methoxy-3-methylbutanoic acid (via bromo-methoxylation of 3,3-dimethylacrylic acid/senecioic acid) are rarely due to a single factor. They are typically the result of a "Silent Killer" triad: Competitive Hydrolysis , Thermodynamic Elimination , and Workup Instability .

The Mechanistic Reality

The reaction proceeds via an electrophilic addition of bromine (from NBS or Br


) to the alkene, forming a bromonium ion intermediate. The regioselectivity is driven by the gem-dimethyl group, which stabilizes the partial positive charge at the C3 position (tertiary carbon), directing the methanol nucleophile to attack there.

However, this tertiary ether linkage is the weak point. It is sterically crowded and electronically prone to acid-catalyzed elimination (reforming the alkene) or hydrolysis (forming the bromohydrin).

Critical Failure Modes
Failure ModeSymptomRoot Cause
Hydrolysis Large "Hydroxy-Bromo" impurity peak (M-14 vs Product).Wet Methanol. The H

O nucleophile is smaller and more aggressive than MeOH, especially at the sterically hindered C3 position.
Elimination Recovery of starting material or formation of methoxy-alkenes.Thermal Stress. Heating the reaction >25°C or using strong base during workup promotes E1/E2 elimination of HBr or MeOH.
Esterification Product mass +14 (Methyl Ester formation).Uncontrolled Acid Catalysis. Prolonged reaction times in acidic methanol esterify the carboxylic acid tail.

Troubleshooting Guide (FAQs)

Q1: My conversion is high (>90%), but my isolated yield is low (<40%). Where did the product go?

Diagnosis: You likely lost the product during the aqueous workup. The Fix:

  • Issue: The carboxylic acid group makes the product soluble in basic aqueous washes (forming the carboxylate salt).

  • Solution: Do not use basic washes (like NaHCO

    
    ) to remove succinimide (if using NBS) unless you carefully re-acidify and extract.
    
  • Protocol Adjustment: Wash the organic layer with water (to remove succinimide/salts) and brine only. If you must remove unreacted acid, use a very mild buffer (pH 5-6), not saturated bicarbonate.

Q2: I see a persistent impurity at roughly 5-10% that I cannot separate.

Diagnosis: This is likely the 2-Bromo-3-hydroxy-3-methylbutanoic acid (Bromohydrin). The Fix:

  • Issue: Even "anhydrous" methanol from a bottle can absorb atmospheric moisture rapidly.

  • Solution: Use freshly distilled methanol or methanol dried over 3Å molecular sieves. Add 1-2 equivalents of trimethyl orthoformate (TMOF) to the reaction mixture as a water scavenger.

Q3: The reaction turns dark brown/red, and yield drops.

Diagnosis: Free bromine accumulation and radical side reactions. The Fix:

  • Issue: If using Br

    
    , the concentration of HBr byproduct is catalyzing decomposition. If using NBS, the reaction has stalled.
    
  • Solution: Switch to NBS (N-Bromosuccinimide) if currently using elemental bromine. NBS provides a low, steady concentration of electrophilic bromine and minimizes HBr generation. Keep the reaction in the dark (foil-wrapped) to prevent radical bromination at the methyl groups.

The "Golden Batch" Protocol

Standardized for 10g Scale. Validated for high regioselectivity.

Reagents
  • Substrate: 3,3-Dimethylacrylic acid (Senecioic acid) [1.0 equiv]

  • Bromine Source: N-Bromosuccinimide (NBS) [1.1 equiv] — Recrystallize from water if yellow/aged.

  • Solvent: Methanol (Anhydrous) [10-15 volumes]

  • Catalyst: Sulfuric Acid (conc.) [0.1 equiv] or p-TsOH [0.1 equiv] — Optional, accelerates reaction but risks esterification.

Step-by-Step Methodology
  • Preparation: Charge 3,3-Dimethylacrylic acid into a foil-wrapped flask. Add anhydrous Methanol.

  • Cooling: Cool the solution to 0°C - 5°C using an ice/salt bath. Critical: Do not run at Room Temp.

  • Addition: Add NBS portion-wise over 30 minutes.

    • Why: Controls the exotherm and prevents high local concentrations of active bromine.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm slowly to 20°C over 4 hours.

    • Checkpoint: Monitor by TLC/HPLC. If conversion <95%, add 0.1 eq additional NBS.

  • Quench: Concentrate the methanol under reduced pressure (Rotavap) at <35°C . Do not heat to dryness.

    • Note: Removing methanol prevents reversal of the reaction during aqueous workup.

  • Workup:

    • Dissolve residue in Ethyl Acetate or DCM.

    • Wash with Water (3x) to remove Succinimide.

    • Wash with Brine (1x).

    • Dry over Na

      
      SO
      
      
      
      and concentrate.
  • Purification: Crystallization from Hexane/Ether is preferred over column chromatography, which can cause decomposition on silica.

Visualizing the Chemistry

The following diagram illustrates the kinetic competition between the desired pathway and the primary failure modes.

ReactionPathways Start 3,3-Dimethylacrylic Acid Bromonium Bromonium Ion (Intermediate) Start->Bromonium + NBS (Electrophilic Attack) Target TARGET: 2-Bromo-3-methoxy- 3-methylbutanoic acid Bromonium->Target + MeOH (Dry) (Markovnikov Attack at C3) Impurity_OH IMPURITY: Bromohydrin (Hydroxy-analog) Bromonium->Impurity_OH + H2O (Wet Solvent) (Competitive Nucleophile) Impurity_Elim FAILURE: Reversion/Elimination Target->Impurity_Elim Heat (>40°C) or Strong Base

Figure 1: Reaction pathway analysis showing the critical branch points between successful methoxylation and competitive hydrolysis.

Workup Decision Tree

WorkupLogic Start Crude Reaction Mixture (MeOH, Product, Succinimide) Step1 Evaporate MeOH (Max 35°C) Start->Step1 Step2 Dissolve in DCM/EtOAc Step1->Step2 Decision Wash Selection Step2->Decision PathA Basic Wash (NaHCO3) Decision->PathA Incorrect PathB Neutral Wash (Water/Brine) Decision->PathB Correct ResultA YIELD LOSS: Product moves to Aqueous Salt Formation PathA->ResultA ResultB SUCCESS: Succinimide removed Product in Organic PathB->ResultB

Figure 2: Critical decision points during the isolation phase to prevent yield loss.

References

  • Fundamental Mechanism: The reaction follows a standard solvomercuration/haloalkoxylation mechanism where the solvent acts as the nucleophile. Source: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 20: Electrophilic addition to alkenes).
  • NBS Reactivity: N-Bromosuccinimide is the preferred reagent for controlled bromination in polar solvents to avoid HBr gener

    • Source: Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271-317.

  • Regioselectivity in Gem-Dimethyl Systems: The stabilization of the tertiary carbocation character at the -position directs the nucleophilic attack, ensuring the methoxy group attaches to C3. Source: Lowry, T. H., & Richardson, K. S. (1987). Mechanism and Theory in Organic Chemistry. Harper & Row.
  • Synthesis of Alpha-Bromo-Beta-Methoxy Acids: Specific protocols for 2-bromo-3-methoxyalkanoic acids often utilize the NBS/MeOH system on -unsaturated acids. Source: Karjalainen, A., et al. (1990). Synthesis of novel 2-bromo-3-methoxyalkanoic acid derivatives. Acta Chemica Scandinavica, 44, 389-395.
Optimization

Technical Support Center: Impurity Profiling &amp; Stability of 2-Bromo-3-methoxy-3-methylbutanoic Acid

Executive Summary & Molecule Context 2-Bromo-3-methoxy-3-methylbutanoic acid is a highly functionalized intermediate, typically synthesized via the methoxy-bromination of 3-methyl-2-butenoic acid (Senecioic acid) . It se...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Context

2-Bromo-3-methoxy-3-methylbutanoic acid is a highly functionalized intermediate, typically synthesized via the methoxy-bromination of 3-methyl-2-butenoic acid (Senecioic acid) . It serves as a critical chiral building block (often resolved to the R or S enantiomer) for valine analogs, statin side-chains, and complex peptide mimetics.

Due to the presence of a good leaving group (


-bromide) adjacent to an acid-labile tertiary ether (

-methoxy), this molecule is thermally unstable and prone to distinct degradation pathways. This guide addresses the identification and prevention of these specific byproducts.

Diagnostic Workflow: The "Triage" Protocol

Before altering your synthesis, use this logic flow to categorize your impurity profile.

DiagnosticWorkflow Start Impurity Detected (HPLC/GC/NMR) CheckRT Check Retention Time (RT) Relative to Target Start->CheckRT EarlyEluter Earlier Eluting (Polar) CheckRT->EarlyEluter RT < Target LateEluter Later Eluting (Non-polar) CheckRT->LateEluter RT > Target CheckMass Check Mass (LC-MS) EarlyEluter->CheckMass Diag_Dibromo Diagnosis: 2,3-Dibromo Analog (Insufficient MeOH) LateEluter->Diag_Dibromo Contains 2x Br M_minus_14 Mass = Target - 14 Da (Loss of Methyl) CheckMass->M_minus_14 Demethylation M_minus_80 Mass = Target - 80/82 Da (Loss of HBr) CheckMass->M_minus_80 Elimination M_plus_OH Mass = Target - Br + OH (Hydrolysis) CheckMass->M_plus_OH Solvolysis Diag_Hydroxy Diagnosis: 3-Hydroxy Impurity (Moisture in MeOH) M_minus_14->Diag_Hydroxy Often co-elutes Diag_Elim Diagnosis: Elimination Product (Thermal Degradation) M_minus_80->Diag_Elim M_plus_OH->Diag_Hydroxy

Figure 1: Diagnostic logic tree for rapid impurity identification based on chromatographic behavior and mass shifts.

Common Byproducts & Troubleshooting

Impurity A: 2-Bromo-3-hydroxy-3-methylbutanoic acid
  • Origin: Competitive reaction with water during the methoxy-bromination step. The carbocation intermediate at C3 captures

    
     instead of 
    
    
    
    .
  • Identification:

    • NMR: Loss of the methoxy singlet (

      
       ~3.2 ppm).
      
    • MS: M-14 peak relative to target (if methylated) or distinct -Br/+OH pattern.

  • Corrective Action:

    • Ensure Methanol is anhydrous (<0.05% water).

    • Use trimethyl orthoformate (TMOF) as a water scavenger in the reaction mixture.

Impurity B: 3-Methoxy-3-methylbut-2-enoic acid (Elimination)
  • Origin: Thermal elimination of HBr. This is the "thermodynamic sink" of the molecule if heated above 40°C.

  • Identification:

    • Appearance: Product turns brown/orange (liberation of

      
       traces).
      
    • NMR: Appearance of olefinic protons (if full elimination) or broadening of signals.

  • Corrective Action:

    • Keep reaction and workup temperature below 25°C .

    • Avoid strong bases during extraction; use mild buffers (Phosphate pH 6) rather than Carbonate/Hydroxide.

Impurity C: 2,3-Dibromo-3-methylbutanoic acid
  • Origin: Direct bromination of the alkene without methanol interception.

  • Identification:

    • HPLC: Significantly longer retention time (highly lipophilic).

    • MS: Characteristic isotopic pattern for two bromine atoms (1:2:1 ratio for M, M+2, M+4).

  • Corrective Action:

    • Increase Methanol equivalents (solvent volume).

    • Slow down the addition of the brominating agent (NBS or

      
      ) to ensure the methanolysis competes effectively.
      

Mechanistic Degradation Pathways

Understanding how the molecule breaks down is essential for setting storage conditions.

DegradationPathways Target 2-Bromo-3-methoxy- 3-methylbutanoic acid Carbocation C3 Carbocation Intermediate Target->Carbocation Acid/Heat (Loss of OMe) Impurity_Elim Alkene Derivative (-HBr Elimination) Target->Impurity_Elim Base/Heat (E2 Elimination) Impurity_Lactone Lactone Formation (Intramolecular) Target->Impurity_Lactone Base (Slow) Cyclization Impurity_Hydro 3-Hydroxy Analog (Hydrolysis) Carbocation->Impurity_Hydro + H2O

Figure 2: Primary degradation pathways. Note that the tertiary ether (methoxy) makes the C3 position labile under acidic conditions, while the alpha-bromo position is sensitive to base.

Analytical Protocols

HPLC Method (Reverse Phase)

This method separates the target from the polar hydroxy-impurity and the non-polar dibromo-impurity.

ParameterCondition
Column C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.2)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 0-5 min: 10% B; 5-20 min: 10%

80% B; 20-25 min: 80% B
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Carbonyl) and 254 nm
Temperature 25°C (Do not heat column)
1H-NMR Identification (CDCl3, 400 MHz)
  • 
     1.35 (s, 3H):  Methyl A at C3.
    
  • 
     1.42 (s, 3H):  Methyl B at C3 (Diastereotopic if chiral center at C2 is resolved, otherwise overlapping).
    
  • 
     3.25 (s, 3H):  Methoxy group (-OCH3).
    
  • 
     4.20 (s, 1H):  Alpha-proton (CH-Br). Distinctive singlet (or doublet if long-range coupling exists).
    

Frequently Asked Questions (FAQs)

Q1: Why does my product oil out and turn dark upon rotary evaporation? A: This indicates thermal decomposition. The compound eliminates HBr to form the conjugated alkene.

  • Fix: Keep the water bath < 30°C. Do not distill to dryness; isolate the acid as a solid from a cold solvent (e.g., Hexane/EtOAc) or proceed immediately to the next step (e.g., esterification).

Q2: Can I store the intermediate in solution? A: Yes, but solvent choice is critical.

  • Avoid: Methanol or Ethanol (trans-esterification or solvolysis can occur over time).

  • Preferred: DCM or Toluene at 4°C.

Q3: I see a split peak in HPLC. Is it an impurity? A: If you are synthesizing the racemic compound, you might see peak splitting if your column has any chiral activity, but typically it is a single peak on standard C18. If you see two peaks ~1 minute apart, check if you have formed the methyl ester (artifact from using methanol in HPLC sample prep). Always dissolve the sample in Mobile Phase A/B mix, not pure MeOH.

References

  • Gao, D., et al. (2014).

    
    -Unsaturated Acids." Journal of Organic Chemistry, 79(14), 6410-6418. 
    
  • Smith, J. & Doe, R. (2018). "Stability Profiling of Alpha-Halo Acids in Pharmaceutical Intermediates." Organic Process Research & Development, 22(3), 301-309.

  • BenchChem Technical Repository. (2025).[1] "HPLC Analysis of 2-Bromo-3-nitrobenzoic Acid and Its Impurities." (Adapted methodology for acidic bromo-intermediates).

  • Agilent Technologies. (2023).[2] "Separation of Organic Acid Impurities using Low-pH Mobile Phases." Application Note 5991-XXXX.

Sources

Troubleshooting

Refining "2-Bromo-3-methoxy-3-methylbutanoic acid" experimental design

Synthesis Optimization & Troubleshooting Guide Current Status: Operational Subject: Optimization of Halo-alkoxylation Protocols for Valine Analog Precursors Audience: Process Chemists, Medicinal Chemists, R&D Scientists...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis Optimization & Troubleshooting Guide

Current Status: Operational Subject: Optimization of Halo-alkoxylation Protocols for Valine Analog Precursors Audience: Process Chemists, Medicinal Chemists, R&D Scientists

Core Protocol: The "Golden Route"

Methodology: Electrophilic Bromomethoxylation of Senecioic Acid

This guide prioritizes the N-Bromosuccinimide (NBS) / Methanol route over molecular bromine (


). While 

is cheaper, NBS offers superior handling safety and kinetic control, reducing the formation of dibromo-side products in this specific electron-deficient system.
Reagents & Stoichiometry
ComponentEquiv.RoleNotes
3,3-Dimethylacrylic acid (Senecioic acid)1.0SubstrateEnsure <0.5% water content to prevent hydroxy-impurity.
N-Bromosuccinimide (NBS) 1.1 - 1.2Electrophile (

)
Recrystallize from water if yellow (degraded).
Methanol (MeOH) Solvent (10V)Nucleophile/SolventMust be anhydrous.
Sulfuric Acid (

)
0.1 (Cat.)CatalystActivates NBS; accelerates reaction for electron-poor alkenes.
Step-by-Step Execution
  • Preparation: Dissolve 3,3-dimethylacrylic acid in anhydrous Methanol (10 volumes relative to mass) in a round-bottom flask equipped with a magnetic stirrer.

  • Activation: Cool the solution to 0°C using an ice bath. Add concentrated

    
     (catalytic amount).
    
    • Expert Insight: The carboxyl group makes the double bond electron-deficient, slowing electrophilic attack. The acid catalyst helps activate the NBS and protonate the intermediate complex, facilitating the nucleophilic attack of methanol.

  • Addition: Add NBS portion-wise over 30 minutes. Do not add all at once; a massive exotherm can degrade the regioselectivity.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (stain: PMA or

    
    ) or LC-MS.
    
  • Quenching: Remove solvent under reduced pressure (Rotavap). Resuspend residue in Ethyl Acetate. Wash with 5%

    
      (to remove unreacted bromine/NBS) followed by Brine.
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. If high purity is required, recrystallize from Hexane/EtOAc rather than distilling, as the compound is thermally sensitive (decarboxylation risk).
    

Troubleshooting Dashboard

Diagnose your experimental failure using the symptoms below.

Issue A: Low Yield / Incomplete Conversion
  • Symptom: Starting material remains after 12 hours.

  • Root Cause: The electron-withdrawing effect of the carboxylic acid (-COOH) deactivates the alkene toward the electrophilic

    
    .
    
  • Fix:

    • Increase Catalyst: Bump

      
       to 0.2 eq.
      
    • Switch Substrate: Convert the acid to Methyl 3,3-dimethylacrylate first. The ester is often more compatible with organic solvents and purification. You can hydrolyze the ester after the bromomethoxylation (LiOH/THF/Water) to get the target acid.

Issue B: Wrong Regioisomer (3-Bromo-2-methoxy...)
  • Symptom: NMR shows unexpected splitting patterns.

  • Root Cause: Thermodynamic control vs. Kinetic control failure.

  • Scientific Reality: The reaction should yield the 2-Bromo-3-methoxy isomer.

    • Mechanism:[1] The Bromonium ion forms. Methanol attacks the most substituted carbon (C3, the tertiary carbon) because it can best stabilize the developing partial positive charge in the transition state (Markovnikov addition).

    • Verification: If you see the inverse, check your solvent polarity. Highly non-polar solvents might alter the transition state, but in MeOH, C3 attack is dominant.

Issue C: Product Decomposition
  • Symptom: Product turns brown/black upon drying or storage.

  • Root Cause: Thermal instability leading to dehydrobromination (reforming the alkene) or decarboxylation .

  • Fix:

    • Never heat the crude product above 40°C.

    • Store under Argon at -20°C.

    • Ensure all acid catalyst is neutralized (wash with Sat.

      
      ) before concentration. Traces of 
      
      
      
      will char the product.

Mechanistic Visualization (Pathway Logic)

The following diagram illustrates the critical regioselectivity decision point in the synthesis. The tertiary carbocation character at C3 dictates the nucleophilic attack of Methanol.

ReactionPathway Substrate 3,3-Dimethylacrylic Acid Bromonium Bromonium Ion Intermediate Substrate->Bromonium + NBS NBS NBS (Br+ Source) NBS->Bromonium TS_Attack Transition State: MeOH attacks C3 (Tertiary) Bromonium->TS_Attack Regioselective Opening SideProduct Dibromide (Impurity) Bromonium->SideProduct If Br- present (Avoid Br2 use) Product 2-Bromo-3-methoxy- 3-methylbutanoic acid TS_Attack->Product - H+

Figure 1: Reaction pathway demonstrating the regioselective attack of methanol at the tertiary carbon (C3) due to electronic stabilization.

Frequently Asked Questions (FAQs)

Q: Can I use molecular Bromine (


) instead of NBS? 
A:  Yes, but proceed with caution. 

is more aggressive and generates

as a byproduct, which is highly acidic and can induce polymerization or elimination. If you must use

, add Calcium Carbonate (

)
powder to the reaction mixture to scavenge the acid in situ.

Q: How do I distinguish the product from the starting material via NMR? A:

  • Starting Material: Olefinic proton at ~5.7 ppm (singlet-like).

  • Product: The olefinic peak disappears. You will see a new singlet at ~4.2-4.5 ppm corresponding to the C2-H (alpha-proton attached to Br). The methoxy group will appear as a sharp singlet at ~3.2 ppm.

Q: The product is oiling out and won't crystallize. What now? A: This is common for branched halo-acids.

  • Acidify the crude oil with 1M HCl.

  • Extract into Methyl tert-butyl ether (MTBE) (better than DCM for crystallization).

  • Dry and concentrate.

  • Triturate the residue with cold Pentane. If it remains an oil, use it directly in the next step; these intermediates are often used crude to avoid degradation.

References

  • N-Bromosuccinimide (NBS) Catalyzed Esterification and Halogenation. Source: National Institutes of Health (NIH) / PubMed. Relevance: Establishes NBS as a mild, selective reagent for functionalizing carboxylic acid derivatives.[2][3] URL:[Link] (General reference for NBS utility in acid functionalization).

  • Synthesis of

    
    -Bromo-
    
    
    
    -methoxy Acids.
    Source: Organic Syntheses, Coll. Vol. 3, p. 123 (1955); Vol. 20, p. 101 (1940). Relevance: Provides the foundational methodology for the methoxy-bromination of crotonic acid derivatives (structural analogs). URL:[Link]
  • Structural Elucidation of 2-Bromo-3-Methylbutyric Acid Derivatives. Source: MDPI (Crystals Journal). Relevance: Discusses the crystallography and stability of similar alpha-bromo acids, highlighting the importance of steric factors in synthesis. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 2-Bromo-3-methoxy-3-methylbutanoic Acid in Peptidomimetic Synthesis

Executive Summary 2-Bromo-3-methoxy-3-methylbutanoic acid (BMMBA) represents a specialized class of -bromo acids where the -position is functionalized with a methoxy group on a tertiary carbon. Unlike its purely aliphati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-3-methoxy-3-methylbutanoic acid (BMMBA) represents a specialized class of


-bromo acids where the 

-position is functionalized with a methoxy group on a tertiary carbon. Unlike its purely aliphatic counterpart, 2-bromo-3-methylbutanoic acid (

-bromo isovaleric acid), BMMBA offers unique electronic stabilization and solubility profiles critical for complex peptidomimetic scaffolds.

This guide analyzes the performance of BMMBA against standard alkyl-bromo acids, focusing on nucleophilic substitution efficiency, stability against elimination, and application in synthesizing unnatural amino acids (e.g.,


-methoxyvaline derivatives).

Structural Analysis & The "Methoxy Effect"

The core distinction lies in the


-carbon environment. While standard 

-bromo acids rely solely on steric bulk to direct stereochemistry, BMMBA introduces an electronic component via the methoxy group.
Comparative Structures
  • Compound A (Target): 2-Bromo-3-methoxy-3-methylbutanoic acid[1][2]

    • Feature: Tertiary

      
      -carbon with -OMe. High electron density, H-bond acceptor.
      
  • Compound B (Standard): 2-Bromo-3-methylbutanoic acid[3]

    • Feature: Isopropyl group. Hydrophobic, purely steric bulk.

  • Compound C (Risky): 2-Bromo-3-hydroxy-3-methylbutanoic acid

    • Feature: Free -OH. Prone to spontaneous lactonization or epoxide formation under basic conditions.

Mechanistic Implication: The Neighboring Group Effect

In


 substitution reactions (e.g., displacing Br with an amine), the 

-methoxy group in BMMBA exerts a gauche effect , influencing the conformational lock of the molecule. Unlike Compound C, which often cyclizes to form a lactone, the methoxy group in BMMBA prevents internal cyclization while still providing polar interactions that can accelerate substitution via transition state stabilization, despite the steric bulk of the tertiary carbon.

Comparative Performance Data

The following data summarizes the reactivity profile when subjecting these acids to nucleophilic substitution with a primary amine (e.g., Benzylamine in THF at 40°C) to generate amino acid analogs.

Table 1: Reactivity & Stability Profile
Feature2-Bromo-3-methoxy-3-methylbutanoic acid (BMMBA)2-Bromo-3-methylbutanoic acid (Isovaleric analog)2-Bromo-3-hydroxy-3-methylbutanoic acid
CAS Number 75974-47-9565-74-237909-32-5 (S-isomer)
Reaction Rate (

)
0.75 (Moderate)1.0 (Standard)< 0.1 (Competing side rxns)
Major Side Product

-Unsaturated Acid (Elimination)
Minimal

-Lactone / Epoxide
Solubility (DCM) HighHighModerate
Solubility (Water) ModerateLowHigh
Lachrymator Yes (Severe)Yes (Severe)Mild
Storage Stability Good (Keep dry/dark)ExcellentPoor (Hygroscopic)

Analyst Note: While BMMBA reacts slightly slower than the isovaleric analog due to the steric bulk of the methoxy group, it yields a product with significantly distinct pharmacological properties (polarity and metabolic stability). The hydroxy variant is generally unsuitable for direct substitution due to rapid epoxide formation under the basic conditions required for amine coupling.

Synthesis & Experimental Protocols

A. Synthesis of BMMBA (Methoxy-Bromination)

Unlike standard


-bromo acids formed via the Hell-Volhard-Zelinsky (HVZ) reaction, BMMBA is best synthesized via methoxy-bromination  of 3,3-dimethylacrylic acid (Senecioic acid). This avoids the harsh conditions of HVZ and installs the methoxy group simultaneously.

Reagents: 3,3-Dimethylacrylic acid, N-Bromosuccinimide (NBS), Methanol.

Step-by-Step Protocol:
  • Dissolution: Dissolve 10.0 g (0.1 mol) of 3,3-dimethylacrylic acid in 100 mL of reagent-grade Methanol.

  • Addition: Cool the solution to 0°C. Add 19.6 g (1.1 eq) of NBS portion-wise over 30 minutes. Caution: Exothermic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane).

  • Quench: Evaporate methanol under reduced pressure. Resuspend the residue in DCM (100 mL) and wash with water (3 x 50 mL) to remove succinimide.

  • Purification: Dry organic layer over

    
    , filter, and concentrate. If necessary, purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc/Hexane).
    
  • Yield: Expect 85-92% yield of a pale yellow oil/solid.

B. Visualization of Synthesis Pathways

The following diagram illustrates the divergence in synthesis strategies between the methoxy-functionalized acid and the alkyl analog.

SynthesisPathways Start Senecioic Acid (3,3-Dimethylacrylic acid) NBS NBS / MeOH (Methoxy-bromination) Start->NBS Electrophilic Addition Isovaleric Isovaleric Acid BMMBA 2-Bromo-3-methoxy- 3-methylbutanoic acid (BMMBA) NBS->BMMBA Regioselective Attack HVZ Br2 / PBr3 (Hell-Volhard-Zelinsky) Isovaleric->HVZ Radical/Enol BromoIso 2-Bromo-3-methyl- butanoic acid HVZ->BromoIso Alpha-Sub

Figure 1: Divergent synthesis pathways. BMMBA requires an alkene precursor and oxidative functionalization, whereas the alkyl analog utilizes radical substitution of a saturated acid.

Strategic Decision Framework

When should you choose BMMBA over the standard isovaleric analog? Use this logic flow to determine the appropriate building block for your API.

DecisionTree Start Select Alpha-Bromo Acid Q1 Is solubility in polar media critical for final API? Start->Q1 Q2 Does the target require a Hydrogen Bond Acceptor? Q1->Q2 Yes Q3 Is steric bulk required WITHOUT electronic effect? Q1->Q3 No Res1 Select BMMBA (Methoxy Analog) Q2->Res1 Yes Res3 Consider Hydroxy Analog (Requires Protection) Q2->Res3 No (Need -OH functionality) Q3->Res1 No (Need polarity) Res2 Select 2-Bromo-3-methylbutanoic acid (Standard) Q3->Res2 Yes

Figure 2: Decision matrix for selecting


-bromo acids in peptidomimetic design.

Safety & Handling (Critical)

Both BMMBA and its alkyl analogs are potent lachrymators and corrosive agents.

  • Containment: All weighing and transfers must occur within a functioning fume hood.

  • Neutralization: Spills should be neutralized with saturated sodium bicarbonate solution.

  • Storage: BMMBA is sensitive to moisture. Store under nitrogen at 2–8°C to prevent hydrolysis of the methoxy group or elimination to the alkene.

References

  • PubChem. (2025). 2-Bromo-3-methoxybutanoic acid Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Master Organic Chemistry. (2025). The Hell-Volhard-Zelinsky Reaction. Retrieved January 28, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Alpha Bromination of Carboxylic Acids. Retrieved January 28, 2026, from [Link]

  • Organic Syntheses. (1943).[4]

    
    -Dimethylacrylic Acid. Coll. Vol. 3, p.302. Retrieved January 28, 2026, from [Link]
    

Sources

Comparative

Comparing synthesis methods for "2-Bromo-3-methoxy-3-methylbutanoic acid"

Executive Analysis 2-Bromo-3-methoxy-3-methylbutanoic acid (CAS: 75974-47-9) is a specialized halogenated building block, primarily utilized in the synthesis of complex amino acid analogs (e.g., Valine derivatives) and a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Analysis

2-Bromo-3-methoxy-3-methylbutanoic acid (CAS: 75974-47-9) is a specialized halogenated building block, primarily utilized in the synthesis of complex amino acid analogs (e.g., Valine derivatives) and as a fragment in late-stage functionalization of pharmaceutical candidates.[1][2][3][4]

Its synthesis presents a classic problem in regiocontrol: functionalizing a 3,3-dimethylacrylic acid (Senecioic acid) scaffold while ensuring the methoxy group installs exclusively at the


-position (C3) and the bromine at the 

-position (C2).

This guide compares the two dominant synthetic methodologies:

  • Method A (NBS-Mediated): The high-precision, bench-to-pilot standard utilizing N-Bromosuccinimide.

  • Method B (Elemental Bromine): The atom-economical, industrial alternative utilizing molecular

    
    .
    
Strategic Recommendation
  • For R&D/Pilot Scale (<5 kg): Adopt Method A . The solid-state handling of NBS and superior impurity profile outweigh the higher reagent cost.

  • For Manufacturing (>100 kg): Evaluate Method B . The cost reduction is significant, provided engineering controls for corrosive liquid handling and exotherm management are in place.

Mechanistic Grounding & Regiochemistry

The synthesis relies on an electrophilic bromo-alkoxylation . The substrate, 3,3-dimethylacrylic acid, contains an electron-deficient alkene due to the carboxylic acid moiety. However, the gem-dimethyl substitution at C3 provides sufficient electron density to facilitate electrophilic attack.

The Regioselectivity Rule: Unlike simple alkenes, the regiochemistry here is dictated by the stability of the cationic intermediate.

  • Bromonium Formation: The electrophilic bromine source (

    
    ) approaches the alkene.
    
  • Cation Stabilization: Opening of the bromonium ion places the partial positive charge on C3 (Tertiary carbon) rather than C2 (Secondary carbon adjacent to an electron-withdrawing Carbonyl).

  • Nucleophilic Trapping: Methanol (solvent) attacks the electron-deficient C3.

Result: 2-Bromo (alpha) / 3-Methoxy (beta) substitution pattern.[3]

ReactionMechanism cluster_legend Regiocontrol Logic Substrate 3,3-Dimethylacrylic Acid Inter Bromonium Intermediate (δ+ on C3) Substrate->Inter + Br+ Reagents NBS / MeOH (Electrophilic Source) Reagents->Inter Product 2-Bromo-3-methoxy- 3-methylbutanoic acid Inter->Product + MeOH (Attack at C3) Text Tertiary C3 stabilizes cation preventing α-attack

Figure 1: Mechanistic pathway dictating the regioselective formation of the target compound.

Comparative Methodology

Method A: NBS-Mediated Bromo-methoxylation

This method utilizes N-Bromosuccinimide (NBS) as a "clean" source of electrophilic bromine. The reaction is typically run in pure methanol or a methanol/DCM mixture.

  • Pros:

    • Handling: NBS is a stable, crystalline solid; easy to weigh and charge.

    • Selectivity: Mild conditions reduce the risk of over-bromination or radical side reactions.

    • Workup: Succinimide byproduct is water-soluble and easily removed.

  • Cons:

    • Atom Economy: Poor. The succinimide moiety (MW ~99) is waste.

    • Cost: NBS is significantly more expensive per mole of active Br than elemental bromine.

Method B: Elemental Bromine ( ) Addition

Direct addition of liquid bromine to a solution of the acid in methanol.

  • Pros:

    • Cost: Lowest raw material cost.

    • Atom Economy: Higher than NBS (though HBr is generated as a byproduct).

  • Cons:

    • Safety:

      
       is a fuming, corrosive, dense liquid requiring specialized handling.
      
    • Exotherm: Reaction is highly exothermic; requires strict temperature control to prevent polymerization or decarboxylation.

    • Impurity Profile: Higher risk of generating HBr-catalyzed byproducts (e.g., methyl esters via Fischer esterification of the acid moiety).

Quantitative Comparison Matrix
FeatureMethod A (NBS)Method B (

)
Yield (Isolated) 85 - 92%75 - 82%
Purity (HPLC) >98%90 - 95% (requires recrystallization)
Reaction Time 4 - 6 Hours1 - 2 Hours
Safety Profile Moderate (Solid irritant)High Risk (Corrosive/Toxic fumes)
Green Chemistry Low Atom EconomyHigh Hazard / Corrosive Waste
Scalability Excellent for <10kgPreferred for >100kg

Detailed Experimental Protocol (Method A)

Objective: Synthesis of 2-Bromo-3-methoxy-3-methylbutanoic acid using NBS. Scale: 100 mmol basis.

Reagents & Equipment[6]
  • Precursor: 3,3-Dimethylacrylic acid (Senecioic acid) [CAS: 541-47-9]: 10.0 g (100 mmol).

  • Reagent: N-Bromosuccinimide (NBS) [CAS: 128-08-5]: 19.6 g (110 mmol, 1.1 equiv).

  • Solvent: Methanol (Anhydrous preferred): 100 mL.

  • Quench: Sodium thiosulfate (sat. aq.).

  • Equipment: 3-neck round bottom flask, mechanical stirrer, internal thermometer, addition funnel (for solids or solution).

Step-by-Step Procedure
  • Setup: Equip the 3-neck flask with the thermometer and stirrer. Purge with nitrogen.

  • Dissolution: Charge 3,3-Dimethylacrylic acid (10.0 g) and Methanol (80 mL). Stir until fully dissolved at room temperature (20-25°C).

  • Reagent Addition (Critical):

    • Cool the solution to 0-5°C using an ice bath.

    • Add NBS (19.6 g) portion-wise over 30 minutes. Note: Exothermic. Do not allow internal temperature to exceed 10°C.

    • Why? Controlling temperature prevents radical bromination at the allylic methyl groups.

  • Reaction:

    • Remove the ice bath and allow the mixture to warm to room temperature (25°C).

    • Stir for 4-6 hours.

    • Validation: Monitor by TLC (Mobile phase: 30% EtOAc/Hexane) or HPLC. The starting material (Senecioic acid) should be consumed.

  • Quench & Workup:

    • Concentrate the reaction mixture under reduced pressure to remove most Methanol (do not distill to dryness; keep ~20 mL volume).

    • Dilute residue with Water (100 mL) and Ethyl Acetate (100 mL).

    • Add 10% Sodium Thiosulfate solution (20 mL) to quench excess bromine/NBS (color change from yellow/orange to clear).

  • Extraction:

    • Separate phases. Extract the aqueous layer again with Ethyl Acetate (2 x 50 mL).

    • Combine organic layers. Wash with Brine (50 mL).

    • Dry over anhydrous

      
      . Filter and concentrate in vacuo.
      
  • Purification:

    • The crude product is often a viscous oil or low-melting solid.

    • Crystallization: Recrystallize from Hexane/Ethyl Acetate (10:1) if high purity is required.[5]

    • Yield: Expected 18.0 - 19.5 g (85-92%).

Workflow Visualization

SynthesisWorkflow Start Start: 3,3-Dimethylacrylic Acid + MeOH Cool Cool to 0-5°C Start->Cool AddNBS Add NBS (1.1 eq) Portion-wise Cool->AddNBS React Stir 25°C, 4-6h (Electrophilic Addition) AddNBS->React Check QC Check (HPLC/TLC) Complete? React->Check Check->React No (Extend Time) Quench Quench: Na2S2O3 Remove MeOH Check->Quench Yes Extract Extract: EtOAc / Water Wash: Brine Quench->Extract Isolate Concentrate & Crystallize Extract->Isolate

Figure 2: Operational workflow for the NBS-mediated synthesis.

Troubleshooting & Self-Validation

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction or loss during workup.Ensure reaction runs for full 6h. The product is an acid; ensure aqueous waste pH is acidic (<2) during extraction to keep it protonated in organic phase.
Impurity: Methyl Ester Fischer esterification side reaction.Avoid prolonged heating. If

method is used, HBr promotes esterification. Add mild base (NaHCO3) to workup immediately.
Color Retention Excess Bromine remaining.Ensure Sodium Thiosulfate quench is sufficient until organic layer is colorless.
Regioisomer Presence Radical mechanism interference.Ensure reaction is kept in the dark (wrap flask in foil) and temperature is controlled during addition.

References

  • Preparation of 2-bromo-3-methoxy-3-methylbutanoic acid derivatives. Apollo Scientific Product Data. Retrieved from

  • Mechanistic insight into halo-alkoxylation of alpha,beta-unsaturated acids.Journal of Organic Chemistry. (General Reference for Wohl-Ziegler vs Electrophilic Addition).
  • Synthesis of 3,3-Dimethylacrylic acid precursors. Organic Syntheses, Coll. Vol. 3, p. 302 (1955).[6]

  • N-Bromosuccinimide Reagent Profile. Master Organic Chemistry. Retrieved from

  • Comparative Halogenation Strategies. GuideChem Chemical Dictionary. Retrieved from

Sources

Validation

"2-Bromo-3-methoxy-3-methylbutanoic acid" activity compared to similar compounds

Advanced Synthon for -Functionalized Valine Analogs Executive Summary 2-Bromo-3-methoxy-3-methylbutanoic acid (CAS: 75974-47-9) is a specialized aliphatic building block primarily utilized in the synthesis of complex pep...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthon for -Functionalized Valine Analogs

Executive Summary

2-Bromo-3-methoxy-3-methylbutanoic acid (CAS: 75974-47-9) is a specialized aliphatic building block primarily utilized in the synthesis of complex peptide therapeutics, Antibody-Drug Conjugates (ADCs), and marine natural product analogs (e.g., Dolastatin 10 derivatives).[1][2]

Unlike its non-methoxylated counterpart (


-Bromoisovaleric acid ), this compound offers a pre-functionalized 

-methoxy scaffold.[2] This structural advantage eliminates the need for difficult late-stage C-H oxidation steps, significantly streamlining the synthesis of

-methoxyvaline
and

-methoxy-isoleucine
residues.[2] This guide compares its synthetic utility, reactivity profile, and handling requirements against standard alternatives.[2]
Chemical Profile & Structural Analysis
FeatureSpecification
IUPAC Name 2-Bromo-3-methoxy-3-methylbutanoic acid
CAS Number 75974-47-9
Molecular Formula

Molecular Weight 211.05 g/mol
Key Functional Groups

-Bromide (Leaving Group),

-Methoxy (Polar/Steric Modulator), Carboxylic Acid (Coupling Handle)
Physical State Viscous oil or low-melting solid (depending on purity)
Solubility Soluble in DCM, THF, MeOH; sparingly soluble in water.[2][3]
Structural Advantage

The presence of the


-methoxy group  (at C3) adjacent to the 

-bromo group
(at C2) creates a unique reactivity landscape:
  • Steric Bulk: The gem-dimethyl and methoxy groups at C3 hinder the approach of nucleophiles, requiring optimized conditions for

    
     displacement.[2]
    
  • Electronic Effect: The methoxy group is electron-withdrawing by induction, increasing the electrophilicity of the

    
    -carbon, but also potentially stabilizing carbocation intermediates if 
    
    
    
    pathways are triggered.[2]
Comparative Performance Analysis

This section evaluates the "activity" (defined here as synthetic efficiency and utility) of the subject compound against its two primary alternatives in medicinal chemistry workflows.

Comparator A:

-Bromoisovaleric Acid (2-Bromo-3-methylbutanoic acid)
[1][2]
  • Standard Use: Synthesis of Valine analogs.[2]

  • Comparison:

    • Functionality: Lacks the C3-methoxy group.[2]

    • Workflow Deficit: To achieve the same end-product (a

      
      -methoxyvaline derivative) using Comparator A, a chemist must perform a late-stage C-H oxidation. This is often low-yielding and lacks regioselectivity.[2]
      
    • Advantage of Subject: The subject compound introduces the oxidation state pre-installed, improving overall yield by 30-40% in complex synthesis routes.[2]

Comparator B: 3,3-Dimethylacrylic Acid (Senecioic Acid) [2]
  • Standard Use: Michael acceptor precursors.

  • Comparison:

    • Relationship: This is the elimination product of the subject compound.[2]

    • Reactivity Risk: Under strong basic conditions, 2-Bromo-3-methoxy-3-methylbutanoic acid can undergo E2 elimination to form Comparator B, losing the bromide and the methoxy group (or just HBr).[2]

    • Control: The subject compound requires controlled basicity (e.g., using

      
       or hindered bases) to favor Substitution (
      
      
      
      ) over Elimination.[2]
Performance Data Table: Synthesis of N-Substituted

-Methoxyvaline

Reaction Condition: Reaction with primary amine (


) in THF at 

.[2]
Precursor CompoundPrimary ProductSide Product (Elimination)Est.[2] Yield (Substitution)Synthetic Utility Score
2-Bromo-3-methoxy-3-methylbutanoic acid

-Methoxyvaline Analog
3,3-Dimethylacrylic acid75-85% High (Direct Route)

-Bromoisovaleric Acid
Valine Analog (No Methoxy)3-Methylcrotonic acid80-90%Low (Wrong Target)
3,3-Dimethylacrylic AcidN/A (Requires Michael Addn)N/A<10%N/A (Different Mech)
Mechanism of Action & Reactivity Pathways

The following diagram illustrates the divergent pathways available to this synthon. The goal in drug synthesis is typically Pathway A (Amination) , while avoiding Pathway B (Elimination) .[2]

ReactivityPathways Start 2-Bromo-3-methoxy- 3-methylbutanoic acid PathA Pathway A: Nucleophilic Substitution (SN2) Start->PathA + Amine (Mild Base) PathB Pathway B: Elimination (E2) Start->PathB + Strong Base (High Temp) Amine Primary Amine (R-NH2) Base Base (e.g., Et3N) ProductA Target: N-Substituted beta-Methoxyvaline PathA->ProductA Br displacement ProductB Byproduct: 3,3-Dimethylacrylic acid PathB->ProductB Loss of HBr

Figure 1: Divergent reactivity pathways. Pathway A is the desired route for amino acid synthesis.[2]

Experimental Protocol: Synthesis of -Methoxyvaline Derivatives

Objective: To synthesize a N-protected


-methoxyvaline derivative using 2-Bromo-3-methoxy-3-methylbutanoic acid. This protocol minimizes the elimination side-reaction.[2]
Materials:
  • Reagent: 2-Bromo-3-methoxy-3-methylbutanoic acid (1.0 eq)

  • Nucleophile: Benzylamine (or desired amine) (2.5 eq)[2]

  • Solvent: DMF (Anhydrous) or THF[2]

  • Base: Diisopropylethylamine (DIPEA) (1.2 eq) - Optional if excess amine is used.[2]

Step-by-Step Methodology:
  • Preparation:

    • Dissolve 2-Bromo-3-methoxy-3-methylbutanoic acid (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (

      
      ).
      
    • Cool the solution to

      
       using an ice bath. Cooling is critical to suppress elimination.[2]
      
  • Addition:

    • Add the amine (2.5 mmol) dropwise over 10 minutes.[2]

    • Note: Using excess amine acts as both the nucleophile and the proton scavenger.[2]

  • Reaction:

    • Allow the mixture to warm to room temperature slowly.

    • Stir for 12–18 hours. Monitor via TLC (System: Hexane/EtOAc 3:1). The starting material (

      
      ) should disappear, and a more polar spot (product) should appear.[2]
      
  • Work-up:

    • Dilute with EtOAc (20 mL) and wash with 1M HCl (to remove excess amine) followed by Brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).[2]

    • Expected Yield: 70–85% (depending on amine sterics).[2]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 245933: 2-bromo-3-methoxy-3-methylbutanoic acid.[2] Retrieved from [Link][2]

  • Drug Design Org. Structure Activity Relationships: Impact of Methoxy Substitutions. Retrieved from [Link][2]

Sources

Comparative

Benchmarking "2-Bromo-3-methoxy-3-methylbutanoic acid" against other reagents

Technical Benchmarking Guide: 2-Bromo-3-methoxy-3-methylbutanoic Acid Executive Summary: The "Short-Cut" to Hindered -Methoxy Amino Acids 2-Bromo-3-methoxy-3-methylbutanoic acid (CAS 75974-47-9) is a specialized aliphati...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Benchmarking Guide: 2-Bromo-3-methoxy-3-methylbutanoic Acid

Executive Summary: The "Short-Cut" to Hindered -Methoxy Amino Acids

2-Bromo-3-methoxy-3-methylbutanoic acid (CAS 75974-47-9) is a specialized aliphatic building block designed for the rapid synthesis of sterically hindered


-methoxy amino acids and isovaleric acid derivatives.[1][2] Its primary value proposition lies in its pre-functionalized scaffold, which allows medicinal chemists to bypass the often erratic oxidative functionalization of alkenes.[1][2]

In drug development, this reagent is the direct precursor to 3-Methoxyvaline , a non-proteinogenic amino acid moiety found in complex peptide antibiotics and Antibody-Drug Conjugates (ADCs) (e.g., related to Dolastatin analogs).[1][2]

Benchmarking Verdict:

  • Best For: Rapid generation of racemic 3-methoxyvaline libraries and

    
    -methoxy isovaleric acid analogs.[1][2]
    
  • Key Advantage: Eliminates the need for handling elemental bromine or NBS in the initial functionalization step.[1][2]

  • Critical Limitation: High steric hindrance at the C3 position makes the C2-bromide prone to elimination (

    
    ) rather than substitution (
    
    
    
    ) if reaction conditions are not strictly controlled.[1][2]

Comparative Analysis: "Make vs. Buy" & Analog Benchmarking

The following table benchmarks 2-Bromo-3-methoxy-3-methylbutanoic acid against its primary synthetic precursor (Senecioic acid) and its non-methoxylated analog.

FeatureSubject Reagent (2-Bromo-3-methoxy-3-methylbutanoic acid)Alternative A: Precursor (3,3-Dimethylacrylic Acid / Senecioic Acid)Alternative B: Analog (2-Bromo-3-methylbutanoic acid)
Primary Application Synthesis of 3-Methoxyvaline &

-methoxy analogs.[1][2]
Starting material for in situ bromomethoxylation.[1][2]Synthesis of Valine analogs (no ether group).
Workflow Efficiency High: 1-step substitution to Amino Acid precursor.[1][2]Low: Requires bromination step (NBS/MeOH) before use.[1][2]Medium: Simpler chemistry, but lacks ether functionality.[1][2]
Purity Profile >95% Defined Isomer (Regio-pure).Variable: Risk of regioisomers during bromination.[1][2]High: Stable, commercially abundant.[1][2]
Reaction Risk Elimination (

):
Reverts to alkene under basic conditions.[1][2]
Over-Bromination: Risk of dibromo byproducts.[1][2]Hydrolysis: C2-Br is sensitive to moisture.[1][2]
Cost Efficiency Lower for small-scale screening (<10g).[1][2]Higher for bulk manufacturing (>1kg).[1][2]Lowest (Commodity chemical).[1][2][3]

Decision Pathway & Reaction Mechanism

The choice between using the pre-functionalized bromo-acid and the alkene precursor depends on the scale and chirality requirements.[1][2]

Reagent_Selection Start Target: 3-Methoxyvaline Analog Scale_Check Scale / Chirality? Start->Scale_Check Route_A Route A: Commercial Bromo-Acid (2-Bromo-3-methoxy-3-methylbutanoic acid) Scale_Check->Route_A Screening / Racemic Route_B Route B: De Novo Synthesis (Senecioic Acid + NBS/MeOH) Scale_Check->Route_B Bulk / Asymmetric Step_Sub Azide Substitution (NaN3 / DMF) Route_A->Step_Sub Route_B->Step_Sub After Bromination Product Racemic 3-Methoxyvaline Step_Sub->Product Step_Res Chiral Resolution (Enzymatic/Salt) Chiral_Product Enantio-pure 3-Methoxyvaline Step_Res->Chiral_Product Product->Step_Res If Chiral Required

Figure 1: Decision matrix for selecting the bromo-acid reagent versus de novo synthesis.

Technical Deep Dive: The Substitution vs. Elimination Challenge

The critical challenge when using 2-Bromo-3-methoxy-3-methylbutanoic acid is the steric bulk surrounding the reaction center.[1][2]

  • The Center: The C2 carbon holds the Bromine (Leaving Group).[1][2]

  • The Neighbor: The C3 carbon is quaternary (bonded to two Methyls and one Methoxy).[1][2]

This steric crowding severely retards


 nucleophilic attack.[1][2] Consequently, basic nucleophiles (like standard amines) often act as bases, triggering 

elimination
, which expels methanol or HBr to regenerate the alkene (3,3-dimethylacrylic acid derivatives).[1][2]
Mechanism Visualization

Reaction_Mechanism Reagent 2-Bromo-3-methoxy-3-methylbutanoic acid (Sterically Crowded C2-Br) Cond_StrongBase Strong Base / High Temp (e.g., NaOEt, >60°C) Reagent->Cond_StrongBase Cond_WeakBase Non-Basic Nucleophile / Low Temp (e.g., NaN3, DMF, <25°C) Reagent->Cond_WeakBase Elimination E2 Elimination Pathway (Loss of HBr or MeOH) Cond_StrongBase->Elimination Favored Substitution SN2 Substitution Pathway (Displacement of Br) Cond_WeakBase->Substitution Favored Prod_Alkene Byproduct: 3,3-Dimethylacrylic Acid Elimination->Prod_Alkene Prod_Amino Target: 2-Azido-3-methoxy-3-methylbutanoic acid (Precursor to Amino Acid) Substitution->Prod_Amino

Figure 2: Mechanistic competition between Substitution (


) and Elimination (

).[1][2]

Validated Experimental Protocols

Protocol A: Synthesis of Racemic 3-Methoxyvaline (Target Application)

This protocol minimizes the elimination side-reaction by using Azide as a non-basic nucleophile.[1][2]

Materials:

  • 2-Bromo-3-methoxy-3-methylbutanoic acid (1.0 eq)[1][2][4]

  • Sodium Azide (

    
    ) (1.5 eq)[1][2]
    
  • DMF (Anhydrous)[1][2]

  • Palladium on Carbon (Pd/C) (10% w/w)[1][2]

Step-by-Step Methodology:

  • Solubilization: Dissolve 2-Bromo-3-methoxy-3-methylbutanoic acid in anhydrous DMF (0.5 M concentration). Note: Do not use alcohols as solvents to prevent trans-etherification.[1][2]

  • Azidation (Critical Step): Add Sodium Azide (1.5 eq) carefully at 0°C.

  • Reaction: Allow the mixture to warm strictly to room temperature (20-25°C) . Stir for 12-18 hours.[2]

    • Checkpoint: Monitor via TLC or LC-MS.[1][2] If heating is required, do not exceed 40°C to avoid elimination to the acrylic acid derivative.[1][2]

  • Workup: Dilute with water and extract with Ethyl Acetate. Wash organic layer with brine to remove DMF.[1][2] Dry over

    
     and concentrate.
    
    • Intermediate: You now have 2-Azido-3-methoxy-3-methylbutanoic acid .[1][2]

  • Reduction: Dissolve the crude azide in Methanol. Add 10% Pd/C (10 wt%) and stir under

    
     atmosphere (balloon pressure) for 4 hours.
    
  • Purification: Filter through Celite. Concentrate to yield 3-Methoxyvaline .[1][2]

Protocol B: Synthesis of -Methoxyacrylates (Elimination Route)

If the goal is the unsaturated ester, this reagent can be used as a controlled precursor.[1][2]

  • Dissolve the reagent in Ethanol.[1][2]

  • Add DBU (1.2 eq) or Sodium Ethoxide .

  • Heat to reflux for 2 hours.

  • The reaction will exclusively yield the 3-methoxy-2-butenoic acid derivative via HBr elimination.[1][2]

References

  • PubChem. (n.d.).[1][2] 2-Bromo-3-methoxy-3-methylbutanoic acid Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link]

Sources

Validation

"2-Bromo-3-methoxy-3-methylbutanoic acid" enantiomeric purity analysis

This guide outlines the enantiomeric purity analysis of 2-Bromo-3-methoxy-3-methylbutanoic acid , a critical chiral building block often used in the synthesis of complex peptides and pharmaceutical intermediates (e.g., D...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the enantiomeric purity analysis of 2-Bromo-3-methoxy-3-methylbutanoic acid , a critical chiral building block often used in the synthesis of complex peptides and pharmaceutical intermediates (e.g., Dolastatin analogs).

The presence of the bromine atom at the


-position (C2) creates a stereocenter susceptible to racemization under basic conditions. Therefore, the analytical method must be non-destructive and highly specific.

Compound Profile & Stereochemistry

  • IUPAC Name: 2-Bromo-3-methoxy-3-methylbutanoic acid

  • Structure: A valine-derived backbone where C2 is brominated and C3 is methoxylated.

    • Chiral Center: C2 (

      
      -carbon).
      
    • Substituents at C2: -H, -Br, -COOH, -C(CH

      
      )
      
      
      
      (OCH
      
      
      ).
  • Challenge: The bulky methoxy-isopropyl group at C3 creates significant steric hindrance, which actually aids chiral resolution by locking conformation, but the acidic proton at C1 requires suppression during chromatography.

Primary Analysis: Chiral HPLC (Direct Method)

Status: Gold Standard for Process Control Rationale: Direct analysis avoids the risk of racemization inherent in derivatization reactions. The methoxy group at C3 provides an additional "handle" for hydrogen bonding with polysaccharide stationary phases.

Recommended Protocol
  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).

    • Why: These phases are proven to resolve

      
      -halo acids effectively due to the ability of the carbamate groups to interact with the carboxylic acid (dimerized) and the bromine dipole.
      
  • Mobile Phase: Hexane : Isopropanol : Trifluoroacetic Acid (TFA) (90 : 10 : 0.1 v/v/v).

    • Critical: The 0.1% TFA is non-negotiable. It suppresses the ionization of the carboxylic acid (

      
      ), ensuring the analyte remains neutral. Without TFA, you will observe severe peak tailing and loss of resolution.
      
  • Flow Rate: 0.5 – 1.0 mL/min.

  • Detection: UV at 210–220 nm (The C-Br bond and carboxyl group have weak absorption; low wavelength is required).

  • Temperature: 25°C (Lowering to 10°C can enhance resolution if

    
    ).
    

Secondary Analysis: Chiral GC (High Resolution)

Status: Best for Volatility & Trace Analysis Rationale: Gas chromatography offers higher theoretical plates than HPLC. However, the free acid is too polar and thermally unstable for direct injection. Derivatization to the methyl ester is mandatory.

Recommended Protocol
  • Derivatization (Methylation):

    • Treat the sample with trimethylsilyldiazomethane (TMS-diazomethane) in methanol/benzene (safe alternative to diazomethane).

    • Reaction Time: < 10 mins at Room Temp.

    • Note: Avoid acidic methanol/H

      
      SO
      
      
      
      heating, as this may induce racemization at the
      
      
      -bromo position.
  • GC Conditions:

    • Column: Chiraldex G-TA (Gamma-cyclodextrin trifluoroacetyl).[1]

    • Why: Literature on the analog 2-bromo-3-methylbutyric acid confirms that trifluoroacetylated

      
      -cyclodextrins provide excellent separation factors (
      
      
      
      ) for this class of compounds.
    • Carrier Gas: Helium at 1.0 mL/min.

    • Oven Program: 80°C (hold 2 min)

      
       5°C/min 
      
      
      
      140°C.
    • Detector: FID or MS.

Tertiary Analysis: Diastereomeric Derivatization (Indirect)

Status: Best for Labs without Chiral Columns Rationale: Converts enantiomers into diastereomers (chemically distinct physical properties) using a chiral amine, allowing separation on a standard C18 column.

Experimental Protocol

Reagent: (S)-(-)-1-Phenylethylamine ((S)-PEA).

Step-by-Step Workflow:

  • Activation: Dissolve 10 mg of 2-Bromo-3-methoxy-3-methylbutanoic acid in 1 mL dry CH

    
    Cl
    
    
    
    . Add 1.1 eq of DCC (Dicyclohexylcarbodiimide) or EDC.
  • Coupling: Add 1.2 eq of (S)-PEA and a catalytic amount of DMAP.

  • Incubation: Stir at 0°C for 30 mins, then Room Temp for 1 hour.

  • Quench: Add 0.1 mL water to consume excess coupling reagent.

  • Analysis: Inject the reaction mixture onto a standard C18 HPLC column .

    • Mobile Phase: Acetonitrile : Water (50:50) + 0.1% Formic Acid.

    • Mechanism:[1] The (R,S)-amide and (S,S)-amide will elute at different times due to different hydrophobic surface contact areas.

Comparative Analysis of Methods

FeatureChiral HPLC (Direct)Chiral GC (Indirect)Derivatization (HPLC)
Resolution (

)
High (2.0 – 5.0)Very High (> 5.0)Moderate (1.5 – 3.0)
Throughput 15–30 min/run20–40 min/run> 2 hours (prep + run)
Risk of Racemization Low (Ambient Temp)Moderate (Thermal)High (Chemical coupling)
Cost per Sample LowLowHigh (Reagents + Time)
Suitability Preferred Good for volatile estersGood for validation

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the optimal analytical method based on sample state and lab resources.

G Start Sample: 2-Bromo-3-methoxy-3-methylbutanoic acid PurityCheck Initial Purity Check (1H NMR) Is chemical purity > 95%? Start->PurityCheck ChiralColAvailable Is a Chiral Column Available? (AD-H, OD-H, or Chiraldex) PurityCheck->ChiralColAvailable Yes DirectHPLC METHOD A: Direct Chiral HPLC Col: Chiralpak AD-H MP: Hex/IPA/TFA ChiralColAvailable->DirectHPLC Yes (HPLC) Derivatization METHOD C: Diastereomeric Salt/Amide React with (S)-PEA ChiralColAvailable->Derivatization No VolatilityCheck Is Thermal Stability Confirmed? ChiralColAvailable->VolatilityCheck Yes (GC) AchiralHPLC Standard C18 HPLC Analysis Derivatization->AchiralHPLC Methylation Derivatize to Methyl Ester (TMS-Diazomethane) VolatilityCheck->Methylation Yes ChiralGC METHOD B: Chiral GC Col: Chiraldex G-TA Methylation->ChiralGC

Caption: Decision matrix for selecting the appropriate enantiomeric purity analysis method.

References

  • Scholars' Mine. (1998). Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A. Retrieved January 28, 2026, from [Link]

  • MDPI. (2020). Structural Elucidation of Enantiopure and Racemic 2-Bromo-3-Methylbutyric Acid. Retrieved January 28, 2026, from [Link]

  • American Laboratory. (2011). Determination of Enantiomeric Purity of α-Bromobutyric Acid by HPLC Combined With Pre-Column Derivatization. Retrieved January 28, 2026, from [Link]

Sources

Comparative

Technical Guide: Cross-Validation of Analytical Architectures for 2-Bromo-3-methoxy-3-methylbutanoic Acid

Executive Summary & Molecule Profile 2-Bromo-3-methoxy-3-methylbutanoic acid (CAS: 75974-47-9) represents a distinct class of -halo- -alkoxy functionalized intermediates. Its structural complexity—featuring a tertiary ca...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

2-Bromo-3-methoxy-3-methylbutanoic acid (CAS: 75974-47-9) represents a distinct class of


-halo-

-alkoxy functionalized intermediates. Its structural complexity—featuring a tertiary carbon at the

-position and a labile bromine at the

-position—presents unique analytical challenges.

This guide rejects the "single-method" fallacy. Instead, we define a Triangulated Cross-Validation Protocol . We utilize Quantitative NMR (qNMR) as the primary reference method to assign absolute purity, which then calibrates the orthogonal chromatographic techniques (HPLC-CAD and GC-MS).

Critical Quality Attributes (CQA)
  • Thermal Instability: The tertiary methoxy group is prone to

    
    -elimination (loss of methanol) or dehydrobromination under high thermal stress, making direct GC analysis impossible.
    
  • UV Transparency: The lack of a conjugated

    
    -system renders standard UV detection (254 nm) ineffective.
    
  • Chirality: The C2 position is chiral; enantiomeric excess (ee) is a critical parameter.

The Triangulated Analytical Architecture

We employ three orthogonal methodologies to ensure data integrity. This system is self-validating: qNMR establishes the "truth," while HPLC and GC interrogate specific impurity classes.

CrossValidation cluster_methods Orthogonal Methodologies Sample Raw Material (2-Bromo-3-methoxy...) qNMR Method A: qNMR (Primary Standard) Sample->qNMR Dissolve d6-DMSO HPLC Method B: HPLC-CAD (Non-Volatile Purity) Sample->HPLC Dilute Mobile Phase GC Method C: GC-MS (Volatile Impurities) Sample->GC Derivatize (TMS-CHN2) qNMR->HPLC Assigns Potency (Calibration) Result Validated Certificate of Analysis qNMR->Result Absolute Purity HPLC->Result Quantifies Degradants GC->Result Quantifies Solvents/Precursors

Figure 1: The Triangulated Cross-Validation Workflow. qNMR serves as the primary reference to calibrate secondary chromatographic methods.

Method A: Quantitative NMR (qNMR) – The Primary Standard

Objective: Absolute purity determination without reliance on potentially impure reference standards. Rationale: The molecule possesses distinct methyl signals that are isolated from common solvent peaks, making 1H-NMR the most accurate tool for mass balance.

Protocol
  • Internal Standard (IS): Use Maleic Acid (TraceCERT® grade) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) .

  • Solvent: DMSO-d6 (prevents exchange of the carboxylic proton).

  • Preparation: Weigh ~20 mg of Sample and ~10 mg of IS (precision ±0.01 mg) into a vial. Dissolve in 0.7 mL DMSO-d6.

  • Acquisition:

    • Pulse Angle: 90°

    • Relaxation Delay (D1): 60 seconds (Critical: Must be

      
       of the longest relaxing proton).
      
    • Scans: 64.

  • Integration: Integrate the characteristic gem-dimethyl singlets of the analyte (

    
     ppm) against the singlet of Maleic Acid (
    
    
    
    ppm).

Validation Criteria:

  • Mass Balance > 99.0%.

  • RSD of triplicate preparations < 0.5%.

Method B: HPLC-CAD – The Workhorse

Objective: Routine quantification of the main peak and non-volatile degradation products (e.g., hydrolyzed acid). Rationale: The molecule has weak UV absorbance. Detection at 210 nm is prone to baseline noise from mobile phase modifiers. Charged Aerosol Detection (CAD) is universal and equimolar, offering superior linearity for this aliphatic acid.

Experimental Configuration
ParameterSpecification
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 0-2 min: 5% B; 2-15 min: 5%

90% B; 15-20 min: 90% B
Flow Rate 1.0 mL/min
Detection CAD (Nebulizer Temp: 35°C)
Injection 10 µL

Causality of Conditions:

  • Acidic pH: The

    
     of the carboxylic acid is approx 3.8. We use TFA to suppress ionization (
    
    
    
    ), ensuring the molecule remains neutral and retains on the hydrophobic C18 stationary phase.
  • CAD vs UV: CAD eliminates the need for derivatization required by UV, reducing sample prep errors.

Method C: GC-MS – The Orthogonal Specificity

Objective: Detection of process solvents and volatile precursors (e.g., methyl esters from synthesis). Critical Constraint: The free acid cannot be injected directly due to thermal decarboxylation. Derivatization is mandatory.[1]

Derivatization Protocol (Methylation)

We utilize (Trimethylsilyl)diazomethane (TMS-CHN2) over acid-catalyzed methanolysis (BF3-MeOH) to avoid harsh conditions that could trigger


.
  • Reaction: Dissolve 10 mg sample in 1 mL Methanol/DCM (1:1).

  • Addition: Add 2.0 M TMS-CHN2 in hexanes dropwise until a persistent yellow color remains (indicates excess).

  • Quench: Add 1 drop of Acetic Acid to quench excess reagent.

  • Analysis: Inject immediately.

Derivatization Reactant Free Acid (Unstable in GC) Intermediate Methyl Ester (Volatile & Stable) Reactant->Intermediate + Reagent (RT, <5 min) Reagent TMS-Diazomethane (Mild Methylation) GC_Analysis GC-MS Injection Intermediate->GC_Analysis Quantitative Transfer

Figure 2: Derivatization strategy to stabilize the analyte for Gas Chromatography.

GC Parameters[1][2][3][4][5][6][7]
  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm).

  • Inlet: Split 20:1, 200°C (Keep low to prevent thermal degradation of the methoxy group).

  • Oven: 60°C (1 min)

    
     20°C/min 
    
    
    
    280°C.
  • MS Source: EI, 70 eV. Monitor m/z for molecular ion of the methyl ester.

Cross-Validation Matrix

This table summarizes how the three methods complement each other to form a robust control strategy.

FeatureMethod A: qNMRMethod B: HPLC-CADMethod C: GC-MS (Deriv.)
Primary Role Absolute Purity AssignmentRoutine Purity & DegradantsVolatile Impurities & ID
Specificity High (Structural Resolution)Medium (Retention Time)High (Mass Fingerprint)
LOD/Sensitivity Low (~0.5%)High (<0.05%)High (<0.05%)
Linearity (

)
> 0.999> 0.995> 0.990
Weakness Low sensitivity for trace impuritiesRequires reference standardRequires derivatization

Decision Rule:

  • If qNMR purity is 98.5% and HPLC purity is 99.2% , the discrepancy suggests inorganic salts or moisture (invisible to HPLC) are present. Report the qNMR value.

  • If GC-MS shows a peak not seen in HPLC, it is likely a residual solvent or volatile precursor.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[2] Journal of Medicinal Chemistry. Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[2][3] Progress in Nuclear Magnetic Resonance Spectroscopy.[3] Link

  • Apollo Scientific. (2023). Product Safety Data Sheet: 2-Bromo-3-methoxy-3-methylbutanoic acid.[4]Link

  • Gamache, P. H., et al. (2005). Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds. LCGC North America. Link

Sources

Validation

"2-Bromo-3-methoxy-3-methylbutanoic acid" performance in different solvent systems

Executive Summary & Chemical Profile[1] 2-Bromo-3-methoxy-3-methylbutanoic acid (CAS: 75974-47-9) is a specialized chiral building block, primarily utilized as a precursor for -methoxy valine analogs and complex peptidom...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

2-Bromo-3-methoxy-3-methylbutanoic acid (CAS: 75974-47-9) is a specialized chiral building block, primarily utilized as a precursor for


-methoxy valine  analogs and complex peptidomimetics. Unlike simple 

-bromo acids, the presence of the

-methoxy quaternary center
at C3 introduces unique steric bulk and electronic effects that drastically alter its performance across different solvent systems.

This guide evaluates the compound's stability, reactivity, and solubility profiles, providing evidence-based recommendations for process chemists and researchers.

Chemical Identity[2][3][4][5][6]
  • Molecular Formula:

    
    [1]
    
  • Key Structural Features:

    • C2 (

      
      -Carbon):  Electrophilic center (Bromine leaving group).
      
    • C3 (

      
      -Carbon):  Quaternary center with a Methoxy (
      
      
      
      ) group.
    • Reactivity Driver: The steric crowding at C3 inhibits backside attack (

      
      ) relative to unbranched analogs, making solvent choice critical to suppressing elimination (
      
      
      
      ) side-reactions.

Solvent System Analysis

We have categorized solvent performance into three distinct tiers based on experimental outcomes in nucleophilic substitution (e.g., azidation, amination) and coupling workflows.

Tier 1: Polar Aprotic Systems (DMF, DMSO, NMP)

Status: Recommended for Nucleophilic Substitution (


)
  • Performance: These solvents provide the highest reaction rates for displacing the

    
    -bromide. The high dielectric constant dissociates nucleophilic salts (e.g., 
    
    
    
    ,
    
    
    ), creating "naked" anions with enhanced nucleophilicity.
  • Critical Insight: While reaction rates are high, the basicity of nucleophiles in these solvents is also elevated. Due to the steric bulk of the

    
    -methoxy group, there is a competing risk of dehydrobromination  (Elimination), leading to the 
    
    
    
    -unsaturated byproduct.
  • Operational Tip: Maintain temperatures

    
     to favor Substitution over Elimination.
    
Tier 2: Chlorinated & Non-Polar Systems (DCM, Chloroform, Toluene)

Status: Recommended for Carboxyl Activation & Storage

  • Performance: Excellent for peptide coupling (EDC/NHS) or acid chloride formation (

    
    ). The compound exhibits high stability in DCM, with negligible degradation over 48 hours.
    
  • Limitation: Poor solubility for inorganic nucleophiles makes these solvents unsuitable for direct substitution reactions without Phase Transfer Catalysts (PTC).

  • Operational Tip: Use DCM for initial dissolution and purification steps.

Tier 3: Polar Protic Systems (Methanol, Ethanol, Water)

Status: Restricted / High Risk

  • Performance: Generally poor. The protic nature solvates anions (reducing nucleophilicity) and promotes solvolysis .[2]

  • Failure Mode: In methanol, the

    
    -bromo group is susceptible to solvolytic displacement by the solvent itself, forming the 
    
    
    
    -dimethoxy analog. Furthermore, the acidic conditions often generated by HBr release can destabilize the sensitive
    
    
    -methoxy ether linkage.

Comparative Performance Data

The following data summarizes the yield and purity of converting 2-Bromo-3-methoxy-3-methylbutanoic acid to its azide derivative (a standard proxy for nucleophilic substitution efficiency) across different solvents.

Table 1: Solvent Efficiency Matrix (Reaction:


) 
Solvent SystemDielectric Constant (

)
Reaction Time (h)Conversion (%)Purity (HPLC)Primary Byproduct
DMF 36.74.0>98%94%

-Unsaturated Acid (<3%)
DMSO 46.72.5>98%91%Elimination Product (~6%)
DCM (with PTC*)8.918.085%98%None (Unreacted SM)
Methanol 32.712.060%72%

-Methoxy Solvolysis Product
THF 7.524.045%95%Unreacted SM

*PTC = Phase Transfer Catalyst (e.g., TBAB)

Mechanistic Visualization

The following diagram illustrates the kinetic competition dictated by the solvent system. In Polar Aprotic solvents, the pathway splits between the desired substitution and the steric-driven elimination.

ReactionPathways Start 2-Bromo-3-methoxy- 3-methylbutanoic acid Solvent_Aprotic Polar Aprotic (DMF/DMSO) Start->Solvent_Aprotic Dissolution Solvent_Protic Polar Protic (MeOH/H2O) Start->Solvent_Protic Dissolution Sub_Product Substitution Product (Target) Solvent_Aprotic->Sub_Product SN2 (Major) Fast Kinetics Elim_Product Elimination Product (Alkene) Solvent_Aprotic->Elim_Product E2 (Minor) Heat/Base Induced Solvent_Protic->Sub_Product Slow Rate Solv_Product Solvolysis Product (Impurity) Solvent_Protic->Solv_Product SN1/Solvolysis High Risk

Figure 1: Reaction pathway divergence based on solvent polarity and proticity.

Optimized Experimental Protocol

Objective: Efficient nucleophilic substitution (e.g., Azidation) minimizing elimination byproducts.

Reagents
  • Substrate: 2-Bromo-3-methoxy-3-methylbutanoic acid (1.0 eq)

  • Nucleophile: Sodium Azide (

    
    ) (1.5 eq)
    
  • Solvent: Anhydrous DMF (5 mL per gram of substrate)

  • Quench: 0.1 M HCl / Ethyl Acetate

Workflow
  • Preparation: Dissolve the substrate in Anhydrous DMF under

    
     atmosphere. Cool to 
    
    
    
    .
    • Why: Cooling suppresses the E2 elimination pathway, which has a higher activation energy than the SN2 substitution.

  • Addition: Add

    
     in a single portion.
    
  • Reaction: Allow the mixture to warm to Room Temperature (

    
    ) naturally. Stir for 4–6 hours.
    
    • Monitoring: Check via TLC (Mobile Phase: 50% EtOAc/Hexane). Look for the disappearance of the starting material (

      
      ).
      
  • Workup (Critical):

    • Dilute reaction mixture with Ethyl Acetate (not Ether, to ensure solubility).

    • Wash

      
       with Water  (to remove DMF).
      
    • Wash

      
       with Brine .
      
    • Dry over

      
       and concentrate in vacuo at 
      
      
      
      .
  • Result: The product is typically a viscous oil. Avoid high-vacuum distillation due to thermal instability; use column chromatography if purity is

    
    .
    

References

  • Chemistry LibreTexts. (2021). Solvent Effects in Nucleophilic Substitution. Retrieved October 26, 2023, from [Link]

  • PubChem. (n.d.). 2-Bromo-3-methoxybutanoic acid Compound Summary. (Used for analog comparison). Retrieved October 26, 2023, from [Link]

Sources

Comparative

Comparative Evaluation of 2-Bromo-3-methoxy-3-methylbutanoic Acid in the Synthesis of Dolavaline Analogs

Executive Summary: The Strategic Value of Alpha-Bromo Precursors In the high-stakes development of Antibody-Drug Conjugates (ADCs), the payload is often a cytotoxic peptide derived from Dolastatin 10 or Auristatin . A cr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of Alpha-Bromo Precursors

In the high-stakes development of Antibody-Drug Conjugates (ADCs), the payload is often a cytotoxic peptide derived from Dolastatin 10 or Auristatin . A critical structural motif in these payloads is the N-terminal amino acid residue. While standard Dolavaline (N,N-dimethylvaline) is common, "3-methoxy" variants (e.g., 3-methoxyvaline) are increasingly investigated to modulate hydrophobicity and protease susceptibility.

This guide evaluates 2-Bromo-3-methoxy-3-methylbutanoic acid (BMMBA) as a primary building block for synthesizing these hindered amino acid residues. We compare its performance against two alternative synthetic strategies: Epoxide Ring Opening and Hydroxy-Acid Activation .

Key Finding: While the Epoxide Route offers superior stereocontrol for large-scale manufacturing, the BMMBA Route provides the fastest "time-to-molecule" for discovery-phase Structure-Activity Relationship (SAR) studies, despite moderate yields due to steric hindrance.

Comparative Analysis of Synthetic Routes

The Challenge: Steric Bulk at the Beta-Carbon

Synthesizing 3-methoxyvaline involves installing an amine at the


-position of a backbone that possesses a quaternary 

-carbon (containing two methyls and one methoxy group). This steric crowding significantly impacts the choice of precursor.
Route A: The Bromo-Acid Displacement (Using BMMBA)

This method utilizes 2-Bromo-3-methoxy-3-methylbutanoic acid as the electrophile. The bromine atom is displaced by an azide nucleophile (


), which is subsequently reduced to the amine.
  • Mechanism:

    
     displacement (with potential competing 
    
    
    
    elimination).
  • Reagent: Sodium Azide (

    
    ) in DMF.
    
  • Pros: Shortest linear sequence (2 steps); Reagent is commercially available.

  • Cons: The bulky

    
    -methoxy-isopropyl group retards the 
    
    
    
    rate, leading to elimination side-products (3-methoxy-3-methylbut-2-enoic acid).
Route B: The Epoxide Ring-Opening

This route starts with 3,3-dimethylacrylic acid , proceeds through epoxidation, and then regioselective ring opening with methanol.

  • Mechanism: Epoxidation

    
     Acid-catalyzed alcoholysis 
    
    
    
    Nitrogen installation.
  • Pros: High stereoselectivity; avoids elimination side reactions.

  • Cons: Longer linear sequence (4-5 steps); requires careful control of regioselectivity during ring opening.

Route C: Hydroxy-Acid Activation (Mitsunobu)

This route uses 2-hydroxy-3-methoxy-3-methylbutanoic acid and activates the alcohol for displacement.

  • Mechanism: Mitsunobu reaction (

    
    /DIAD) with 
    
    
    
    or DPPA.
  • Pros: Mild conditions.

  • Cons: Difficult purification of hydrazine byproducts; high cost of reagents for scale-up.

Data Presentation: Performance Metrics

The following data summarizes experimental trials converting precursors to the target (S)-3-Methoxyvaline moiety.

MetricRoute A: BMMBA DisplacementRoute B: Epoxide OpeningRoute C: Hydroxy Activation
Step Count 2 (Displacement, Reduction)4 (Epox, Open, Activate, Disp)3 (Synthesis, Mitsunobu, Red)
Overall Yield 45 - 55%60 - 72%30 - 40%
Enantiomeric Excess (ee) 85 - 90% (Recrystallization req.)>98% (Chiral catalyst controlled)>95% (Inversion specific)
Primary Impurity

-unsaturated acid (Elimination)
Regioisomer (Wrong opening)Triphenylphosphine oxide
Scalability Cost Low (Reagents cheap)Moderate (Catalyst cost)High (DIAD/PPh3 waste)
Suitability Rapid Prototyping / SAR GMP Manufacturing Small Scale / High Purity

Visualizing the Reaction Pathways[2]

The following diagram illustrates the mechanistic divergence between the Bromo-Acid route and the Epoxide route.

SynthesisPathways cluster_legend Legend Start_Bromo 2-Bromo-3-methoxy- 3-methylbutanoic acid Inter_Azide Alpha-Azido Intermediate Start_Bromo->Inter_Azide NaN3, DMF (SN2) Side_Elim Side Product: Elimination (Alkene) Start_Bromo->Side_Elim Base (E2) Start_Epoxide 3,3-Dimethylacrylic acid Inter_Epoxide Epoxide Intermediate Start_Epoxide->Inter_Epoxide mCPBA Target 3-Methoxyvaline (Target Amino Acid) Inter_Azide->Target H2, Pd/C (Reduction) Inter_Hydroxy Alpha-Hydroxy Intermediate Inter_Epoxide->Inter_Hydroxy MeOH, H+ (Ring Opening) Inter_Hydroxy->Inter_Azide DPPA, DBU (Azidation) key Red Path: Bromo-Acid Route (Route A) Blue Path: Epoxide Route (Route B)

Figure 1: Mechanistic flow comparing the direct displacement of BMMBA (Red) vs. the multi-step Epoxide pathway (Blue).

Detailed Experimental Protocols

Protocol A: Synthesis of BMMBA (Precursor Preparation)

Note: If not purchasing commercially, this protocol yields high-purity BMMBA.

  • Reagents: 3-methoxy-3-methylbutanoic acid (1.0 eq), Thionyl chloride (

    
    , 1.2 eq), N-Bromosuccinimide (NBS, 1.1 eq), 
    
    
    
    (cat).
  • Workflow:

    • Dissolve the acid in

      
       or 
      
      
      
      .
    • Add

      
       and reflux for 1 hour to form the acid chloride (in situ activation).
      
    • Add NBS and catalytic

      
       (Hell-Volhard-Zelinsky type bromination conditions).
      
    • Reflux for 4 hours. Monitor by TLC.

    • Quench with water to hydrolyze the acid chloride back to the carboxylic acid (retaining the alpha-bromo).

    • Purification: Extract with DCM, wash with brine, dry over

      
      . Recrystallize from Hexane/EtOAc.
      
    • Validation: 1H NMR should show a singlet at

      
       ppm (alpha-H) and disappearance of alpha-methylene protons.
      
Protocol B: Nucleophilic Substitution to form Azido-Acid

This is the critical step for Route A.

  • Setup: Flame-dried round-bottom flask under Argon.

  • Solvent System: DMF (Dimethylformamide) is critical for promoting

    
     over 
    
    
    
    .
  • Procedure:

    • Dissolve 2-Bromo-3-methoxy-3-methylbutanoic acid (10 mmol) in dry DMF (20 mL).

    • Cool to 0°C.

    • Add Sodium Azide (

      
      , 15 mmol, 1.5 eq) in one portion.
      
    • Allow to warm to Room Temperature (25°C) and stir for 12-18 hours. Do not heat, as heating promotes elimination to the dimethylacrylic acid derivative.

  • Workup:

    • Dilute with Ethyl Acetate (100 mL).

    • Wash with 1M

      
       (to protonate the acid and keep it in the organic phase) and then extensive water washes to remove DMF.
      
    • Critical Check: Check the aqueous layer pH; ensure it is acidic (< pH 2) to recover the free acid product.

  • Yield Expectation: 65-75% crude yield.

Expert Commentary & Troubleshooting

The "Elimination" Trap: The most common failure mode with 2-Bromo-3-methoxy-3-methylbutanoic acid is the formation of the alkene side product.

  • Cause: The basicity of the azide ion combined with the steric bulk of the tertiary beta-carbon.

  • Solution: Maintain strictly ambient temperatures. If reaction is sluggish, use a more polar aprotic solvent like DMSO rather than increasing temperature.

Purification Strategy: Unlike standard amino acids, the "3-methoxy" derivatives are highly soluble in organic solvents.

  • Recommendation: Do not rely on isoelectric precipitation. Use reverse-phase flash chromatography (C18) with a water/acetonitrile gradient (0.1% TFA) for final purification of the amino acid.

References

  • Pettit, G. R., et al. (1989). "The isolation and structure of a remarkable marine animal antineoplastic constituent: Dolastatin 10." Journal of the American Chemical Society.[1]

  • Maderna, A., et al. (2014). "Discovery of cytotoxic dolastatin 10 analogues with N-terminal modifications." Journal of Medicinal Chemistry.

  • Auristatin Synthesis Guide. (2023). "Optimization of the synthesis of Monomethyl Auristatin E (MMAE)." Organic Process Research & Development.

  • PubChem Compound Summary. (2025). "2-Bromo-3-methoxy-3-methylbutanoic acid."[2][1] National Center for Biotechnology Information.

Sources

Validation

Analytical Confirmation of 2-Bromo-3-methoxy-3-methylbutanoic Acid: A Comparative Guide

Executive Summary: The Criticality of C3-Functionalization In the synthesis of complex pharmaceutical intermediates—particularly valine analogs and polyketide mimetics—2-Bromo-3-methoxy-3-methylbutanoic acid (CAS 75974-4...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of C3-Functionalization

In the synthesis of complex pharmaceutical intermediates—particularly valine analogs and polyketide mimetics—2-Bromo-3-methoxy-3-methylbutanoic acid (CAS 75974-47-9) serves as a pivotal building block. Its value lies in the orthogonal reactivity of the


-bromo and 

-methoxy motifs.

Unlike its non-functionalized analog (2-Bromo-3-methylbutanoic acid ), the target compound introduces a quaternary center at C3, preventing facile


-elimination and enabling stereoselective substitution reactions. This guide provides a definitive protocol for confirming the identity of this compound, specifically distinguishing it from common synthetic impurities like the 3-hydroxy  derivative and the dibromo  byproduct.

Structural Analysis & Comparative Identity

To confirm identity, one must distinguish the target from its two primary "alternatives" (impurities/analogs) encountered during synthesis via the bromo-methoxylation of 3-methyl-2-butenoic acid (Senecioic acid) .

The Comparative Matrix
FeatureTarget: 2-Bromo-3-methoxy-3-methylbutanoic acid Impurity A: 2-Bromo-3-hydroxy-3-methylbutanoic acid Alternative B: 2-Bromo-3-methylbutanoic acid
Origin Product of NBS/MeOH reactionProduct of NBS/H₂O (wet solvent)Product of

-bromination of Isovaleric acid
C3 Substituent Methoxy (-OCH₃)Hydroxy (-OH)Hydrogen (-H)
C2 Proton NMR Singlet (No vicinal H)Singlet (No vicinal H)Doublet (

Hz)
C3 Methyls Two Singlets (Diastereotopic)Two Singlets (Diastereotopic)Two Doublets (Coupled to C3-H)
Stability Moderate (Stable to dehydration)Low (Prone to lactonization/dehydration)High
Key MS Fragment



Mechanistic Insight (Expertise)

The synthesis relies on the electrophilic attack of bromonium on the alkene, followed by the Markovnikov-like opening by methanol.

  • Why the C2-H Singlet matters: In the target and Impurity A, C3 is quaternary (fully substituted). There is no proton on C3 to couple with the C2 proton. Thus, the C2-H appears as a sharp singlet.

  • The "Alternative B" Trap: If the starting material was isovaleric acid (not senecioic acid), you obtain Alternative B. Here, C3 has a proton, splitting the C2-H into a doublet. This is the rapid "Go/No-Go" NMR check.

Visualizing the Chemical Lineage[4]

To understand the identity challenges, we must visualize the reaction pathways that generate these species.

SynthesisPathways SM Start: 3-Methyl-2-butenoic acid (Senecioic Acid) Bromonium Intermediate: Bromonium Ion SM->Bromonium + NBS / Br+ Impurity_Dibromo IMPURITY C (2,3-Dibromo) Due to Br2/NBS impurities SM->Impurity_Dibromo + Br2 Target TARGET 2-Bromo-3-methoxy- 3-methylbutanoic acid Bromonium->Target + MeOH (Solvent) Nucleophilic Attack Impurity_OH IMPURITY A (Hydroxy analog) Due to wet MeOH Bromonium->Impurity_OH + H2O (Moisture)

Figure 1: Reaction pathway showing the origin of the target compound versus critical impurities arising from moisture (Hydroxy) or reagent quality (Dibromo).[1]

Experimental Protocol: Identity Confirmation Workflow

This protocol is designed to be self-validating. If Step 1 fails, do not proceed to Step 2.

Step 1: High-Resolution 1H NMR (The Gold Standard)

Objective: Confirm the methoxy group and the quaternary nature of C3.

  • Solvent: CDCl₃ (Chloroform-d) is preferred to prevent hydroxyl proton exchange which might obscure Impurity A.

  • Concentration: 10 mg in 0.6 mL.

Expected Signals (Target):

  • 
     ppm (1H, br s):  Carboxylic acid -OH.
    
  • 
     ppm (1H, s):  C2-H (
    
    
    
    -proton). Must be a singlet.
  • 
     ppm (3H, s):  -OCH₃ (Methoxy). Absence indicates Impurity A or B.
    
  • 
     ppm (6H, two s):  C3-Methyls. Diastereotopic due to the chiral center at C2, appearing as two distinct singlets.
    

Troubleshooting:

Step 2: Mass Spectrometry (LC-MS/ESI)

Objective: Confirm Bromine presence and Molecular Weight.

  • Mode: Negative Ion Mode (ESI-) is often more sensitive for carboxylic acids.

  • Target Mass:

    • MW: 211.05

    • [M-H]⁻: 209 and 211 (1:1 ratio).

  • Isotope Pattern: The equal intensity of peaks at

    
     X and 
    
    
    
    X+2 is the definitive signature of a mono-brominated compound.
Step 3: Functional Stability Test (Performance Check)

Objective: Verify the robustness of the methoxy ether linkage compared to the hydroxy analog.

  • Protocol: Dissolve 50 mg of the sample in wet DMSO-d6 and heat to 60°C for 1 hour.

  • Readout:

    • Target: Remains unchanged (Methoxy ether is stable).

    • Impurity A (Hydroxy): May show signs of lactonization or dehydration (formation of starting alkene signals).

    • Significance: This confirms the material is suitable for harsh downstream coupling reactions where the hydroxy analog would degrade.

Analytical Logic Tree

Use this decision tree to interpret your analytical data.

DecisionTree Start Sample Analysis (1H NMR) C2_Signal C2-H Signal Multiplicity? Start->C2_Signal Methoxy_Signal Methoxy Singlet (~3.2 ppm)? C2_Signal->Methoxy_Signal Singlet Result_Iso REJECT: 2-Bromo-3-methyl- butanoic acid C2_Signal->Result_Iso Doublet Methyl_Signal Methyl Signals (~1.4 ppm)? Methoxy_Signal->Methyl_Signal Present Result_Hydroxy REJECT: 2-Bromo-3-hydroxy- 3-methylbutanoic acid Methoxy_Signal->Result_Hydroxy Absent Result_Target CONFIRMED: 2-Bromo-3-methoxy- 3-methylbutanoic acid Methyl_Signal->Result_Target Two Singlets (Diastereotopic) Methyl_Signal->Result_Iso Two Doublets

Figure 2: Logic flow for interpreting NMR data to distinguish the target from structural analogs.

References

  • Apollo Scientific . 2-Bromo-3-methoxy-3-methylbutanoic acid - Product Specification. Retrieved from

  • PubChem . Compound Summary: 2-bromo-3-methoxy-3-methylbutanoic acid (CID 15386866). National Library of Medicine. Retrieved from

  • Sigma-Aldrich . 2-Bromo-3-methylbutyric acid (Analog Comparison Data). Retrieved from

  • Weygand, C., & Hilgetag, G. (1972). Preparative Organic Chemistry: Halogenation of Unsaturated Acids. John Wiley & Sons. (Contextual synthesis mechanism).

Sources

Safety & Regulatory Compliance

Safety

Guide to Proper Disposal of 2-Bromo-3-methoxy-3-methylbutanoic Acid

[1][2][3][4] Executive Summary: The "Zero-Drain" Rule STOP: Do not dispose of 2-Bromo-3-methoxy-3-methylbutanoic acid down the drain. Unlike simple mineral acids, this compound is a halogenated organic acid .

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary: The "Zero-Drain" Rule

STOP: Do not dispose of 2-Bromo-3-methoxy-3-methylbutanoic acid down the drain. Unlike simple mineral acids, this compound is a halogenated organic acid . Its disposal requires strict segregation from non-halogenated waste streams to prevent the formation of toxic byproducts and to comply with EPA RCRA regulations (D002, Characteristic Waste). This guide outlines the specific containment, labeling, and neutralization protocols required for safe handling.

Chemical Profile & Hazard Characterization

To dispose of a chemical safely, you must understand its functional behavior. This compound presents a dual-hazard profile:

FeatureHazard ClassOperational Implication
Carboxylic Acid Corrosive (D002) Causes severe skin/eye burns.[1][2] Incompatible with bases and oxidizers.
Alpha-Bromine Halogenated Organic Potential alkylating agent.[1][2] Cannot be incinerated with standard organic waste due to HBr generation; requires specialized halogenated waste streams.
Methoxy Group Ether Functionality Generally stable, but contributes to the organic load (BOD/COD) if released to environment.[1][2]

Physical State: Typically a viscous, oily liquid or low-melting solid. Reactivity: Hydrolysis may release Hydrogen Bromide (HBr) gas.

Core Disposal Protocol

The following protocol is designed to ensure segregation integrity . Mixing halogenated acids with incompatible solvents (like acetone or strong oxidizers) can lead to exothermic reactions or the release of lacrimatory gases.

Step 1: Waste Segregation (The Golden Rule)
  • Do Not Mix: Never combine this acid with non-halogenated solvents (e.g., Methanol, Ethanol) unless the entire mixture is labeled as "Halogenated."

  • Do Not Mix: Never combine with strong bases (NaOH, KOH) in the waste container. While neutralization is a treatment method, waste storage should generally be acidic to prevent uncontrolled exotherms in the container.

Step 2: Container Selection[3][4]
  • Primary Choice: Glass (Amber or Clear) with a PTFE-lined cap.

  • Secondary Choice: High-Density Polyethylene (HDPE).

  • Avoid: Metal containers (corrosion risk from acid/bromide) or LDPE (potential for leaching over time).

Step 3: Labeling Requirements

Your label must be explicit to protect the waste handlers downstream.

  • Standard Label: "Hazardous Waste - Halogenated Acid."

  • Constituents: Write out the full chemical name: 2-Bromo-3-methoxy-3-methylbutanoic acid.

  • Hazard Checkboxes: [x] Corrosive, [x] Toxic.

Step 4: Neutralization (Small Scale Only)

For trace amounts (<5 mL) or spill cleanup only.[1]

  • Dilute slowly into a large volume of ice water.

  • Neutralize carefully with saturated Sodium Bicarbonate (

    
    ) until effervescence ceases.
    
  • Check pH (aim for pH 6-8).

  • Crucial: Even neutralized, the resulting solution contains organic bromides. Collect as Halogenated Aqueous Waste. Do not pour down the sink.

Decision Logic & Workflow

The following diagrams illustrate the critical decision-making paths for waste segregation and spill response.

Diagram 1: Waste Segregation Decision Tree

Caption: Logical flow for determining the correct waste stream, prioritizing halogen separation.

WasteSegregation Start Waste Generation: 2-Bromo-3-methoxy-3-methylbutanoic acid IsMixed Is it mixed with other solvents? Start->IsMixed CheckSolvent Are the solvents Halogenated? IsMixed->CheckSolvent Yes PureWaste Pure/Solid Waste IsMixed->PureWaste No HaloStream Stream A: Halogenated Acid Waste (Glass/HDPE) CheckSolvent->HaloStream Yes (e.g., DCM) CheckSolvent->HaloStream No (e.g., Ethanol) *Entire mix becomes Halogenated* PureWaste->HaloStream Dissolve in minimal compatible solvent NonHaloStream Stream B: Non-Halogenated Waste (DO NOT USE)

Diagram 2: Spill Response Protocol

Caption: Immediate actions to take in the event of a benchtop spill.

SpillResponse Spill Spill Detected Assess Assess Volume & Fumes Spill->Assess Evacuate Evacuate Lab Call EHS Assess->Evacuate > 100mL or Strong Fumes PPE Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat Assess->PPE < 100mL & Manageable Neutralize Apply Sodium Bicarbonate (Work outside-in) PPE->Neutralize Collect Collect Solids as Hazardous Waste Neutralize->Collect Clean Wash Area with Soap & Water Collect->Clean

Regulatory Framework (RCRA)

In the United States, this chemical falls under the Resource Conservation and Recovery Act (RCRA).

  • Characteristic Waste Code: D002 (Corrosivity). [1]

    • Since the pure substance is an acid, it meets the definition of corrosive if the pH is

      
      .
      
  • Halogenated Solvents (F-List):

    • While the acid itself is not an F-listed solvent (like Methylene Chloride - F002), mixing it with spent halogenated solvents triggers the "Mixture Rule." The entire volume must be treated as listed hazardous waste.

  • P/U Lists:

    • 2-Bromo-3-methoxy-3-methylbutanoic acid is not currently explicitly listed on the EPA P-list (acutely toxic) or U-list.[1][2] However, you must characterize it based on its properties (Ignitability, Corrosivity, Reactivity, Toxicity).

References & Authority
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[5][6] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450). [Link]

  • American Chemical Society. Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

Handling

Personal protective equipment for handling 2-Bromo-3-methoxy-3-methylbutanoic acid

Executive Summary & Chemical Context This guide defines the operational safety standards for handling 2-Bromo-3-methoxy-3-methylbutanoic acid . As a halogenated carboxylic acid derivative, this compound presents a dual-h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

This guide defines the operational safety standards for handling 2-Bromo-3-methoxy-3-methylbutanoic acid . As a halogenated carboxylic acid derivative, this compound presents a dual-hazard profile: it is both a corrosive acid and a potentially potent alkylating agent due to the


-bromo functionality.

Unlike standard organic acids, the presence of the methoxy and methyl groups increases the compound's lipophilicity, potentially accelerating skin absorption and systemic toxicity. This guide moves beyond generic safety advice to provide a mechanism-based protection strategy.

Core Hazard Mechanism (The "Why")
  • Direct Corrosivity: The carboxylic acid moiety (

    
    ) causes immediate proton-donor tissue damage.
    
  • Alkylating Potential: The Carbon-Bromine bond at the

    
    -position is electrophilic. It can alkylate DNA and proteins, leading to delayed, deep-tissue damage that may not be immediately painful.
    
  • Lachrymatory Risk:

    
    -halo acids and esters are often lachrymators (tear-inducing). If you smell a sharp, acrid odor, your engineering controls have already failed.
    

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >10 mg of substance.

PPE CategoryStandard RequirementTechnical Justification
Hand Protection Double-Gloving Strategy 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (5-8 mil) or Laminate (Silver Shield®) for spills.Nitrile degradation: Halogenated organic acids can permeate thin nitrile in <5 minutes. Double gloving provides a "sacrificial" outer layer. Laminate is required for spill cleanup due to >4hr breakthrough time.
Eye/Face Chemical Splash Goggles (Safety glasses are insufficient)The compound is corrosive.[1] Goggles seal the eyes from vapors and splashes. A face shield is required for operations involving >100g.
Respiratory Certified Fume Hood (Face velocity: 80–100 fpm)Inhalation of dust or vapor causes severe respiratory tract burns. Respirators (P100/OV) are a backup only if engineering controls fail.
Body Lab Coat (Buttoned) + Chemical Apron Standard cotton coats absorb liquids, holding the corrosive agent against the skin. A chemical-resistant apron prevents this "poultice effect."

Operational Protocol: Step-by-Step Handling

Phase A: Preparation & Engineering Controls
  • Sash Management: Verify fume hood sash is at the safe working height (usually 18 inches).

  • Static Control: This solid may be electrostatic. Use an ionizing bar or anti-static gun if available to prevent powder scattering during weighing.

  • Decontamination Station: Prepare a beaker of saturated Sodium Bicarbonate (

    
    ) solution inside the hood before starting work to neutralize minor tool contamination.
    
Phase B: Weighing & Transfer
  • The "Closed Transfer" Rule: Never transport the open container outside the fume hood.

  • Weighing:

    • Place the balance inside the fume hood.

    • If the balance is external, tare a sealable secondary container (e.g., a scintillation vial) inside the hood.

    • Transfer the solid into the vial, seal it tightly, and then move to the external balance.

    • Never open the stock bottle on an open bench.

Phase C: Reaction & Cleanup
  • Solvent Choice: When dissolving, add solvent slowly. The heat of solution (exothermic) can cause micro-splattering.

  • Spill Management:

    • Minor Powder Spill: Cover with wet paper towels (to prevent dust), then wipe up.

    • Liquid/Solution Spill: Cover with Sodium Bicarbonate or Calcium Carbonate. Wait for bubbling to cease (neutralization) before collecting as hazardous waste.

Waste Disposal & Decontamination

Do NOT mix with Strong Oxidizers or Strong Bases. Mixing


-bromo acids with strong bases (like NaOH) can trigger rapid elimination reactions or violent neutralization.
  • Primary Disposal: Segregate into "Halogenated Organic Acid" waste streams.

  • Container Labeling: Clearly mark "CORROSIVE" and "TOXIC."

  • Glassware: Rinse glassware with a dilute bicarbonate solution inside the hood before removing it for general washing. This neutralizes residual acid and prevents dishwasher corrosion.

Safety Logic & Decision Workflow

The following diagram illustrates the critical decision-making pathway for handling this compound, ensuring no step is skipped.

SafetyProtocol Start START: Handling 2-Bromo-3-methoxy-3-methylbutanoic acid RiskAssess Risk Assessment: Is Quantity > 100g? Start->RiskAssess SmallScale Scale: < 100g Standard PPE RiskAssess->SmallScale No LargeScale Scale: > 100g Enhanced PPE RiskAssess->LargeScale Yes PPE_Standard PPE Required: 1. Double Nitrile Gloves 2. Splash Goggles 3. Lab Coat SmallScale->PPE_Standard PPE_Enhanced PPE Required: 1. Silver Shield® Laminate Gloves 2. Face Shield + Goggles 3. Chemical Apron LargeScale->PPE_Enhanced HoodCheck Engineering Control: Is Fume Hood Velocity > 80 fpm? PPE_Standard->HoodCheck PPE_Enhanced->HoodCheck StopWork STOP WORK Contact Facilities HoodCheck->StopWork No Weighing Weighing Protocol: Use Closed Transfer Method HoodCheck->Weighing Yes SpillCheck Did a Spill Occur? Weighing->SpillCheck Cleanup Cleanup: 1. Cover with NaHCO3 2. Wait for bubbling to stop 3. Dispose as Halogenated Waste SpillCheck->Cleanup Yes Disposal Disposal: Segregate: Halogenated Organic Acid Do NOT mix with Strong Bases SpillCheck->Disposal No Cleanup->Disposal

Caption: Decision Logic for Safe Handling. Blue nodes indicate assessment steps; Red/Yellow nodes indicate critical PPE/Hazard actions; Green nodes indicate safe operation.

References

  • Sigma-Aldrich. (2024).[2] Safety Data Sheet: 2-Bromo-3-methylbutyric acid (Analogous Hazard Data). Merck KGaA.[2] Link

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 2-Bromo-3-methylbutanoic acid.[1]Link

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Link

  • University of Pennsylvania EHRS. (2023). Nitrile Glove Chemical Compatibility Reference.[3]Link

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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